Product packaging for 4-Fluoro-2-nitrobenzyl alcohol(Cat. No.:CAS No. 1043416-40-5)

4-Fluoro-2-nitrobenzyl alcohol

Cat. No.: B1441516
CAS No.: 1043416-40-5
M. Wt: 171.13 g/mol
InChI Key: AYLMINHMFZNILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-2-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO3 B1441516 4-Fluoro-2-nitrobenzyl alcohol CAS No. 1043416-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMINHMFZNILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694557
Record name (4-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043416-40-5
Record name (4-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the synthesis and purification of 4-Fluoro-2-nitrobenzyl alcohol, a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the unique combination of a photolabile ortho-nitrobenzyl group, which can be cleaved with UV light, and a fluorine substituent that modulates the molecule's electronic properties.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic decisions essential for achieving high purity and yield.

Part 1: The Synthetic Challenge—Chemoselective Reduction

The most direct and common pathway to this compound is the reduction of its corresponding aldehyde, 4-Fluoro-2-nitrobenzaldehyde. The central challenge in this transformation is chemoselectivity . The molecule contains two reducible functional groups: an aldehyde and a nitro group. Aggressive reduction conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C), often lack selectivity and can reduce both functionalities, leading to the formation of 4-fluoro-2-aminobenzyl alcohol or other undesired byproducts.[3] Therefore, the choice of reducing agent is critical and must be mild enough to selectively target the aldehyde while leaving the nitro group intact.

Method of Choice: Sodium Borohydride (NaBH₄) Reduction

For this specific transformation, sodium borohydride (NaBH₄) is the reagent of choice. Its selection is a deliberate one, grounded in its well-established reactivity profile.

Causality Behind the Choice: Sodium borohydride is a mild hydride donor, significantly less reactive than agents like lithium aluminum hydride (LiAlH₄). This moderated reactivity allows it to readily reduce aldehydes and ketones to their corresponding alcohols but leaves more robust functional groups like nitroarenes, esters, and amides untouched under standard protic solvent conditions.[4][5] This inherent selectivity makes it ideal for the synthesis of this compound.

Reaction Mechanism: The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O π-bond, forming a tetracoordinate alkoxide intermediate.[5]

  • Protonation: Following the hydride transfer, a protic solvent (typically methanol or ethanol) protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final primary alcohol product.[4][5]

Alternative Synthetic Routes

While NaBH₄ reduction is preferred, other methods exist, each with specific advantages and challenges:

  • Selective Catalytic Hydrogenation: This is feasible but requires careful catalyst design. For instance, certain gold nanorod catalysts have demonstrated high selectivity in reducing nitrobenzaldehydes to nitrobenzyl alcohols, preventing over-reduction of the nitro group.[6][7] However, these catalysts are specialized and less common than NaBH₄.

  • Reduction from Carboxylic Acid: The parent compound can also be synthesized by reducing 4-fluoro-2-nitrobenzoic acid. This, however, requires a stronger reducing agent like borane in tetrahydrofuran (THF), which presents different handling requirements and a different starting material.[8]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, field-proven protocol for the synthesis of this compound via sodium borohydride reduction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
4-Fluoro-2-nitrobenzaldehyde395-81-3C₇H₄FNO₃Starting material
Sodium Borohydride (NaBH₄)16940-66-2BH₄NaReducing agent
Methanol (MeOH)67-56-1CH₄OReaction solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent
1 M Hydrochloric Acid (HCl)7647-01-0HClFor quenching and work-up
Saturated Sodium Bicarbonate144-55-8NaHCO₃For neutralization
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-nitrobenzaldehyde (5.0 g, 29.6 mmol) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent side reactions.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.34 g, 35.5 mmol) portion-wise over 15-20 minutes. Adding the NaBH₄ in small portions prevents a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion.

  • Quenching: Slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation Phase A Dissolve 4-Fluoro-2-nitrobenzaldehyde in Methanol B Cool to 0-5 °C in Ice Bath A->B C Portion-wise Addition of Sodium Borohydride B->C D Stir for 1 hour at 0-5 °C (Monitor by TLC) C->D E Quench with 1 M HCl D->E Reaction Complete F Remove Methanol (Rotary Evaporator) E->F G Liquid-Liquid Extraction (EtOAc / Water) F->G H Wash Organic Layer (NaHCO₃ / Brine) G->H I Dry (MgSO₄), Filter, and Concentrate H->I J Crude Product (Solid) I->J

Caption: Workflow for the synthesis and isolation of crude this compound.

Part 3: Purification Strategies

The crude product requires purification to remove unreacted starting material, inorganic salts, and minor byproducts. The two most effective methods are recrystallization and flash column chromatography.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds on a larger scale, leveraging differences in solubility between the desired product and impurities at varying temperatures.[9][10]

Protocol:

  • Solvent Selection: A mixed solvent system of ethyl acetate and hexane is effective. The goal is to find a ratio where the compound is soluble in the hot solvent but sparingly soluble upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate, resulting in a hot, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any residual soluble impurities.[11][12]

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Method 2: Flash Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the product, flash column chromatography offers superior separation.[13] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[14]

Protocol:

  • TLC Analysis: First, determine the optimal eluent composition using TLC. A good mobile phase (e.g., 30% ethyl acetate in hexane) should provide a retention factor (Rf) of approximately 0.3-0.4 for the product.[15]

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

  • Elution: Elute the column with the predetermined mobile phase, applying positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in fractions using test tubes.

  • Analysis and Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[15]

Purification Decision Workflow

G Start Crude this compound Decision Assess Purity by TLC & Consider Scale Start->Decision Recrystallization Recrystallization (Ethyl Acetate / Hexane) Decision->Recrystallization High Scale & Good TLC Separation Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->Chromatography Small Scale or Complex Impurity Profile End Pure Product Recrystallization->End Chromatography->End

Caption: Decision tree for selecting the optimal purification method.

Part 4: Data Summary

Compound Properties
PropertyValueSource(s)
CAS Number1043416-40-5[2][16][17]
Molecular FormulaC₇H₆FNO₃[2][16]
Molecular Weight171.13 g/mol [2][16]
AppearanceOff-white to pale yellow solid[2]
Purity (Typical)>97%[16]
Comparison of Purification Techniques
FeatureRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption
Optimal Scale Moderate to Large (>1 g)Small to Moderate (<5 g)
Speed Slower (requires slow cooling)Faster (active elution)
Resolution Good for removing bulk and dissimilar impuritiesExcellent for separating closely related compounds
Yield Can be lower due to product solubility in mother liquorGenerally higher recovery if performed correctly
Solvent Usage ModerateHigh

References

"4-Fluoro-2-nitrobenzyl alcohol" CAS number and supplier information

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 4-Fluoro-2-nitrobenzyl alcohol: Synthesis, Applications, and Procurement

Abstract

This compound (CAS No. 1043416-40-5) is a strategically important organic intermediate characterized by its unique trifunctional structure: a fluorine substituent, a nitro group, and a primary alcohol on a benzene ring.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the compound's synthesis, core applications in medicinal chemistry and materials science, and critical information for procurement. We will explore the mechanistic principles behind its utility as both a versatile synthetic building block and a photolabile protecting group, offering field-proven insights and detailed protocols to support advanced research endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is derived from the interplay of its three key functional groups. The ortho-nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a precursor to the synthetically valuable amine functionality.[2] The fluorine atom at the C4 position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, a feature highly sought after in medicinal chemistry.[3][4][5] Finally, the benzylic alcohol provides a reactive handle for esterification, etherification, or conversion to a leaving group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1043416-40-5[1][6][7][8][9]
Molecular Formula C₇H₆FNO₃[1][6][7]
Molecular Weight 171.13 g/mol [1][6][7]
Appearance Off-white to light yellow solid[1]
Purity Typically ≥96-98%[1][8][9]
MDL Number MFCD07368344[6][9]

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes to nitrobenzyl alcohols exist, a common and reliable laboratory-scale approach involves the selective reduction of the corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. This precursor is commercially available, making the synthesis accessible.

Mechanistic Rationale

The direct reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of overcoming the stability of the carboxylate intermediate. Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF), are ideal for this transformation. They are highly selective for carboxylic acids over other reducible groups like nitro groups, which would be reduced by less selective hydrides like LiAlH₄. This selectivity is paramount to preserving the essential nitro functionality for subsequent applications.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Quenching & Workup cluster_3 Step 4: Purification A 4-Fluoro-2-nitrobenzoic acid dissolved in anhydrous THF B Inert atmosphere (N₂ or Ar) C Cool to 0°C (ice bath) D Slow, dropwise addition of Borane-THF (BH₃-THF) solution C->D Initiate Reduction E Maintain temperature at 0°C F Stir at room temperature (Reaction monitoring by TLC) G Slow addition of Methanol (MeOH) to quench excess borane F->G Reaction Complete H Solvent removal in vacuo I Extraction with Ethyl Acetate and aqueous washes (e.g., NaHCO₃, brine) J Dry organic layer (Na₂SO₄ or MgSO₄) I->J Isolate Crude Product K Concentration in vacuo L Purification via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) M This compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-2-nitrobenzoic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Add a solution of borane-THF complex (approx. 1.0 M in THF, 1.5-2.0 eq) dropwise via a syringe or an addition funnel over 30-45 minutes. The slow addition is crucial to control the exothermic reaction and gas evolution (H₂).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully re-cool the flask to 0°C and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

Core Applications in Research and Development

Intermediate for Medicinal Chemistry

The true power of this compound lies in its potential for derivatization. The nitro group can be readily reduced to an aniline, a critical precursor for synthesizing a vast array of bioactive molecules, including heterocycles and amides. The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, a widely used strategy in modern drug design.[5][10]

Photolabile Protecting Group (PPG) Chemistry

The ortho-nitrobenzyl (ONB) framework is one of the most widely used photolabile protecting groups in chemistry and biology.[11][12][13] Upon irradiation with UV light (typically in the 300-365 nm range), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the bond at the benzylic carbon.[11][12] This allows for the controlled, "on-demand" release of a protected molecule (e.g., an alcohol, acid, or amine) with high spatiotemporal precision. This technology is instrumental in fields like drug delivery, where a therapeutic can be released at a specific site, and in materials science for creating photo-patterned surfaces or photodegradable hydrogels.[11][14]

Photocleavage Mechanism

The photocleavage process is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[11][12][15] This intermediate is unstable and rapidly rearranges, ultimately cleaving the C-O bond and releasing the protected substrate and a 4-fluoro-2-nitrosobenzaldehyde byproduct.

G A o-Nitrobenzyl Ether (Protected Substrate) B Excited State (n-π* transition) A->B UV Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-atom transfer D Cyclic Intermediate C->D Rearrangement E Released Substrate (R-OH) + 4-Fluoro-2-nitrosobenzaldehyde D->E Bond Cleavage

Caption: Mechanism of o-nitrobenzyl group photocleavage.

Supplier and Procurement Information

Ensuring a reliable supply of high-purity starting materials is critical for reproducible research. This compound is available from several reputable chemical suppliers specializing in research and development chemicals.

Table 2: Selected Suppliers for this compound

SupplierCAS NumberNotes
ChemUniverse 1043416-40-5Offers various pack sizes from milligrams to grams.[6]
Alachem Co., Ltd. 1043416-40-5Provides product for R&D to industrial applications.[7]
Halochem 1043416-40-5Specifies purity of 98% minimum.[8]
ChemScene 1043416-40-5Provides purity of ≥96% and related safety information.[9]
CymitQuimica 1043416-40-5Lists multiple purity grades and pack sizes.[1]
Benchchem 1043416-40-5Positions the compound as a versatile intermediate.[2]

Note: Availability and pricing are subject to change. Researchers should request a certificate of analysis (CoA) to verify purity and identity upon purchase.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is required.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Nitroaromatic compounds can be irritants and may be harmful if swallowed or absorbed through the skin.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile tool for innovation. Its unique combination of a photoreleasable alcohol, a modifiable nitro group, and a bio-isosteric fluorine atom provides chemists with a platform for creating complex molecular architectures, developing novel therapeutics, and engineering advanced materials. A thorough understanding of its synthesis, reactivity, and applications is essential for leveraging its full potential in scientific discovery.

References

A Technical Guide to the Solubility of 4-Fluoro-2-nitrobenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-Fluoro-2-nitrobenzyl alcohol (FNBA), a crucial intermediate in various synthetic applications, including its role as a photolabile protecting group.[1] Given the limited availability of specific quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This approach empowers researchers in drug development and materials science to make informed decisions regarding solvent selection and experimental design.

Understanding the Molecular Profile of this compound

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (FNBA) possesses a unique combination of functional groups that influence its interactions with various solvents.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a nonpolar backbone.

  • Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Fluorine Atom (-F): The most electronegative element, it contributes to the molecule's polarity through a strong inductive effect.[1]

The presence of both polar (hydroxyl, nitro) and nonpolar (aromatic ring) regions suggests that FNBA will exhibit a nuanced solubility profile, favoring polar organic solvents. The general principle of "like dissolves like" is a foundational concept for predicting solubility, indicating that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3]

Molecular Details:

Property Value
CAS Number 1043416-40-5[4][5][6][7][8]
Molecular Formula C₇H₆FNO₃[4][6][8][9]
Molecular Weight 171.13 g/mol [4][6][9]

| Appearance | Off-white solid[4] |

Theoretical Solubility Profile in Common Organic Solvents

Based on its molecular structure, we can predict the solubility of FNBA in a range of common organic solvents.

Table 1: Predicted Solubility of this compound

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticHighThe hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl and nitro groups of FNBA.
Ethanol Polar ProticHighSimilar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.
Acetone Polar AproticModerate to HighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of FNBA.
Ethyl Acetate Moderately PolarModerateThe ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
Dichloromethane Moderately PolarModerateThe polar C-Cl bonds can induce dipole interactions with the polar groups of FNBA.
Chloroform Moderately PolarModerateSimilar to dichloromethane, capable of dipole-dipole interactions.
Toluene NonpolarLowThe nonpolar nature of toluene will not effectively solvate the polar functional groups of FNBA.
Hexane NonpolarVery LowAs a nonpolar alkane, hexane is a poor solvent for polar compounds like FNBA.
Diethyl Ether Slightly PolarLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is low.

This predictive framework is a valuable starting point for solvent screening. However, for precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess FNBA B Add known volume of solvent A->B C Vortex to mix B->C D Equilibrate at constant temperature (e.g., 24 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Prepare serial dilutions of supernatant F->G H Analyze by HPLC G->H I Calculate concentration from calibration curve H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 hours, to ensure the solution is saturated.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a UV detector set to an appropriate wavelength for FNBA is typically suitable.

    • Prepare a calibration curve using standard solutions of FNBA of known concentrations.

    • Determine the concentration of FNBA in the saturated solution by comparing the HPLC response of the diluted samples to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the concentration of the saturated solution and the dilution factor.

Causality in Experimental Design and Self-Validation

The described protocol is designed to be self-validating, ensuring the generation of trustworthy and reproducible data.

  • Use of Excess Solute: This ensures that the solution reaches saturation, a critical prerequisite for accurate solubility measurement.

  • Controlled Temperature: The solubility of a solid in a liquid is temperature-dependent.[10] Maintaining a constant temperature is crucial for reproducibility.

  • Equilibration Time: Allowing sufficient time for equilibration ensures that the system has reached a thermodynamic steady state.

  • Centrifugation and Filtration: These steps are essential to separate the saturated solution from the undissolved solid, preventing overestimation of solubility.

  • Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification of the dissolved solute.

The following diagram illustrates the logical relationship between the experimental choices and the integrity of the results.

G cluster_input Experimental Choices cluster_output Result Integrity A Excess Solute F Accurate and Reproducible Solubility Data A->F B Constant Temperature B->F C Adequate Equilibration Time C->F D Effective Phase Separation D->F E Validated Quantification E->F

Caption: Logic of a self-validating solubility protocol.

Applications in Drug Development and Materials Science

An understanding of the solubility of this compound is critical in its applications. As a derivative of ortho-nitrobenzyl alcohol, it has potential as a photolabile protecting group.[1] In such applications, its solubility in appropriate solvents is crucial for:

  • Reaction Homogeneity: Ensuring that the compound is fully dissolved in the reaction medium for efficient chemical transformations.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: In materials science, the solubility will dictate how it can be incorporated into polymer matrices or other materials.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 4-fluoro-2-nitrobenzyl derivatives. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis and derivatization of this critical chemical scaffold.

Strategic Importance in Medicinal Chemistry

The 4-fluoro-2-nitrobenzyl scaffold is a cornerstone in modern medicinal chemistry. The strategic placement of its functional groups—the fluorine atom, the ortho-nitro group, and the reactive benzylic position—imparts unique physicochemical properties that are highly advantageous in drug design.

  • Fluorine's Influence : The incorporation of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Its electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

  • The Nitro Group as a Synthetic Handle : The ortho-nitro group is not merely a placeholder; it is a versatile precursor to an amino group, which is fundamental for building a vast array of pharmacologically active heterocycles and other functionalities.[4][5] Furthermore, its presence influences the electronic properties of the aromatic ring and the reactivity of the adjacent benzylic position. The ortho-nitrosulfonyl fluoride geometry, for instance, has been identified as a key pharmacophore for antibacterial activity.[6]

  • The Reactive Benzyl Core : The benzylic position is primed for functionalization, most commonly via its conversion to a benzyl bromide, which serves as a potent electrophile for coupling with various nucleophiles.

This combination of features makes 4-fluoro-2-nitrobenzyl derivatives crucial intermediates in the synthesis of complex molecules, including tyrosine kinase inhibitors for cancer therapy and other bioactive compounds.[7]

Core Synthesis: Building the 4-Fluoro-2-nitrobenzyl Scaffold

The construction of the core scaffold typically begins with commercially available fluorinated aromatics, followed by functionalization at the benzylic position. The most prevalent and industrially scalable method involves the radical bromination of 4-fluoro-2-nitrotoluene.

Key Starting Material: 4-Fluoro-2-nitrotoluene

While 4-fluoro-2-nitrotoluene is commercially available, understanding its synthesis from more fundamental precursors like 3,4-difluoronitrobenzene is valuable. This involves a nucleophilic aromatic substitution where one fluorine atom is displaced by an amino group, which can then be transformed. A more direct route is the nitration of p-fluoroacetanilide, followed by hydrolysis.[8]

Primary Pathway: Radical Bromination of 4-Fluoro-2-nitrotoluene

The conversion of the methyl group of 4-fluoro-2-nitrotoluene into a bromomethyl group is the most critical step in generating a versatile synthetic intermediate. This transformation is achieved via a free-radical chain reaction.

Causality Behind the Method: Free-radical bromination is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light, which homolytically cleaves the Br-Br bond to generate bromine radicals. These radicals then propagate a chain reaction.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzyl bromide

This protocol is adapted from established procedures for the synthesis of nitrobenzyl bromides.[9][10][11]

  • Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 eq.) in a suitable dry solvent (e.g., carbon tetrachloride or dichloroethane).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq.).

  • Bromination: Heat the mixture to reflux (approx. 77°C for CCl₄). Add bromine (1.05 eq.) dropwise via the dropping funnel. The rate of addition should be controlled to maintain a light orange color in the reaction mixture, indicating a low steady-state concentration of Br₂. For a safer and more controlled reaction, a solution of bromine in the same solvent can be used. Alternatively, N-bromosuccinimide (NBS) can be used as the bromine source.

  • Irradiation (Alternative Initiation): If using photochemical initiation, irradiate the flask with a 250-500 watt lamp while heating to reflux and adding bromine.[11]

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the starting material. The evolution of HBr gas is also an indicator of reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to quench excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol or ligroin to yield 4-fluoro-2-nitrobenzyl bromide as a pale yellow solid.

Data Presentation: Comparison of Bromination Conditions

Starting MaterialBrominating AgentInitiator/ConditionsSolventYieldReference
o-Nitrotoluene40% HBr / 30% H₂O₂AIBN, 72-75°CDichloroethane98.5%[9]
p-NitrotolueneBromineHeat, 145-150°CNone (neat)53-59%[10]
p-NitrotolueneBromine500W LampCarbon Tetrachloride80%[11]
o-Nitrotoluene48% HBr / 30% H₂O₂AIBN, 50-82°CWater>79.4%[12]

Visualization: Free-Radical Bromination Workflow

G Workflow: Radical Bromination cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Purification Setup Dissolve 4-fluoro-2-nitrotoluene and AIBN in CCl4 Heat Heat to Reflux Setup->Heat AddBr2 Add Bromine (dropwise) Heat->AddBr2 Cool Cool to RT AddBr2->Cool Reaction Complete Wash Aqueous Washes (H2O, NaHCO3, Brine) Cool->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product Pure 4-Fluoro-2-nitrobenzyl bromide Recrystallize->Product

Caption: Workflow for the synthesis of 4-fluoro-2-nitrobenzyl bromide.

Key Derivatization Strategies

With the 4-fluoro-2-nitrobenzyl bromide in hand, a multitude of derivatives can be accessed through several key transformations.

Nucleophilic Substitution at the Benzylic Carbon

The bromide is an excellent leaving group, making the benzylic carbon highly susceptible to Sₙ2 attack by a wide range of nucleophiles. This is a primary method for introducing diversity.

  • Formation of Ethers and Esters : Reaction with alcohols or carboxylates (often in the presence of a non-nucleophilic base like K₂CO₃ or Et₃N) yields the corresponding benzyl ethers and esters.

  • Formation of Benzylamines : Reaction with primary or secondary amines provides access to substituted benzylamines.

  • Formation of Other Derivatives : Nucleophiles such as thiols, cyanides, and azides can be used to generate thioethers, nitriles, and benzyl azides, respectively.

C-C Bond Formation via Suzuki-Miyaura Coupling

While aryl fluorides are typically less reactive in cross-coupling reactions than their bromide or iodide counterparts, they can participate in Suzuki-Miyaura couplings under specific catalytic conditions.[13][14] This allows for the direct formation of a C-C bond at the C4 position, creating biaryl structures.

Causality Behind the Method: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide.[15] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. For less reactive aryl fluorides, electron-rich and sterically hindered phosphine ligands are often required to facilitate the challenging oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Fluoride

This is a general protocol based on modern methods for coupling aryl fluorides.[16][17]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-fluoro-2-nitrobenzyl derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_complex R-Pd(II)-X (L2) Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition ArX R-X (4-Fluoro-2-nitrobenzyl) ArX->PdII_complex PdII_R_Rprime R-Pd(II)-R' (L2) PdII_complex->PdII_R_Rprime Transmetalation Transmetal Transmetalation Boronate R'-B(OR)2 (Base Activated) Boronate->PdII_R_Rprime PdII_R_Rprime->Pd0 Reductive Elimination Product R-R' (Biaryl Product) PdII_R_Rprime->Product RedElim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation. The challenge often lies in achieving this reduction chemoselectively, without affecting other sensitive functional groups that may have been installed on the molecule (e.g., nitriles, esters, or even the benzyl bromide itself).

Causality Behind Method Selection:

  • Catalytic Hydrogenation: This method (e.g., H₂, Pd/C) is very effective but can be too harsh, potentially reducing other groups or causing dehalogenation. Careful selection of catalyst (e.g., PtO₂) and conditions is crucial.

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic, robust methods for nitro reduction.[5] SnCl₂ is particularly well-regarded for its chemoselectivity, often sparing esters and nitriles.[18]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can be milder than using hydrogen gas directly.

  • Other Reagents: Sodium dithionite (Na₂S₂O₄) is another mild reagent capable of reducing nitro groups in the presence of other reducible functionalities.[18]

Data Presentation: Comparison of Nitro Group Reducing Agents

ReagentConditionsAdvantagesDisadvantagesReference
H₂, Pd/CRT, 1-4 atmHigh yield, cleanMay reduce other groups[5]
Fe, H⁺ (e.g., AcOH)RefluxInexpensive, effectiveRequires acidic conditions, iron sludge[5]
SnCl₂·2H₂OEtOH, RefluxHighly chemoselectiveStoichiometric tin waste, difficult workup[18]
Na₂S₂O₄H₂O/EtOHMild, good selectivityRequires aqueous conditions[5][18]
HSiCl₃, Et₃NDCMMetal-free, mildReagent sensitivity[4]

Experimental Protocol: Selective Nitro Reduction using SnCl₂

This protocol is based on standard procedures for the selective reduction of aromatic nitro compounds.[18]

  • Setup: In a round-bottom flask, dissolve the 4-fluoro-2-nitrobenzyl derivative (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of crushed ice. Basify the mixture by slowly adding a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is >10. This is a critical step to precipitate tin salts (as tin hydroxides) and liberate the free amine.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the desired 4-fluoro-2-aminobenzyl derivative. Further purification can be done via column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of 4-fluoro-2-nitrobenzyl derivatives is a well-established yet highly relevant field for professionals in drug discovery. The primary synthetic route via radical bromination of 4-fluoro-2-nitrotoluene provides a robust and scalable method to access the key benzyl bromide intermediate. Subsequent derivatization through nucleophilic substitution, Suzuki-Miyaura coupling, and chemoselective nitro group reduction opens the door to a vast chemical space of potential drug candidates.

Future efforts will likely focus on developing greener and more efficient catalytic systems, particularly for challenging C-F bond activations, and exploring novel transformations of the core scaffold to access unprecedented molecular architectures with enhanced biological activity.

References

An In-depth Technical Guide to the Stability of 4-Fluoro-2-nitrobenzyl Alcohol Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability of 4-Fluoro-2-nitrobenzyl alcohol under both acidic and basic conditions. In the absence of direct empirical data for this specific molecule, this document synthesizes information from established chemical principles, the known reactivity of analogous structures, and regulatory guidelines for forced degradation studies.[1][2][3] It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, methodologies for empirical stability testing, and the scientific rationale underpinning these experimental designs.

Introduction: The Chemical Context of this compound

This compound is an aromatic compound featuring a benzyl alcohol core substituted with two electron-withdrawing groups: a nitro group (-NO₂) ortho to the hydroxymethyl group and a fluorine atom (-F) in the para position.[4][5][6] These substituents are known to significantly influence the electronic properties and, consequently, the reactivity and stability of the molecule.[4][5] The ortho-nitrobenzyl moiety is particularly notable in chemical and biological sciences for its use as a photolabile protecting group, where it can be cleaved upon exposure to UV light.[5][7][8][9] However, its stability under hydrolytic stress (acidic and basic conditions) is a critical parameter for its application in drug development and organic synthesis, dictating storage conditions, formulation strategies, and potential degradation products.[1][3]

Forced degradation studies are a regulatory requirement and a scientific necessity in drug development to understand the intrinsic stability of a drug substance.[1] This guide will explore the predicted behavior of this compound under such stress conditions.

Predicted Stability and Degradation Pathways under Acidic Conditions

The stability of benzyl alcohols in acidic media is largely dependent on the propensity of the benzylic carbocation to form upon protonation of the hydroxyl group.[10] The presence of strong electron-withdrawing groups, such as the nitro and fluoro substituents on the aromatic ring of this compound, is expected to destabilize the formation of a positive charge at the benzylic position. This electronic effect should, in principle, render the molecule relatively stable towards simple acid-catalyzed hydrolysis via an SN1-type mechanism.

However, studies on o-nitrobenzyl alcohol under strong acidic conditions have shown that complex intermolecular reactions can occur, leading to a variety of reduction and oxidation products rather than simple hydrolysis.[11] The ortho-nitro group can act as an intramolecular nucleophile, participating in reactions at the benzylic position.[12] In the case of 2-nitrobenzyl alcohol in trifluoromethanesulfonic acid, the reaction proceeds through intermediates to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate.[13]

Therefore, under forced acidic conditions (e.g., refluxing in strong acid), this compound may not simply hydrolyze but could undergo more complex degradation.

Postulated Acidic Degradation Mechanism

A plausible, albeit complex, degradation pathway for this compound under harsh acidic conditions could involve intramolecular interactions between the ortho-nitro group and the benzylic alcohol, potentially leading to cyclization and subsequent rearrangement and intermolecular condensation reactions. The fluorine atom at the 4-position is unlikely to be displaced under these conditions due to the strength of the C-F bond.

Acidic_Degradation_Pathway cluster_main Postulated Acidic Degradation of this compound A This compound B Protonated Alcohol A->B + H+ C Intramolecular Cyclization Intermediate B->C - H2O Intramolecular Nucleophilic Attack D Complex Degradation Products (e.g., condensation polymers, rearranged species) C->D Rearrangement & Intermolecular Reactions

Caption: Postulated pathway for acidic degradation.

Experimental Protocol for Acidic Stability Testing

This protocol is a generalized procedure for conducting a forced degradation study under acidic conditions, in line with ICH guidelines.[1][14]

  • Preparation of Acidic Solutions: Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) and then dilute with the acidic solutions to a final concentration appropriate for the analytical method. A control sample should be prepared by diluting the stock solution with the solvent and water.

  • Stress Conditions: Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be protected from light to prevent photodegradation.[7][8]

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., NaOH), and dilute to a known concentration. Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

Predicted Stability and Degradation Pathways under Basic Conditions

Under basic conditions, benzyl alcohols are generally stable. However, the presence of the strongly electron-withdrawing nitro group can increase the acidity of the benzylic protons, although deprotonation of the hydroxyl group is more likely. Hydrolysis of benzyl esters under basic conditions is a common reaction, but the alcohol itself is typically resistant.[15][16]

For some nitrobenzyl compounds, base catalysis of photoreactions has been observed, suggesting that the presence of a base can influence reactivity.[17] While direct base-catalyzed hydrolysis of the alcohol is not anticipated to be a major degradation pathway, other reactions could be possible under forcing conditions, such as oxidation if air is present. The primary degradation pathway for many organic compounds under basic conditions is hydrolysis of susceptible functional groups; in this case, the molecule lacks readily hydrolyzable groups like esters or amides.

Postulated Basic Degradation Mechanism

Given the relative stability of the benzyl alcohol moiety to base, significant degradation is not expected under mild basic conditions. Under more stringent conditions (high pH, high temperature), oxidation to 4-fluoro-2-nitrobenzaldehyde or 4-fluoro-2-nitrobenzoic acid could be a potential pathway, especially in the presence of oxygen.

Basic_Degradation_Pathway cluster_main Postulated Basic Degradation of this compound A This compound B 4-Fluoro-2-nitrobenzaldehyde A->B Oxidation (if O2 present) C 4-Fluoro-2-nitrobenzoic acid B->C Further Oxidation

Caption: Potential oxidative degradation under basic conditions.

Experimental Protocol for Basic Stability Testing

This protocol outlines a standard procedure for assessing stability under basic conditions.

  • Preparation of Basic Solutions: Prepare solutions of 0.1 M and 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent and dilute with the basic solutions to a final concentration appropriate for the analytical method. Prepare a control sample with solvent and water.

  • Stress Conditions: Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period, protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., HCl), and dilute to a known concentration. Analyze using a validated stability-indicating HPLC method.

  • Data Interpretation: Analyze the chromatograms to identify and quantify any degradation products and calculate the percentage of degradation of the parent compound.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for forced degradation studies, as it must be able to separate the parent drug from its degradation products.[2]

Analytical TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Highly versatile, sensitive, and quantitative. Can be coupled with various detectors (UV, MS).Can be time-consuming to develop a suitable method.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.May require derivatization for non-volatile compounds. The nitro group may pose challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information of degradation products.Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Provides molecular weight and fragmentation information for identification of degradants.Typically used in conjunction with a separation technique like HPLC or GC.

For this compound, a reversed-phase HPLC method with UV detection would be the most common and effective primary analytical technique for a stability study.

Conclusion

The experimental protocols provided in this guide offer a robust framework for empirically determining the stability profile of this compound, a critical step in its evaluation for applications in pharmaceutical development and other scientific disciplines.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-Fluoro-2-nitrobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the thermal stability and decomposition profile of this compound. This document moves beyond a standard protocol to offer insights into the rationale behind the experimental design and interpretation of the resulting data, grounded in established principles of thermal analysis.

Introduction: The Significance of Thermal Stability Analysis

This compound is a halogenated nitroaromatic compound. Such molecules are often utilized as intermediates in organic synthesis, and their ortho-nitrobenzyl moiety is of particular interest as a photolabile protecting group in various applications, including the development of photo-responsive materials.[1] Understanding the thermal stability of this compound is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its behavior in various thermal environments. Thermogravimetric analysis is a fundamental technique for assessing this stability by monitoring the change in mass of a substance as a function of temperature or time.

Physicochemical Properties of this compound

A foundational understanding of the material's properties is essential before commencing thermal analysis.

PropertyValue
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2][3]
CAS Number 1043416-40-5[2][4]

The presence of a nitro group (NO₂) and a fluorine atom on the benzene ring, along with the benzylic alcohol group (-CH₂OH), dictates the compound's reactivity and thermal decomposition pathway. The ortho position of the nitro group relative to the benzyl alcohol is particularly noteworthy, as studies on similar nitrobenzyl compounds have shown that ortho isomers can be less thermally stable than their meta and para counterparts.[5]

Expected Thermal Decomposition Behavior

Studies on nitrobenzyl halides have demonstrated that these compounds typically undergo exothermic decomposition with significant gas evolution.[5] Furthermore, the thermal analysis of a similar compound, 4-Cl-3-nitrobenzyl alcohol, revealed a single, distinct mass loss event.[6] It is therefore reasonable to hypothesize that this compound will also exhibit a primary, well-defined decomposition step. The decomposition is likely to be an energetic event due to the presence of the nitro group, a common feature in energetic materials.

The decomposition of halogenated aromatic compounds can be complex, potentially forming a variety of smaller volatile fragments and, under certain conditions, more complex halogenated species.[7]

Experimental Protocol: Thermogravimetric Analysis

The following protocol is a detailed methodology for conducting the TGA of this compound. The choices within this protocol are designed to ensure data integrity and reproducibility.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the this compound sample is of high purity (e.g., >97%) to avoid the influence of impurities on the decomposition profile.

  • Lightly grind the sample to a fine, uniform powder to ensure consistent heat transfer throughout the sample.

  • Accurately weigh approximately 5-10 mg of the sample into a ceramic or aluminum TGA pan. An open crucible is recommended to allow for the free escape of gaseous decomposition products.[5]

TGA Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions and to study the intrinsic thermal decomposition of the compound.

  • Heating Rate: A heating rate of 10 °C/min is a standard starting point for such analyses.[5] This rate provides a good balance between resolution of thermal events and experimental time.

  • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C to ensure complete decomposition is observed.

  • Data Acquisition: Record the sample mass (TG) and its first derivative (DTG) as a function of temperature.

Interpretation of Expected TGA and DTG Curves

The TGA curve plots the percentage of initial mass remaining against temperature, while the DTG curve shows the rate of mass loss.

Expected Data Summary:

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)
Decomposition ~150 - 200~220 - 270> 95

Graphical Representation:

TGA_Decomposition_Workflow cluster_input Input cluster_tga TGA Experiment cluster_output Output Data Sample This compound (5-10 mg) Heating Heat from 30°C to 600°C @ 10°C/min in N2 atmosphere Sample->Heating Load into TGA TGA_Curve TGA Curve (Mass vs. Temp) Heating->TGA_Curve Generates DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) Heating->DTG_Curve Generates Decomposition_Pathway A This compound B Intramolecular Rearrangement (Heat Induced) A->B Δ (Heat) C Formation of o-nitrosobenzaldehyde derivative B->C D Further Fragmentation C->D E Volatile Products (e.g., H₂O, CO, NOx, fluorinated fragments) D->E F Char Residue D->F

References

A Comprehensive Guide to the Structural Elucidation of 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Methodologies, Analysis, and Implications for Drug Discovery

Foreword: As of the latest literature review, a definitive, publicly archived crystal structure for 4-Fluoro-2-nitrobenzyl alcohol (CAS: 1043416-40-5) has not been reported. This guide, therefore, serves a dual purpose. First, it provides a comprehensive, expert-driven roadmap for researchers to successfully determine this novel crystal structure. Second, it offers a prospective analysis of the anticipated structural features and their significance, grounded in established principles of crystal engineering and the known influence of its constituent functional groups. This document is designed for researchers, scientists, and drug development professionals who understand that a molecule's solid-state architecture is fundamental to its function, stability, and application.

Introduction: The Significance of Structural Insight

This compound is a halogenated nitrobenzyl alcohol, a class of compounds that serve as versatile intermediates in organic synthesis.[1] The molecule's architecture, featuring a fluorine atom and a nitro group on the benzyl ring, presents a fascinating case study in crystal engineering. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the fluorine atom can profoundly influence molecular conformation and intermolecular interactions through non-covalent forces.[2][3][4]

Determining the precise three-dimensional arrangement of atoms in the crystalline state is paramount. This knowledge underpins our understanding of a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability—critical parameters in pharmaceutical development. This guide outlines the complete workflow, from material synthesis to the final structural analysis, that would be employed to elucidate the crystal structure of this compound.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.[5]

2.1. Proposed Synthesis Route

A common route to synthesize substituted benzyl alcohols is the reduction of the corresponding benzoic acid or aldehyde. For this compound, a plausible and efficient method is the reduction of 4-fluoro-2-nitrobenzoic acid.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.1 eq) dropwise via a syringe while maintaining the temperature at 0 °C. The causality here is critical: a slow, cooled addition prevents an exothermic reaction runaway and minimizes side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to neutralize any excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product with >98% purity. Purity is validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystal Growth: The Art and Science of Ordered Assembly

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[7]

3.1. Solvent Screening

The choice of solvent is the most critical factor.[8] An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A systematic screening process is essential.

Table 1: Hypothetical Solvent Screening Results for this compound

SolventSolubility (Cold)Solubility (Hot)Outcome
WaterInsolubleInsolubleUnsuitable
HexaneInsolubleSparingly SolublePotential anti-solvent
TolueneSparingly SolubleSolublePromising
AcetoneSolubleVery SolubleUnsuitable for slow cooling
EthanolSolubleVery SolublePotential for vapor diffusion
DichloromethaneVery SolubleVery SolubleGood solvent for layering

Based on these hypothetical results, toluene appears promising for slow cooling, while combinations like dichloromethane/hexane or ethanol/water are good candidates for diffusion methods.

3.2. Crystallization Methodologies

Several techniques should be attempted in parallel to maximize the chances of success.[9]

Protocol 2: Crystal Growth by Slow Evaporation [7]

  • Dissolve 10-20 mg of purified this compound in a minimal amount of a moderately volatile solvent (e.g., toluene) in a small, clean vial.

  • Cover the vial with a cap, pierced with a needle. The size of the hole dictates the evaporation rate—a slower rate is generally better.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Protocol 3: Crystal Growth by Vapor Diffusion [7][9]

  • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a "poor" solvent or "anti-solvent" (e.g., hexane), in which the compound is insoluble.

  • Over time, the vapor of the more volatile "good" solvent will slowly diffuse out of the inner vial while the vapor of the "poor" solvent diffuses in, gradually inducing supersaturation and crystallization.

Diagram 1: Experimental Workflow for Crystal Structure Determination A visual representation of the end-to-end process from synthesis to final data analysis.

G cluster_0 Material Preparation cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Analysis synthesis Synthesis of This compound purification Column Chromatography (>98% Purity) synthesis->purification screening Solvent Screening purification->screening growth Crystallization (e.g., Vapor Diffusion) screening->growth mounting Crystal Mounting & Screening growth->mounting scxrd Single-Crystal X-Ray Diffraction (SC-XRD) mounting->scxrd processing Data Integration & Reduction scxrd->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Full-Matrix Least-Squares Refinement solution->refinement analysis Structural Analysis (Bonds, Angles, Packing) refinement->analysis hirshfeld Hirshfeld Surface Analysis analysis->hirshfeld report report hirshfeld->report Final Report & CIF Deposition

Caption: Workflow for the determination of a novel small molecule crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it is subjected to X-ray diffraction analysis.[6] This technique provides precise measurements of molecular dimensions.[10]

Protocol 4: SC-XRD Data Collection and Processing

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction spots are recorded on a detector.[6] A full sphere of data is collected to ensure data redundancy and completeness.

  • Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a final reflection file is generated.

Structure Solution, Refinement, and Analysis

This phase translates the raw diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal.

5.1. Structure Solution and Refinement

The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data using a full-matrix least-squares algorithm. The refinement process optimizes the atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed pattern as closely as possible.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₆FNO₃Confirms molecular composition.
Formula Weight171.13 g/mol Derived from the formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å)8.1, 12.5, 7.5Unit cell dimensions.
β (°)98.5Angle for the monoclinic system.
Volume (ų)750.2Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁ (final)< 0.05A key indicator of the quality of the final refined model.
wR₂ (final)< 0.12Another indicator of refinement quality.
Goodness-of-Fit~1.0Should be close to 1 for a good model.
5.2. Prospective Structural Analysis: The Role of F and NO₂

While the exact structure is unknown, we can predict the key intermolecular interactions that will govern its crystal packing based on the functional groups present.

  • Hydrogen Bonding: The primary and most influential interaction is expected to be the hydrogen bond from the alcohol's hydroxyl group (-OH). This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). It is highly likely to form chains or dimers, potentially involving the oxygen atoms of the nitro group of an adjacent molecule (O-H···O-NO).

  • The Nitro Group's Influence: The nitro group is a powerful director in crystal packing.[11][12] Beyond acting as a hydrogen bond acceptor, it can participate in other weak interactions, such as O···N interactions between nitro groups of neighboring molecules.[13][14] The planarity of the nitro group relative to the aromatic ring will be a key structural feature, influenced by a balance between electronic conjugation and steric hindrance.[12]

  • The Role of Organic Fluorine: The fluorine atom is not merely a passive substituent. It is known to participate in a variety of weak interactions, including C-H···F hydrogen bonds and C-F···π interactions.[15] The highly electronegative fluorine atom can also alter the electrostatic potential of the entire molecule, influencing how it packs with its neighbors.[4][16]

Advanced Analysis: Hirshfeld Surface Visualization

To quantify and visualize the predicted intermolecular interactions, Hirshfeld surface analysis is an indispensable tool.[17][18] This method maps the electron density to partition crystal space, providing a visual summary of all close intermolecular contacts.

Diagram 2: Hirshfeld Surface Analysis Logic This diagram illustrates how Hirshfeld analysis deconstructs intermolecular contacts.

G cluster_output Analysis Outputs cif Refined Crystal Structure (CIF File) hirshfeld_calc Calculate Hirshfeld Surface & d_norm cif->hirshfeld_calc fingerprint Generate 2D Fingerprint Plot hirshfeld_calc->fingerprint dnorm_map d_norm Surface Map (Visualizes H-bonds) hirshfeld_calc->dnorm_map fp_plot Decomposed Fingerprint Plots (Quantifies Interactions) fingerprint->fp_plot final_analysis Comprehensive Understanding of Crystal Packing dnorm_map->final_analysis Identify Specific Contact Points fp_plot->final_analysis Contribution % of H...H, O...H, C...F, etc.

Caption: Logic flow for quantifying intermolecular interactions via Hirshfeld analysis.

The analysis would likely reveal:

  • dₙₒᵣₘ Surface: Large, intense red spots on the surface, indicating close contacts shorter than the van der Waals radii. These would be expected around the hydroxyl group (O-H···O hydrogen bonds) and potentially weaker ones involving the fluorine atom (C-H···F).

  • 2D Fingerprint Plots: Decomposing the full fingerprint plot allows for the quantification of each interaction type's contribution to the overall crystal packing.[19][20] We would anticipate a significant percentage for O···H/H···O contacts, confirming the dominance of hydrogen bonding. The contributions from F···H/H···F and other contacts would provide quantitative insight into the role of fluorine in the supramolecular assembly.

Conclusion and Implications

Although the crystal structure of this compound remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its elucidation. The interplay between the strong hydrogen-bonding alcohol, the multifaceted nitro group, and the subtler but significant fluorine substituent promises a rich and complex crystal packing arrangement.

For drug development professionals, understanding this structure is not an academic exercise. It directly informs critical decisions regarding polymorph screening, formulation development, and intellectual property protection. The methodologies and analytical principles detailed herein represent the standard of care in modern small-molecule crystallography, providing the ultimate arbiter of molecular structure and the key to unlocking a compound's full potential.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 4-Fluoro-2-nitrobenzyl alcohol (CAS No. 1043416-40-5), a key intermediate in various synthetic pathways within pharmaceutical and materials science research. As a substituted nitroaromatic compound, it presents specific hazards that necessitate a robust understanding and implementation of safety protocols. This document moves beyond mere procedural lists to explain the causality behind safety recommendations, ensuring a self-validating system of laboratory practice.

Compound Profile and Hazard Identification

This compound is an organic compound with the molecular formula C₇H₆FNO₃.[1] Its structure, featuring a nitro group and a fluorine atom on the benzyl ring, dictates its reactivity and toxicological profile. The primary identified hazard, according to available safety data, is acute oral toxicity.

GHS Classification
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Expert Insight: The presence of the nitroaromatic moiety suggests that researchers should handle this compound with the precautionary assumption of other potential hazards, including skin irritation, serious eye irritation, and potential for allergic skin reaction, which are common for this class of compounds. Until more comprehensive toxicological data is available, a conservative approach to handling is paramount.

Prudent Handling and Storage: A Proactive Approach

The logic behind the handling and storage of this compound is rooted in minimizing all potential routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

  • Primary Engineering Control: All manipulations of this compound, particularly when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

PPE TypeSpecification and Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes or airborne particles.
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.
Respiratory Protection Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.
Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous or exothermic reactions.

Emergency Procedures: A Systematic Response

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

The following first-aid procedures are recommended based on the known and potential hazards:

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the medical professional.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and safely clean the affected area.

Workflow for Spill Response:

Caption: Workflow for responding to an accidental release of this compound.

Toxicological and Ecological Information: Data and Gaps

A comprehensive toxicological profile for this compound is not publicly available. The primary known toxicological endpoint is its harm if swallowed.

  • Acute Toxicity: Harmful if swallowed.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Expert Insight: The absence of comprehensive toxicological data underscores the importance of the precautionary principle. Researchers must handle this compound as potentially hazardous via all routes of exposure and take all necessary precautions to prevent environmental release.

Disposal Considerations

Disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local regulations.

  • Waste Characterization: The waste should be characterized as hazardous due to its acute oral toxicity.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain or in regular waste streams.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. The causality-driven approach to safety, where the "why" behind each recommendation is understood, empowers researchers to create a self-validating and robust culture of safety in the laboratory.

References

Methodological & Application

Application Notes: 4-Fluoro-2-nitrobenzyl Alcohol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Harnessing Light for Chemical Control

Photolabile protecting groups (PPGs), often referred to as "caging" groups, are indispensable tools in modern chemistry and biology.[1][2][3] They provide a mechanism for spatiotemporal control over the release of active molecules, from simple reagents to complex biological effectors, using light as a traceless reagent.[1][2] Among the various classes of PPGs, the ortho-nitrobenzyl scaffold is one of the most extensively studied and widely utilized due to its synthetic accessibility and reliable cleavage upon near-UV irradiation.[1][4]

This document provides a detailed guide to the use of 4-Fluoro-2-nitrobenzyl alcohol , a halogenated derivative of the classic o-nitrobenzyl group. The introduction of a fluorine atom can modulate the electronic properties, reactivity, and spectroscopic characteristics of the chromophore, making it a valuable variant for specific applications.[5] These application notes are designed for researchers in organic synthesis, drug development, and materials science, offering both the theoretical underpinnings and practical protocols for its successful implementation.

Core Mechanism of Photocleavage

The photolytic release of a substrate from a 2-nitrobenzyl protecting group follows a well-established intramolecular redox reaction pathway, often described as a Norrish Type II-like mechanism.[1]

  • Photoexcitation: Upon absorption of a photon (typically in the UV-A range), the nitro group is promoted to an excited state.[1]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient diradical species which rapidly rearranges into an aci-nitro intermediate.[6][7][8]

  • Rearrangement and Release: This unstable aci-nitro intermediate undergoes a series of thermal "dark" reactions. It cyclizes to form a benzoisoxazoline derivative, which then rearranges and fragments.[6][9]

  • Product Formation: This final fragmentation step releases the protected functional group (the "uncaged" molecule) and generates 4-fluoro-2-nitrosobenzaldehyde as a byproduct.[9]

The overall efficiency of this process is determined by the quantum yield (Φu), which is influenced by factors such as the irradiation wavelength, solvent, and the nature of the leaving group being released.

References

Application Notes & Protocols: The Strategic Use of 4-Fluoro-2-nitrobenzyl Alcohol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of 4-Fluoro-2-nitrobenzyl alcohol as a photolabile linker in Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying chemical principles, strategic advantages, and detailed protocols that enable the synthesis of complex and sensitive peptides under exceptionally mild conditions.

Introduction: The Imperative for Orthogonal Cleavage Strategies in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of modern peptide chemistry.[1][2] The success of SPPS hinges on a carefully orchestrated interplay of protecting groups and a linker that anchors the nascent peptide chain to an insoluble resin. The linker, in essence, serves as a temporary C-terminal protecting group that must remain robust throughout the iterative cycles of amino acid coupling and deprotection, yet be susceptible to cleavage under specific, controlled conditions to release the final product.[3][4]

While traditional strategies often rely on strongly acidic conditions (e.g., trifluoroacetic acid or hydrofluoric acid) for final cleavage, these harsh reagents can lead to the degradation of sensitive sequences or the removal of desired side-chain modifications.[5] This limitation has driven the development of orthogonal cleavage strategies, among which photolabile linkers have emerged as a powerful and elegant solution.[6][7][8]

Photolabile linkers are stable to the acidic and basic conditions of standard SPPS but can be cleaved by irradiation with UV light, typically at wavelengths where the peptide itself does not absorb.[6][9] This offers a "traceless" and reagent-free method for releasing the peptide under neutral and mild conditions, preserving its integrity.[7][8] The ortho-nitrobenzyl scaffold is the most prominent and widely utilized motif for photolabile linkers, and this compound is a key derivative within this class.[6][8] The electron-withdrawing properties of the fluoro and nitro groups fine-tune the photochemical properties of the linker, ensuring efficient and clean cleavage.

The Mechanism of Photocleavage: A Light-Induced Intramolecular Rearrangement

The cleavage of o-nitrobenzyl-based linkers is a well-established photochemical process. Upon irradiation with near-UV light (typically 340-365 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[10][11][12] This intermediate rapidly rearranges, resulting in the cleavage of the benzylic ester or ether bond and the release of the peptide. The linker itself is converted into a 2-nitrosobenzaldehyde or related byproduct.

The key advantages of this mechanism are:

  • Mildness: The reaction proceeds without the need for any chemical reagents, at neutral pH and ambient temperature.[7][8]

  • Orthogonality: The linker is completely stable to the piperidine used for Fmoc deprotection and the moderate acid (TFA) used for side-chain deprotection in many strategies.[3][13]

  • Control: Cleavage can be initiated with high spatial and temporal precision, a feature that is invaluable for applications like the synthesis of peptide arrays on chips or controlled-release studies.[13][14]

Photocleavage_Mechanism cluster_0 Photocleavage Pathway Resin_Peptide Resin-Linker-Peptide Excited_State Excited State (aci-Nitro Intermediate) Resin_Peptide->Excited_State Irradiation UV_Light UV Light (e.g., 365 nm) UV_Light->Excited_State Cleavage Intramolecular Rearrangement & Cleavage Excited_State->Cleavage Products Free Peptide + Linker Byproduct Cleavage->Products

Caption: The photocleavage mechanism of an o-nitrobenzyl linker.

Strategic Workflow for SPPS using a Photolabile Linker

The integration of this compound into an SPPS workflow follows a logical progression from resin preparation to the final, purified peptide. This strategy is fully compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection scheme.[13]

SPPS_Workflow Start Start: Aminomethyl Resin A Step 1: Linker Immobilization (Attach this compound) Start->A B Step 2: First Amino Acid Loading (Couple Fmoc-AA-OH) A->B C Step 3: Iterative SPPS Cycles B->C D Fmoc Deprotection (Piperidine) C->D Repeat n times F Final Peptide-Resin (Fully Assembled) C->F After last cycle E Amino Acid Coupling (Fmoc-AA-OH + Activator) D->E E->C G Step 4: Photocleavage (Irradiation with UV Light) F->G H Step 5: Purification & Analysis (HPLC, Mass Spec) G->H End Purified Peptide H->End

Caption: Overall workflow for SPPS with a photolabile linker.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including UV-blocking safety glasses, should be worn at all times.

Protocol 1: Immobilization of this compound onto Aminomethyl Resin

This protocol describes the attachment of the linker to a standard aminomethyl-functionalized polystyrene resin to create a photolabile handle.

  • Materials:

    • Aminomethyl (AM) resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)

    • This compound

    • p-Nitrophenyl chloroformate

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - peptide synthesis grade

  • Procedure:

    • Swell the aminomethyl resin (1.0 eq) in DCM for 1 hour in a peptide synthesis vessel.

    • Drain the DCM.

    • In a separate flask, dissolve this compound (2.0 eq) and p-nitrophenyl chloroformate (2.0 eq) in DCM. Add DIPEA (2.2 eq) dropwise while stirring at 0°C. Allow the reaction to proceed for 2 hours at room temperature to form the activated carbonate.

    • Add this activated linker solution to the swollen resin.

    • Agitate the resin slurry gently at room temperature for 12-16 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the functionalized resin under high vacuum.

    • Optional: Confirm successful functionalization using a qualitative test (e.g., Kaiser test on a small sample after treating with piperidine to expose any remaining free amines).

Protocol 2: Loading of the First Fmoc-Protected Amino Acid

This procedure details the esterification of the C-terminal amino acid to the linker-functionalized resin.

  • Materials:

    • Photolabile linker-functionalized resin

    • Fmoc-protected amino acid (3.0 eq)

    • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • DCM, DMF

  • Procedure:

    • Swell the photolabile resin (1.0 eq) in DCM for 1 hour.

    • Drain the DCM.

    • In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq) and DMAP (0.1 eq) in a 4:1 mixture of DCM:DMF.[15]

    • Add this solution to the resin.

    • Add DIC (3.0 eq) to the resin suspension and agitate the mixture at room temperature for 4-6 hours.

    • Monitor the reaction for completion (e.g., via a negative Kaiser test).

    • Once complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the amino acid-loaded resin under vacuum. Determine the final loading capacity using UV-Vis spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc removal from a known mass of resin.

Protocol 3: Standard Fmoc-SPPS Elongation Cycle

This is a generalized cycle for peptide chain elongation.

  • Procedure:

    • Swell: Swell the peptide-resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin with DMF (5-7 times) to completely remove piperidine and dibenzofulvene.

    • Coupling: Add the next Fmoc-protected amino acid (4.0 eq), a coupling agent like HBTU (3.9 eq), and a base like DIPEA (8.0 eq) in DMF. Agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat: Return to Step 1 for the next amino acid in the sequence.

Protocol 4: Photocleavage of the Peptide from the Resin

This is the final step to release the synthesized peptide.

  • Materials & Equipment:

    • Fully synthesized, N-terminally deprotected peptide-resin

    • Cleavage solvent (e.g., a mixture of Acetonitrile/Water or THF/Water)

    • UV photoreactor or lamp with an output centered around 365 nm.

    • Quartz or borosilicate reaction vessel (standard polystyrene vessels are not suitable as they block UV light).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it partially.

    • Transfer the resin to the photoreaction vessel.

    • Add the cleavage solvent to swell the resin beads. It is critical that the resin is well-suspended to ensure uniform irradiation.[7] Light penetration into the beads can be a limiting factor.[7]

    • Bubble nitrogen or argon through the suspension for 10-15 minutes to remove dissolved oxygen, which can quench the excited state.

    • Irradiate the suspension with a 365 nm UV lamp while gently agitating. Typical irradiation times range from 1 to 4 hours, depending on the scale, peptide length, and lamp intensity.

    • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.

    • Once cleavage is complete, filter the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.

    • Lyophilize the combined filtrate to obtain the crude peptide powder.

    • Purify the peptide using preparative HPLC and confirm its identity and purity via LC-MS.

Data and Comparative Analysis

The primary advantage of the 4-Fluoro-2-nitrobenzyl linker lies in its orthogonal and mild cleavage conditions compared to standard acid-labile linkers.

Parameter 4-Fluoro-2-nitrobenzyl Linker Rink Amide / Wang Linker
Cleavage Reagent UV Light (365 nm)95% Trifluoroacetic Acid (TFA)
Conditions Neutral pH, Room TemperatureHighly Acidic, Room Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Orthogonality Fully orthogonal to Fmoc/tBu and Boc/Bzl strategies[3]Not orthogonal to Boc/Bzl; requires careful side-chain protection choice
Sensitive Residues Excellent for peptides with acid-sensitive modifications (e.g., glycosylations, phosphorylations)Risk of side reactions (e.g., aspartimide formation, Trp oxidation)[16][17]
Safety Requires UV protectionRequires handling of highly corrosive and toxic acid

Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete Photocleavage Insufficient irradiation time or intensity.Increase irradiation time. Ensure the lamp is at its optimal output. Use a more powerful lamp if available.
Poor light penetration into resin beads.Ensure the resin is fully swollen and well-agitated during irradiation. Use a more dilute suspension.[7]
Incorrect solvent choice.Use solvents that are transparent at 365 nm and effectively swell the resin (e.g., ACN, THF, Dioxane).
Low Yield of Purified Peptide Incomplete coupling during SPPS.Double-couple difficult residues. Use more potent coupling reagents.
Adsorption of peptide to glassware.Silanize glassware before use, especially for hydrophobic peptides.
Presence of Side-Products Photochemical side reactions.De-gas the solvent thoroughly before irradiation to remove oxygen. Add a radical scavenger to the cleavage cocktail if necessary.
Incomplete Fmoc deprotection during synthesis.Increase piperidine treatment time or use a DBU-containing cocktail for difficult deprotections.

Conclusion: A Tool for Advanced Peptide Synthesis

The this compound linker provides a robust and reliable method for the synthesis of peptides under exceptionally mild release conditions. Its orthogonality to standard SPPS chemistries makes it an invaluable tool for creating complex, modified, or fully protected peptide fragments that are often inaccessible with traditional acid-cleavage protocols. By enabling precise, light-mediated control over peptide release, this technology opens new avenues in drug discovery, biomaterials science, and high-throughput screening applications.

References

Application Notes and Protocols for the Immobilization of 4-Fluoro-2-nitrobenzyl alcohol on Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the covalent attachment of 4-Fluoro-2-nitrobenzyl alcohol to commonly used resins in solid-phase synthesis. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a selection of robust methods for immobilizing this photolabile linker. The unique electronic properties of this compound, arising from the presence of electron-withdrawing fluoro and nitro groups, are considered in the selection of optimal reaction strategies. This document outlines detailed, step-by-step procedures for two primary methods: Williamson ether synthesis for attachment to chloromethylated resins (Merrifield resin) and the Mitsunobu reaction for coupling to hydroxyl-functionalized resins (Wang resin). Furthermore, protocols for the characterization of the functionalized resin, including qualitative analysis by FT-IR spectroscopy and quantitative determination of loading capacity, are provided.

Introduction

Solid-phase synthesis has become an indispensable tool in combinatorial chemistry, peptide synthesis, and the generation of small molecule libraries. A cornerstone of this methodology is the use of a solid support or resin, to which the initial building block is attached. The choice of linker, the molecular entity connecting the synthesized compound to the resin, is critical as it dictates the conditions under which the final product can be cleaved.

This compound is a valuable building block for the construction of photolabile linkers. The ortho-nitrobenzyl moiety is known to undergo photochemical cleavage upon exposure to UV light, allowing for the release of the synthesized molecule under mild and neutral conditions.[1][2] This is particularly advantageous when working with sensitive molecular structures that are incompatible with the harsh acidic or basic conditions required for the cleavage of other common linkers.[1] The presence of the fluorine atom can further modulate the electronic properties and cleavage efficiency of the linker.

This guide provides detailed protocols for the covalent attachment of this compound to two of the most widely used polystyrene-based resins: Merrifield resin and Wang resin. The causality behind the choice of reagents and reaction conditions is explained, ensuring a thorough understanding of the underlying chemical principles.

Chemical Structures and Properties

Compound/ResinStructureKey Properties
This compound Photolabile due to the o-nitrobenzyl group. The electron-withdrawing nitro and fluoro groups increase the acidity of the benzylic alcohol proton.
Merrifield Resin Chloromethylated polystyrene resin. The chloromethyl group is a good electrophile for nucleophilic substitution.[3]
Wang Resin Hydroxymethyl-functionalized polystyrene resin. The hydroxyl group can be activated for esterification or etherification.[4]

Protocol 1: Attachment to Merrifield Resin via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6] In this protocol, the alkoxide of this compound is generated in situ and reacts with the chloromethyl groups on the Merrifield resin. The increased acidity of the benzylic alcohol in this compound, due to the electron-withdrawing nitro and fluoro groups, facilitates the formation of the corresponding alkoxide, making this an efficient coupling strategy.

Experimental Workflow

Williamson_Ether_Synthesis resin Merrifield Resin swell Swell Resin in DMF resin->swell reaction Reaction at RT (overnight) swell->reaction alcohol 4-Fluoro-2-nitrobenzyl alcohol base Add NaH alcohol->base base->reaction wash Wash Resin (DMF, DCM, MeOH) reaction->wash dry Dry Resin (in vacuo) wash->dry characterize Characterize (FT-IR, Loading) dry->characterize

Caption: Workflow for attaching this compound to Merrifield resin.

Step-by-Step Methodology
  • Resin Swelling:

    • Place 1.0 g of Merrifield resin (typically 1.0-2.0 mmol Cl/g) in a round-bottom flask.

    • Add 10 mL of anhydrous N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Alkoxide Formation:

    • In a separate flask, dissolve 3-5 equivalents of this compound (relative to the resin's chlorine loading) in 5 mL of anhydrous DMF.

    • Carefully add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the alcohol solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should cease.

  • Coupling Reaction:

    • Slowly add the freshly prepared alkoxide solution to the swollen Merrifield resin.

    • Seal the flask and allow the reaction to proceed at room temperature overnight with gentle agitation. For sterically hindered substrates or lower reactivity, the temperature can be increased to 50-60 °C.[7]

  • Washing and Drying:

    • Filter the resin and wash it sequentially with:

      • DMF (3 x 15 mL)

      • DCM (3 x 15 mL)

      • Methanol (3 x 15 mL)

    • Dry the functionalized resin under vacuum to a constant weight.

Protocol 2: Attachment to Wang Resin via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] This reaction is particularly useful for coupling alcohols to the hydroxyl groups of Wang resin, proceeding with a clean inversion of configuration if a chiral center is present.[10]

Experimental Workflow

Mitsunobu_Reaction resin Wang Resin swell Swell Resin in THF resin->swell reaction Reaction at RT (overnight) swell->reaction alcohol 4-Fluoro-2-nitrobenzyl alcohol + PPh3 dead Add DEAD/DIAD at 0 °C alcohol->dead dead->reaction wash Wash Resin (THF, DCM, MeOH) reaction->wash dry Dry Resin (in vacuo) wash->dry characterize Characterize (FT-IR, Loading) dry->characterize

Caption: Workflow for attaching this compound to Wang resin.

Step-by-Step Methodology
  • Resin Swelling:

    • Place 1.0 g of Wang resin (typically 0.8-1.2 mmol OH/g) in a round-bottom flask.

    • Add 10 mL of anhydrous tetrahydrofuran (THF) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Reaction Mixture Preparation:

    • In a separate flask, dissolve 3-5 equivalents of this compound and 3-5 equivalents of triphenylphosphine (PPh₃) (relative to the resin's hydroxyl loading) in 10 mL of anhydrous THF.

  • Coupling Reaction:

    • Add the solution from step 2 to the swollen Wang resin.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 3-5 equivalents of DEAD or DIAD dropwise to the reaction mixture under an inert atmosphere.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Washing and Drying:

    • Filter the resin and wash it sequentially with:

      • THF (3 x 15 mL)

      • DCM (3 x 15 mL)

      • Methanol (3 x 15 mL)

    • Dry the functionalized resin under vacuum to a constant weight. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are soluble and will be removed during the washing steps.

Characterization of the Functionalized Resin

Qualitative Analysis by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for confirming the successful functionalization of the resin by identifying the appearance or disappearance of specific functional group vibrations.[4][11]

  • Sample Preparation: A small sample of the dried resin can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Spectral Changes:

    • For Merrifield Resin: Disappearance of the C-Cl stretching vibration (around 690 cm⁻¹) and the appearance of characteristic peaks for the aromatic nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the C-O-C ether linkage (around 1100 cm⁻¹).

    • For Wang Resin: A decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of the aromatic nitro group peaks.

Quantitative Determination of Resin Loading

The loading capacity of the functionalized resin, expressed in mmol/g, determines the amount of substrate that can be synthesized. While gravimetric analysis (measuring the weight gain of the resin) can provide a rough estimate, a more accurate method involves the cleavage of the attached molecule and subsequent quantification.

Protocol for Loading Determination by UV-Vis Spectrophotometry:

  • Photocleavage:

    • Accurately weigh approximately 10-20 mg of the dried, functionalized resin into a quartz cuvette or a small vial.

    • Add a known volume (e.g., 3 mL) of a suitable solvent (e.g., methanol or dioxane).

    • Irradiate the suspension with a UV lamp (typically at 365 nm) for a predetermined time (e.g., 4-24 hours), which should be optimized for complete cleavage.[1]

  • UV-Vis Measurement:

    • After cleavage, carefully filter the solution to remove the resin beads.

    • Measure the absorbance of the filtrate at the λmax of the cleaved product (4-fluoro-2-nitrosobenzaldehyde, the expected cleavage product). The λmax should be determined experimentally.

    • Calculate the concentration of the cleaved product using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (which must be determined by creating a calibration curve with known concentrations of the cleaved product), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • Calculation of Resin Loading:

    • Loading (mmol/g) = (Concentration (mol/L) * Volume of solvent (L)) / (Mass of resin (g)) * 1000

Alternatively, for resins where a protecting group like Fmoc is used on a molecule attached to the linker, the loading can be determined by cleaving the Fmoc group with piperidine and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[12][13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no loading Incomplete activation of the alcohol (Williamson).Ensure anhydrous conditions and sufficient reaction time for alkoxide formation. Use a stronger base if necessary.
Inefficient Mitsunobu reaction.Ensure all reagents are anhydrous. Check the purity of DEAD/DIAD. Consider pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and resin.[9]
Side reactions Elimination with secondary alkyl halides (not applicable here but a general consideration).Use primary alkyl halides.
Formation of N-acylurea in Steglich esterification (if used).Add DMAP as a catalyst.[15]
Incomplete cleavage Insufficient irradiation time or power.Optimize cleavage time and ensure the UV lamp is functioning correctly.
Solvent quenching of the excited state.Use a solvent that does not significantly quench the photoreaction.

Conclusion

The protocols outlined in these application notes provide reliable and reproducible methods for the attachment of the photolabile linker, this compound, to Merrifield and Wang resins. The choice between Williamson ether synthesis and the Mitsunobu reaction will depend on the starting resin available. By following these detailed procedures and characterization methods, researchers can successfully prepare functionalized resins for use in solid-phase synthesis, enabling the generation of diverse molecular libraries that can be cleaved under mild, photolytic conditions.

References

Application Notes & Protocols: Cleavage of the 4-Fluoro-2-Nitrobenzyl (FNB) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-fluoro-2-nitrobenzyl (FNB) group is a photolabile protecting group (PPG) engineered for enhanced cleavage kinetics and efficiency compared to the classical o-nitrobenzyl scaffold. Its strategic fluorination accelerates the photo-release mechanism, making it a valuable tool for applications requiring precise spatiotemporal control over the release of bioactive molecules, such as in caged compounds for neuroscience, controlled drug delivery, and microarray synthesis. This guide provides a comprehensive overview of the FNB group, detailing its cleavage mechanism, optimal reaction conditions, and step-by-step protocols for its photolytic removal.

Introduction: The Advantage of the 4-Fluoro-2-Nitrobenzyl Moiety

Photolabile protecting groups are indispensable tools in modern chemistry and biology, enabling researchers to mask a functional group and later remove it with light, a traceless and orthogonal trigger.[1] The archetypal PPG is the o-nitrobenzyl (oNB) group, which has been widely used to protect a variety of functionalities including alcohols, amines, carboxylates, and phosphates.[1][2]

The 4-fluoro-2-nitrobenzyl (FNB) group is a second-generation oNB derivative designed to address certain limitations of the parent structure. The introduction of an electron-withdrawing fluorine atom at the C4 position serves a critical role: it enhances the acidity of the benzylic protons. This modification facilitates the key intramolecular hydrogen abstraction step in the photocleavage mechanism, leading to faster and more efficient release of the protected substrate.

Key Advantages of the FNB Group:

  • Enhanced Cleavage Rate: The fluorine substituent accelerates the rate-determining hydrogen abstraction step.

  • High Quantum Yield: Exhibits favorable quantum yields for efficient substrate release.[3]

  • Orthogonality: Cleavage is initiated by UV light, a mild condition that is orthogonal to most chemical reagents, preserving other sensitive functional groups.[4]

  • Spatiotemporal Control: Light allows for precise control over where and when the deprotection event occurs.[5]

The Photocleavage Mechanism

The photolytic cleavage of the FNB group, like other o-nitrobenzyl derivatives, proceeds via a Norrish Type II-like intramolecular rearrangement.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Photoexcitation: Upon irradiation with UV light (typically in the 340-365 nm range), the nitro group absorbs a photon, promoting it to an excited state (n,π*).[6][7]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate. This step is accelerated by the electron-withdrawing fluorine, which increases the acidity of the benzylic C-H bond.[3][8]

  • Rearrangement to aci-Nitro Intermediate: The diradical rapidly rearranges to form a transient, cyclic aci-nitro intermediate.[8][9]

  • Oxygen Insertion and Release: This intermediate undergoes further rearrangement, leading to the insertion of an oxygen atom into the benzylic C-H bond. The resulting hemiacetal-like species is unstable and collapses.

  • Product Formation: The collapse releases the protected functional group (R-XH) and generates the corresponding 4-fluoro-2-nitrosobenzaldehyde byproduct.[8]

The overall transformation is illustrated below.

G Figure 1. Photocleavage Mechanism of the FNB Group FNB_Protected FNB-Protected Substrate (R-X-CH₂-Ar) Excited_State Excited State [FNB-R]* FNB_Protected->Excited_State 1. Irradiation (hν) ~365 nm Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro 2. Intramolecular H-Abstraction & Rearrangement Final_Products Released Substrate (R-XH) + 4-Fluoro-2-nitrosobenzaldehyde Aci_Nitro->Final_Products 3. Collapse & Release

Figure 1. Photocleavage Mechanism of the FNB Group

Optimizing Cleavage Conditions

The efficiency of FNB group removal is influenced by several experimental parameters. Careful optimization is key to achieving clean, high-yield deprotection.

ParameterRecommended ConditionRationale & Causality
Wavelength (λ) 340 - 365 nmThis range aligns with the absorption maximum of the o-nitrobenzyl chromophore, maximizing photon absorption while minimizing potential photodamage to sensitive substrates that can occur at shorter wavelengths (<300 nm).[6][10]
Light Source Medium-pressure Hg lamp, LED array (365 nm)Provides high photon flux for efficient reaction times. LEDs offer better monochromaticity and thermal management.
Solvent Protic solvents (MeOH, EtOH, H₂O/MeCN mixtures)Solvents capable of hydrogen bonding can stabilize intermediates and facilitate the final proton transfer steps, often leading to cleaner reactions.[8]
Concentration 1-10 mMSubstrate concentration should be low enough to ensure sufficient light penetration throughout the solution.[6] Highly concentrated solutions can lead to inner filter effects where the outer layer of solution absorbs all the light.
Temperature 0°C to Room TemperaturePhotochemical reactions are often less temperature-dependent than thermal reactions. Running at lower temperatures can minimize thermal side reactions of sensitive substrates.
Additives Mild base (e.g., triethylamine, in some cases)For certain substrates, a non-nucleophilic base can facilitate the final release step.[5] However, this should be evaluated on a case-by-case basis.
Byproduct Scavengers Thiols (e.g., β-mercaptoethanol), semicarbazidesThe 4-fluoro-2-nitrosobenzaldehyde byproduct can be reactive and may interfere with biological substrates or subsequent reactions. Scavengers can trap this aldehyde.[11][12]
Atmosphere Inert (N₂ or Ar)While not always necessary, degassing the solvent to remove oxygen can prevent side reactions with excited state intermediates or radical species, improving yields for sensitive substrates.

Experimental Protocols

Protocol 4.1: General Procedure for Photolytic Cleavage of an FNB-Protected Alcohol

This protocol provides a general method for the deprotection of an FNB-ether in solution.

Materials:

  • FNB-protected substrate

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • Photoreactor equipped with a 365 nm lamp (e.g., Rayonet reactor or LED setup)

  • Quartz or borosilicate glass reaction vessel (Note: standard Pyrex absorbs UV light below ~300 nm but is generally transmissive enough at 365 nm)

  • Stir plate and stir bar

  • Inert gas line (N₂ or Argon)

Procedure:

  • Dissolution: Dissolve the FNB-protected alcohol (1.0 eq) in the chosen solvent to a final concentration of 1-5 mM. Transfer the solution to the photoreaction vessel.

  • Degassing (Optional but Recommended): Sparge the solution with N₂ or Argon for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Place the vessel in the photoreactor and begin stirring. Irradiate the solution with 365 nm light at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 1-4 hours, but this is highly dependent on the light source intensity and the quantum yield of the specific substrate.

  • Workup: Once the reaction is complete (as judged by the disappearance of starting material), remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography to separate the desired deprotected alcohol from the 4-fluoro-2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Protocol 4.2: Monitoring the Reaction and Verifying Completion

Trustworthy protocols require robust validation.

  • TLC Analysis: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The deprotected product should have a different Rf value (typically lower, more polar) than the FNB-protected starting material. The nitroso-aldehyde byproduct often appears as a colored spot on the TLC plate.

  • LC-MS Analysis: This is the most definitive method. Monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product. This confirms both cleavage and the correct product mass.

Workflow and Troubleshooting

G Figure 2. Experimental Workflow for FNB Cleavage Setup 1. Reaction Setup (Substrate, Solvent, Vessel) Irradiation 2. Irradiation (365 nm, Stirring) Setup->Irradiation Monitor 3. Monitoring (TLC / LC-MS) Irradiation->Monitor Decision Complete? Monitor->Decision Workup 4. Workup (Solvent Removal) Purify 5. Purification (Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize Decision->Irradiation No Decision->Workup Yes

Figure 2. Experimental Workflow for FNB Cleavage

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Cleavage 1. Insufficient irradiation time or low light intensity. 2. Inner filter effect (solution too concentrated). 3. Light source wavelength is incorrect.1. Increase irradiation time; check lamp specifications/age. 2. Dilute the reaction mixture. 3. Verify lamp output is centered around 365 nm.
Low Yield / Side Products 1. Substrate is sensitive to UV light and is degrading. 2. Reactive nitroso-aldehyde byproduct is reacting with the product. 3. Presence of oxygen causing oxidative side reactions.1. Run the reaction at a lower temperature (0°C); use a filter to cut off shorter, more damaging wavelengths. 2. Add an aldehyde scavenger (e.g., semicarbazide) to the reaction mixture. 3. Thoroughly degas the solvent before irradiation.
Reaction Stalls 1. The nitroso-aldehyde byproduct is absorbing light at the irradiation wavelength, competing with the starting material.1. Dilute the reaction. Consider a flow chemistry setup where byproducts are continuously removed from the irradiation zone.

References

Application Notes & Protocols: Synthesis and Application of 4-Fluoro-2-nitrobenzyl Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules.[1][2] Among these, photolabile protecting groups (PPGs) offer a distinct advantage: the ability to be removed under mild and specific conditions—irradiation with light—often leaving other sensitive functionalities intact. The ortho-nitrobenzyl group is a classic and widely utilized PPG for a variety of functional groups, including alcohols.[3] This guide focuses on a specific derivative, the 4-fluoro-2-nitrobenzyl (FNB) group, detailing its application in the formation of FNB ethers and their subsequent cleavage. The presence of the fluorine atom can modulate the electronic properties and reactivity of the aromatic ring, making the FNB group a subject of interest in fine chemical and pharmaceutical synthesis.[4][5][6]

This document provides a comprehensive overview of the synthesis of 4-fluoro-2-nitrobenzyl ethers, primarily through the Williamson ether synthesis, and discusses their application as photocleavable protecting groups for alcohols. Detailed protocols, mechanistic insights, and practical considerations are provided for researchers, scientists, and professionals in drug development.

Part 1: The Synthetic Strategy - Williamson Ether Synthesis

The formation of 4-fluoro-2-nitrobenzyl ethers is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[7][8][9]

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The key steps are:

  • Deprotonation of the Alcohol: The alcohol to be protected is treated with a strong base to form a nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of a 4-fluoro-2-nitrobenzyl halide (e.g., bromide or chloride), displacing the halide leaving group.

The choice of a primary benzylic halide is crucial as SN2 reactions are sensitive to steric hindrance. Tertiary or even secondary halides are prone to undergo E2 elimination as a competing side reaction.[7][9]

Williamson_Ether_Synthesis

Caption: Simplified mechanism of the photolytic cleavage of 4-fluoro-2-nitrobenzyl ethers.

Protocol 3: Photolytic Deprotection of a 4-Fluoro-2-nitrobenzyl Ether

Materials and Equipment:

Reagent/Solvent/EquipmentDescription
4-Fluoro-2-nitrobenzyl protected alcoholSubstrate
Acetonitrile (MeCN) or other suitable solventReaction medium
UV photoreactor or UV lampWith output around 365 nm
Quartz reaction vesselTransparent to UV light

Procedure:

  • Dissolve the 4-fluoro-2-nitrobenzyl ether in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The concentration should be relatively dilute to ensure good light penetration.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at room temperature.

  • Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from minutes to several hours depending on the substrate and the intensity of the light source.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product, containing the deprotected alcohol and the 4-fluoro-2-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography.

Summary of Key Parameters

ParameterWilliamson Ether SynthesisPhotolytic Deprotection
Key Reagents NaH, KH, or other strong bases; 4-fluoro-2-nitrobenzyl halide-
Solvents Anhydrous aprotic solvents (THF, DMF)UV-transparent solvents (MeCN, MeOH)
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2-24 hours0.5-8 hours
Typical Yields 70-95%80-99%
Work-up Aqueous work-up and extractionSolvent evaporation
Purification Column chromatographyColumn chromatography

Conclusion

The 4-fluoro-2-nitrobenzyl group is a valuable tool in the synthetic chemist's arsenal for the protection of alcohols. Its ethers can be synthesized efficiently via the Williamson ether synthesis. The key advantage of this protecting group lies in its facile and clean removal by photolysis under neutral conditions, providing an orthogonal deprotection strategy in the synthesis of complex, multifunctional molecules. The protocols and mechanistic insights provided herein serve as a practical guide for the application of this versatile photolabile protecting group.

References

Advanced Applications of Fluorinated Nitrobenzyl Alcohols in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Nitrobenzyl Alcohols

In the landscape of modern medicinal chemistry, the quest for molecular tools that offer precision, control, and enhanced functionality is perpetual. Fluorinated nitrobenzyl alcohols have emerged as a class of compounds that sit at the intersection of several key drug discovery and development technologies. The strategic incorporation of fluorine into the nitrobenzyl alcohol scaffold imparts unique physicochemical properties that can be leveraged for a variety of applications. The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, affecting reactivity and spectroscopic characteristics.[1]

This technical guide provides an in-depth exploration of the applications of fluorinated nitrobenzyl alcohols in three critical areas of medicinal chemistry: as photoremovable protecting groups for controlled drug release, as probes in ¹⁹F-NMR for fragment-based drug discovery, and as potential precursors for ¹⁸F-labeled positron emission tomography (PET) imaging agents. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to harness the potential of these versatile molecules.

Application 1: Photoremovable Protecting Groups (PPGs) for Spatiotemporal Control of Bioactive Agents

The o-nitrobenzyl group is a cornerstone of photolabile protecting group chemistry, enabling the "caging" of a bioactive molecule until its release is triggered by light.[2] This allows for precise spatiotemporal control over drug delivery, minimizing off-target effects and enabling the study of dynamic biological processes.[3] Fluorination of the nitrobenzyl scaffold can modulate the photophysical properties, such as the absorption wavelength and quantum yield of photolysis, offering opportunities to fine-tune the release characteristics.[4]

The general mechanism for the photodeprotection of o-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[4][5]

G cluster_0 Photocleavage Mechanism of a Fluorinated o-Nitrobenzyl PPG A Fluorinated o-Nitrobenzyl Ester (Caged Drug) B Excited State (n -> π*) A->B hν (UV light) C Intramolecular H-Abstraction B->C D Aci-nitro Intermediate C->D E Cyclic Intermediate D->E Rearrangement F Released Drug (Carboxylic Acid) + Fluorinated o-Nitrosobenzaldehyde E->F Cleavage

Caption: Photocleavage mechanism of a fluorinated o-nitrobenzyl protecting group.

Protocol 1: "Caging" a Model Carboxylic Acid Drug with 4-Fluoro-2-nitrobenzyl Alcohol

This protocol describes the esterification of a model carboxylic acid-containing drug with this compound using a dicyclohexylcarbodiimide (DCC) coupling reaction.

Materials and Reagents:

  • Carboxylic acid-containing drug (e.g., Flurbiprofen)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 5% Acetic Acid solution

  • 1% Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid drug (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 5% acetic acid solution, water, 1% NaOH solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-fluoro-2-nitrobenzyl ester by flash column chromatography on silica gel.

Protocol 2: Photolytic "Uncaging" and Monitoring of Drug Release

This protocol describes the photolytic cleavage of the 4-fluoro-2-nitrobenzyl ester to release the parent drug.

Materials and Reagents:

  • Purified 4-fluoro-2-nitrobenzyl ester of the drug

  • Spectroscopic grade solvent (e.g., acetonitrile or a buffered aqueous solution)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

  • HPLC or NMR spectrometer for analysis

Procedure:

  • Prepare a solution of the "caged" drug in the chosen solvent at a known concentration (e.g., 10-100 µM).

  • Transfer the solution to a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp at a wavelength where the nitrobenzyl chromophore absorbs (typically 350-365 nm).

  • Monitor the progress of the photolysis over time by taking aliquots and analyzing them by HPLC (observing the disappearance of the ester peak and the appearance of the drug peak) or ¹H NMR.[5]

  • The quantum yield (Φ) of the photorelease can be determined by actinometry, comparing the rate of product formation to that of a standard with a known quantum yield under identical irradiation conditions.

Data Presentation: Photophysical Properties of Substituted Nitrobenzyl PPGs

Protecting GroupSubstituentsTypical λmax (nm)Quantum Yield (Φ)Reference
2-NitrobenzylNone~260-320~0.13[4][8]
4,5-Dimethoxy-2-nitrobenzyl4,5-dimethoxy~350-365Varies[7]
α-Methyl-2-nitrobenzylα-methyl~260-320~0.65[8]
2,6-Dinitrobenzyl6-nitro-Increased Φ[2]

Application 2: ¹⁹F-NMR Probes for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds.[9] ¹⁹F-NMR spectroscopy is particularly well-suited for FBDD due to the high sensitivity of the fluorine nucleus, the absence of endogenous fluorine in biological systems, and the large chemical shift dispersion, which minimizes signal overlap.[10] Fluorinated fragments, such as fluorinated nitrobenzyl alcohols, can be included in screening libraries. When a fluorinated fragment binds to a protein target, changes in its ¹⁹F-NMR signal (chemical shift, line broadening) can be readily detected.[11]

A particularly effective technique is the ¹⁹F-NMR competition assay, where a known, weakly binding fluorinated molecule (a "spy" molecule) is displaced by a higher-affinity, non-fluorinated compound from a screening library. A fluorinated nitrobenzyl alcohol derivative could serve as an excellent spy molecule.

G cluster_1 19F-NMR Competition Assay Workflow A Target Protein + Fluorinated Nitrobenzyl Alcohol (Spy Molecule) B Observe 19F-NMR Signal of Bound Spy Molecule A->B C Add Compound Library B->C D Observe 19F-NMR Signal C->D E No Change in Signal: No Binding D->E Outcome 1 F Spy Molecule Signal Returns to 'Free' State: Hit Identified D->F Outcome 2

Caption: Workflow for a ¹⁹F-NMR competition assay using a spy molecule.

Protocol 3: ¹⁹F-NMR Competition Assay Using a Fluorinated Nitrobenzyl Alcohol Derivative as a Spy Molecule

This protocol outlines a general procedure for a ¹⁹F-NMR competition screening experiment.

Materials and Reagents:

  • Target protein of interest

  • Fluorinated nitrobenzyl alcohol derivative (spy molecule)

  • Library of non-fluorinated fragment compounds

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 10% D₂O, pH 7.4)[12]

  • NMR tubes

Procedure:

  • Spy Molecule Characterization:

    • Prepare a sample of the fluorinated nitrobenzyl alcohol spy molecule (e.g., 50-100 µM) in the NMR buffer.

    • Acquire a 1D ¹⁹F-NMR spectrum to determine the chemical shift of the "free" spy molecule.

    • Prepare a second sample containing the spy molecule and the target protein (e.g., 10-20 µM).

    • Acquire a 1D ¹⁹F-NMR spectrum. A change in chemical shift and/or line broadening confirms binding of the spy molecule to the target.

  • Competition Screen:

    • Prepare a series of NMR tubes, each containing the target protein and the spy molecule at the concentrations determined above.

    • To each tube, add a single compound or a small, non-interfering mixture of compounds from the fragment library at a higher concentration than the spy molecule (e.g., 200-500 µM).

    • Acquire a 1D ¹⁹F-NMR spectrum for each sample.

  • Data Analysis:

    • Compare the ¹⁹F-NMR spectra of the competition samples to the spectrum of the protein-spy complex alone.

    • If a library compound binds to the same site as the spy molecule, it will displace the spy. This will result in the ¹⁹F-NMR signal of the spy molecule shifting back towards its "free" position and becoming sharper.

    • Compounds that cause this change are identified as primary hits for further validation.

Data Presentation: Typical ¹⁹F-NMR Chemical Shift Ranges

The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. This table provides a reference for typical ¹⁹F chemical shift ranges relative to CFCl₃ at 0 ppm. The exact chemical shift of a fluorinated nitrobenzyl alcohol will depend on the substitution pattern.

Functional GroupChemical Shift Range (ppm)Reference
Ar-F (Aromatic Fluorine)-100 to -170[13]
-CF₃-50 to -80[13]
-CH₂F-200 to -220[13]
F-C=O+20 to -70[13]

Application 3: Potential as ¹⁸F-Labeled PET Imaging Agents

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[14] It relies on the use of radiotracers labeled with positron-emitting isotopes, with fluorine-18 (¹⁸F) being the most widely used due to its favorable half-life (109.8 minutes) and low positron energy.[14]

While the direct use of fluorinated nitrobenzyl alcohols as PET agents is not yet widely reported, their structure presents a compelling platform for the development of novel PET tracers. The nitroaromatic group is a well-known motif in hypoxia imaging agents (e.g., [¹⁸F]FMISO), as the nitro group is reduced and trapped in hypoxic cells.[15] Therefore, an ¹⁸F-labeled fluorinated nitrobenzyl alcohol could potentially serve as a hypoxia imaging agent.

The synthesis of such a tracer would likely involve a nucleophilic substitution reaction on a suitable precursor with [¹⁸F]fluoride. Based on established protocols for similar molecules like 4-[¹⁸F]fluorobenzylamine, a plausible synthetic route can be proposed.[16]

G cluster_2 Proposed Synthesis of [18F]this compound A [18F]Fluoride from Cyclotron C Nucleophilic Aromatic Substitution A->C B Precursor (e.g., 4-trimethylammonium-2-nitrobenzaldehyde) B->C D [18F]4-Fluoro-2-nitrobenzaldehyde C->D E Reduction (e.g., NaBH4) D->E F [18F]this compound E->F G HPLC Purification F->G H Final Radiotracer G->H

Caption: Proposed synthetic pathway for an ¹⁸F-labeled fluorinated nitrobenzyl alcohol.

Protocol 4: Proposed Radiosynthesis of [¹⁸F]this compound

This is a hypothetical protocol based on established methods for ¹⁸F-labeling of aromatic systems.

Materials and Reagents:

  • Aqueous [¹⁸F]fluoride produced from a cyclotron

  • Precursor: 4-(trimethylammonium)triflate-2-nitrobenzaldehyde

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water for injection

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiofluorination:

    • Dissolve the 4-(trimethylammonium)triflate-2-nitrobenzaldehyde precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at an elevated temperature (e.g., 100-120 °C) for 10-15 minutes to effect the nucleophilic aromatic substitution, yielding [¹⁸F]4-fluoro-2-nitrobenzaldehyde.[17]

  • Reduction to the Alcohol:

    • Cool the reaction mixture.

    • Add a solution of sodium borohydride in methanol to reduce the aldehyde to the corresponding alcohol.

    • Allow the reduction to proceed at room temperature for 5-10 minutes.

  • Purification and Formulation:

    • Quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC column to isolate the [¹⁸F]this compound.

    • Collect the radioactive peak corresponding to the product.

    • Remove the HPLC solvent under reduced pressure and reformulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol) using an SPE cartridge.

Conclusion

Fluorinated nitrobenzyl alcohols represent a versatile and powerful class of molecules in the medicinal chemist's toolbox. Their applications as photoremovable protecting groups, ¹⁹F-NMR probes, and potential PET imaging agents underscore their utility in advancing drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the unique properties of these compounds. As synthetic methodologies continue to evolve and our understanding of the nuanced effects of fluorination deepens, the applications of fluorinated nitrobenzyl alcohols are poised to expand even further, contributing to the development of more effective and targeted therapeutics.

References

Application Notes & Protocols: 4-Fluoro-2-nitrobenzyl Alcohol as a Photolabile Linker for Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Releasing Synthesized Molecules

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of vast chemical libraries. A critical component in this methodology is the linker, a molecular bridge that tethers a growing molecule to an insoluble resin support. The linker's stability during the synthetic sequence and its subsequent controlled cleavage are paramount to the success of the entire process.

Among the various cleavage strategies, photolysis—the use of light to break chemical bonds—offers a uniquely mild and orthogonal approach.[1][2] Photolabile linkers allow for the release of target molecules under neutral conditions, simply by irradiation, thereby avoiding the harsh acidic, basic, or redox conditions that can degrade sensitive functional groups.[3][4] This "traceless" cleavage is highly advantageous for downstream applications, particularly in biological screenings where cleavage reagents could interfere with assays.[1]

The ortho-nitrobenzyl (oNB) scaffold is the most prominent and well-studied class of photolabile linkers.[5] This guide focuses on a specific derivative, 4-Fluoro-2-nitrobenzyl alcohol , exploring its strategic advantages and providing detailed protocols for its application. The introduction of a fluorine atom to the oNB core offers unique properties, including modified electronic characteristics that can influence cleavage kinetics and provide a convenient handle for ¹⁹F NMR analysis, allowing for on-resin reaction monitoring.[6][7]

Core Principles and Photocleavage Mechanism

The utility of the 4-Fluoro-2-nitrobenzyl linker is rooted in its ability to form stable ether, ester, or carbamate bonds that are selectively cleaved upon exposure to UV light.

Mechanism of Photocleavage

The cleavage of o-nitrobenzyl compounds is a well-documented intramolecular redox reaction.[8][9] The process, depicted below, proceeds through several key steps:

  • Photoexcitation: Upon irradiation with UV light (typically in the 340-365 nm range), the nitro group is excited to a triplet state.[10][11][12]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, which is often the rate-limiting step.[9] This forms an aci-nitro intermediate.

  • Rearrangement and Cyclization: The aci-nitro species undergoes rearrangement and cyclization to form transient intermediates.[8]

  • Product Release: The final rearrangement releases the tethered molecule (R-XH) and yields a 4-fluoro-2-nitrosobenzaldehyde byproduct.

Caption: Photocleavage mechanism of the 4-Fluoro-2-nitrobenzyl linker.

Strategic Application Notes

Why Choose This Linker?
  • Mild and Orthogonal Cleavage: The primary advantage is the ability to release compounds using light, preserving acid- or base-labile functional groups that would not survive traditional cleavage methods (e.g., TFA or HF).[1][4]

  • Enhanced Analytical Tractability: The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy. This allows for the non-invasive, quantitative assessment of reaction completion directly on the solid support, circumventing the need for test cleavages.

  • Tunable Reactivity: The electron-withdrawing nature of the fluorine substituent can influence the rate of photolysis.[9] While systematic studies on this specific linker are emerging, related research suggests that aromatic substitution can be used to fine-tune cleavage kinetics without fundamentally altering the mechanism.[13]

Experimental Considerations
  • Wavelength Selection: The optimal wavelength for cleavage is typically around 365 nm. This wavelength is generally high enough to minimize damage to most organic molecules, a significant advantage in biological applications.[10][11]

  • Solvent Choice: Photolysis can be performed in a variety of common organic solvents (e.g., DCM, DMF, Dioxane, MeOH). The choice of solvent should be based on the solubility of the target molecule and its stability. The solvent can modestly impact cleavage kinetics.[13]

  • Reaction Scale and Light Penetration: For larger scale reactions, ensuring uniform irradiation of the entire resin sample is critical. Agitation of the resin slurry during photolysis is essential to expose all beads to the light source.

  • Byproduct Removal: The primary byproduct, 4-fluoro-2-nitrosobenzaldehyde, is typically soluble in organic solvents and can be easily removed during standard work-up and purification (e.g., silica gel chromatography).

Detailed Experimental Protocols

The following protocols provide a framework for the immobilization of a carboxylic acid to a solid support and its subsequent photolytic release.

Workflow Overview

Caption: General workflow for synthesis using the photolabile linker.

Protocol 1: Loading a Carboxylic Acid onto the Linker

This protocol describes the esterification of a carboxylic acid to the benzylic alcohol of the 4-fluoro-2-nitrobenzyl linker, which has been pre-attached to an amino-functionalized solid support.

Materials:

  • Pre-activated 4-Fluoro-2-nitrobenzyl linker resin (see appendix for linker activation)

  • Carboxylic acid of interest (e.g., an Fmoc-protected amino acid) (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Place the linker-functionalized resin (1.0 eq., e.g., 0.5 mmol) in a fritted reaction vessel. Swell the resin in anhydrous DCM (approx. 10 mL/g resin) for 1 hour with gentle agitation. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve the carboxylic acid (1.5 mmol, 3.0 eq.) and DMAP (0.05 mmol, 0.1 eq.) in a minimal amount of DMF, then dilute with DCM (4:1 DCM:DMF).

  • Coupling Reaction: Add the carboxylic acid/DMAP solution to the swollen resin. Add DIC (1.5 mmol, 3.0 eq.) to the vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by taking a small sample of resin, washing it, and performing a test cleavage followed by LC-MS analysis of the supernatant.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to the next synthetic step or to cleavage.

Protocol 2: Photolytic Cleavage and Product Isolation

This protocol details the release of the synthesized molecule from the solid support.

Materials:

  • Dry, resin-bound final product

  • Appropriate solvent for photolysis (e.g., Dioxane, DCM, or MeOH)

  • Photolysis apparatus (e.g., Rayonet reactor or a high-power 365 nm LED lamp)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin (e.g., 100 mg) in a quartz or borosilicate glass reaction vessel equipped with a magnetic stir bar. Add the chosen photolysis solvent (e.g., 5 mL of Dioxane) to swell the resin. Agitate for 30 minutes.

  • Irradiation: Position the vessel in the photolysis apparatus. Irradiate the suspension with UV light (365 nm) while stirring continuously to ensure all beads are exposed. Reaction time can vary from 2 to 12 hours depending on the substrate and light source intensity.

  • Monitoring: Periodically, a small aliquot of the supernatant can be removed and analyzed by LC-MS or TLC to monitor the progress of the cleavage.

  • Product Collection: Once cleavage is complete, filter the resin through a fritted funnel and collect the filtrate, which contains the cleaved product.

  • Resin Washing: Wash the resin with two additional portions of the photolysis solvent (2 x 2 mL) and combine the filtrates.

  • Isolation: Concentrate the combined filtrates in vacuo. If the product is a solid, it can often be precipitated by adding the concentrated solution dropwise to a stirred vessel of cold diethyl ether.[14]

  • Purification: Collect the crude product by filtration or centrifugation. Further purification can be achieved by standard techniques such as silica gel chromatography or preparative HPLC.

Summary of Key Parameters

ParameterRecommendationRationale & Notes
Cleavage Wavelength 350 - 365 nmMaximizes cleavage efficiency while minimizing potential photodamage to the target molecule.[10][12]
Solvents Dioxane, DCM, DMF, MeOH, CH₃CN/H₂OChoice depends on substrate solubility. Protic solvents may sometimes accelerate cleavage.[13]
Reaction Time 2 - 12 hoursHighly dependent on the quantum yield of the specific substrate, light intensity, and reaction scale. Requires optimization.
Temperature Room TemperaturePhotolysis is not highly temperature-dependent, providing operational simplicity.
Additives Generally not requiredThe primary advantage is reagent-free cleavage. Scavengers are typically unnecessary.
Monitoring ¹⁹F NMR (on-resin), LC-MS (of supernatant)¹⁹F NMR offers a powerful, non-destructive method for tracking reaction progress.

References

Application Notes and Protocols for the Use of 4-Fluoro-2-nitrobenzyl Alcohol in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Light for High-Throughput Discovery

In the landscape of modern drug discovery and materials science, combinatorial chemistry stands as a cornerstone for the rapid generation of vast libraries of novel molecules.[1] This high-throughput approach relies on the systematic and repetitive assembly of chemical "building blocks" to create a multitude of diverse compounds.[2] A critical component of many combinatorial synthesis platforms, particularly those employing solid-phase synthesis, is the linker—a molecular bridge that tethers the growing compound to an insoluble resin support.[3][4] The choice of linker is paramount, as it dictates the conditions under which the final product is released from the solid support.[3]

Among the various linker strategies, photolabile linkers offer a distinct advantage of "traceless" cleavage.[5][6] Release of the synthesized molecule is triggered by light, obviating the need for harsh chemical reagents that could compromise the integrity of the product or interfere with subsequent biological screening.[5] The ortho-nitrobenzyl scaffold has emerged as a robust and widely utilized photolabile protecting group and linker in organic synthesis.[7] This application note provides a detailed guide to the use of a specific derivative, 4-Fluoro-2-nitrobenzyl alcohol , as a photocleavable linker in solid-phase combinatorial chemistry. We will delve into the underlying chemical principles, provide detailed protocols for its application, and discuss the nuances of this powerful tool for researchers, scientists, and drug development professionals.

The 4-Fluoro-2-nitrobenzyl Linker: Mechanism and Advantages

The photocleavage of o-nitrobenzyl ethers and esters proceeds through a well-established intramolecular redox reaction, often described as a Norrish Type II-like mechanism. Upon irradiation with UV light, typically in the range of 340-365 nm, the nitro group is excited to a diradical state.[8] This is followed by the abstraction of a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the tethered molecule, generating a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct.

The incorporation of a fluorine atom at the 4-position of the benzyl ring can subtly modulate the electronic properties of the chromophore. While extensive studies on the specific effect of a 4-fluoro substituent on the quantum yield of photocleavage are not widely available, existing research on related substituted o-nitrobenzyl esters suggests that the electronic influence of ring substituents can be complex and less dominant than the nature of the leaving group itself. One study on the photolysis of ortho-nitrobenzyl esters found that a 4-fluoro-benzyl ester exhibited a decomposition rate nearly identical to its unsubstituted counterpart, indicating that for this system, the fluorine atom did not significantly alter the cleavage kinetics.

The primary advantages of employing the 4-Fluoro-2-nitrobenzyl linker include:

  • Mild Cleavage Conditions: Release of the synthesized compounds is achieved with UV light, avoiding the use of strong acids (like HF or TFA) or bases that are common in other solid-phase cleavage strategies.[5]

  • Orthogonality: The photolytic cleavage is orthogonal to most standard protecting group strategies used in peptide and small molecule synthesis, such as Fmoc and Boc chemistries.[6]

  • Spatial and Temporal Control: Light-directed cleavage allows for precise control over when and where compounds are released from the solid support, a feature that can be exploited in spatially addressed combinatorial libraries.

Experimental Protocols

The following protocols provide a comprehensive workflow for the use of this compound as a photocleavable linker in solid-phase synthesis. These protocols are based on well-established methodologies for solid-phase organic synthesis and the use of o-nitrobenzyl linkers.

Part 1: Preparation of 4-Fluoro-2-nitrobenzyl-Functionalized Resin

This protocol describes the attachment of this compound to a Merrifield resin (chloromethylated polystyrene).

Materials and Reagents:

  • Merrifield resin (1% DVB, 1.0-2.0 mmol Cl/g)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Resin Swelling: Swell the Merrifield resin (1.0 eq, based on chlorine substitution) in anhydrous DMF for at least 1 hour in a round-bottom flask under an inert atmosphere.

  • Alkoxide Formation: In a separate flask under an inert atmosphere, dissolve this compound (1.5 eq) in anhydrous DMF. To this solution, carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Linker Attachment: Add the freshly prepared sodium 4-fluoro-2-nitrobenzyl alkoxide solution to the swollen Merrifield resin.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 24-48 hours.

  • Washing: After the reaction is complete, allow the resin to cool to room temperature. Filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1 v/v) (3x), water (3x), MeOH (3x), and DCM (3x).

  • Drying: Dry the functionalized resin in vacuo to a constant weight.

  • Loading Determination (Optional): The loading of the linker can be determined by various methods, including elemental analysis for nitrogen or by cleaving a known amount of resin and quantifying the released 4-Fluoro-2-nitrosobenzaldehyde by UV-Vis spectroscopy.

Part 2: Combinatorial Synthesis Workflow (Example: Dipeptide Synthesis)

This protocol outlines the synthesis of a dipeptide library using the prepared 4-Fluoro-2-nitrobenzyl resin and Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • 4-Fluoro-2-nitrobenzyl-functionalized resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • 20% (v/v) piperidine in DMF

  • Anhydrous DMF

  • DCM

  • Solid-phase synthesis reaction vessel

Workflow Diagram:

Combinatorial_Synthesis_Workflow Resin 4-Fluoro-2-nitrobenzyl Resin Swell Swell Resin (DMF) Resin->Swell Attach_AA1 Attach First Fmoc-Amino Acid (DIC, HOBt/Oxyma) Swell->Attach_AA1 Wash1 Wash (DMF, DCM) Attach_AA1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF, DCM) Deprotect1->Wash2 Split Split Resin into Multiple Reaction Vessels Wash2->Split Attach_AA2 Couple Second Fmoc-Amino Acid (Building Block Diversity) Split->Attach_AA2 Wash3 Wash (DMF, DCM) Attach_AA2->Wash3 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash (DMF, DCM, MeOH) Deprotect2->Wash4 Cleave Photolytic Cleavage (UV light, 365 nm) Wash4->Cleave Library Dipeptide Library in Solution Cleave->Library

Caption: Workflow for combinatorial dipeptide synthesis using a photocleavable linker.

Protocol Steps:

  • Resin Swelling: Place the 4-Fluoro-2-nitrobenzyl resin in a solid-phase synthesis vessel and swell in DMF for at least 1 hour.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq relative to resin loading), HOBt or OxymaPure® (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 minutes) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Library Diversification (Split-and-Pool or Parallel Synthesis):

    • For Split-and-Pool: Split the resin into multiple reaction vessels.

    • For Parallel Synthesis: Keep the resin in separate wells of a multi-well plate.

  • Second Amino Acid Coupling: Couple the second set of diverse Fmoc-protected amino acids to each portion of the resin using the same coupling procedure as in step 2. This step introduces the diversity into the library.

  • Washing: After the second coupling, wash the resin as in step 3.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the dipeptide as described in step 4.

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and finally with an alcohol like methanol or isopropanol (3x) to prepare for cleavage. Dry the resin in vacuo.

Part 3: Photolytic Cleavage

This protocol describes the release of the synthesized compounds from the solid support using UV irradiation.

Materials and Reagents:

  • Peptide-bound resin

  • Photoreactor equipped with a UV lamp (e.g., 365 nm)

  • Suitable solvent for irradiation (e.g., Methanol, Dioxane, Acetonitrile/Water)

  • Quartz reaction vessel or borosilicate glass vial (depending on the wavelength)

Cleavage Mechanism Diagram:

Caption: General mechanism of photocleavage of the o-nitrobenzyl linker.

Protocol:

  • Resin Suspension: Suspend the dried peptide-bound resin in a suitable solvent within a quartz or appropriate glass reaction vessel. The choice of solvent can influence the cleavage efficiency; neutral, protic solvents are often effective.

  • Irradiation: Irradiate the resin suspension with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to select for wavelengths >300 nm, or a specific 365 nm LED array) for a predetermined time (typically 1-8 hours). The optimal irradiation time should be determined empirically for the specific substrate and reaction scale. Agitation during irradiation is recommended to ensure uniform exposure.

  • Product Isolation: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small amount of the cleavage solvent to recover any remaining product. Combine the washings with the initial filtrate.

  • Solvent Removal: Remove the solvent from the combined filtrate in vacuo to yield the crude peptide library.

  • Analysis: Analyze the composition and purity of the library members using techniques such as HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical parameters for the use of o-nitrobenzyl-based photolabile linkers in solid-phase synthesis. Note that optimal conditions may vary depending on the specific substrate and experimental setup.

ParameterTypical Value/RangeReference
Linker Loading on Resin 0.3 - 1.0 mmol/g[4]
Amino Acid Coupling Excess 2-5 equivalents
Fmoc Deprotection Reagent 20% Piperidine in DMF
Photocleavage Wavelength 340 - 365 nm[8]
Irradiation Time 1 - 8 hours[8]
Typical Cleavage Solvents Methanol, Dioxane, Acetonitrile/Water[8]
Cleavage Efficiency >80% (substrate-dependent)[7]

Conclusion and Future Perspectives

The this compound linker is a valuable tool for combinatorial chemistry, enabling the synthesis of molecular libraries with the significant advantage of mild, light-induced cleavage. The protocols outlined in this application note provide a robust framework for the successful implementation of this technology. The orthogonality of photocleavage to standard solid-phase synthesis chemistries ensures its broad applicability in the synthesis of peptides, peptidomimetics, and other small molecules. Future research may focus on further elucidating the precise impact of the 4-fluoro substituent on the photochemical properties of the linker, potentially leading to the development of next-generation photolabile linkers with fine-tuned cleavage kinetics and wavelength sensitivities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile photolabile protecting group. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to this compound

This compound is a valuable building block in organic synthesis, primarily utilized as a photolabile protecting group (PPG) for a variety of functional groups, including alcohols, phenols, carboxylic acids, and amines. The ortho-nitrobenzyl moiety is well-established for its ability to be cleaved under mild UV irradiation, releasing the protected molecule with high efficiency. The presence of the fluorine atom can modulate the electronic properties and stability of the molecule.[1] This guide will focus on two critical aspects of its application: the introduction of the protecting group, commonly via the Mitsunobu reaction, and its subsequent removal through photolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Part 1: Mitsunobu Reaction for Protection

The Mitsunobu reaction is a powerful method for the alkylation of acidic nucleophiles, such as carboxylic acids or phenols, with alcohols like this compound, proceeding with inversion of configuration at the alcohol's stereocenter.[2][3][4][5][6]

Question: I am experiencing low to no yield in my Mitsunobu reaction with this compound. What are the potential causes and solutions?

Answer:

Low yields in Mitsunobu reactions, especially with electron-deficient alcohols, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Acidity of the Nucleophile: The pKa of your nucleophile (e.g., carboxylic acid) is critical. The Mitsunobu reaction works best with nucleophiles having a pKa below 13.[2] If your nucleophile is not acidic enough, the reaction may be sluggish or fail.

    • Solution: Consider using a more acidic analogue of your nucleophile if possible. For sterically hindered alcohols, using a more acidic carboxylic acid like 4-nitrobenzoic acid has been shown to improve yields.[7][8]

  • Reagent Quality and Stoichiometry: The quality of your reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃), is paramount.

    • Solution: Use freshly opened or purified reagents. Ensure accurate stoichiometry; typically, 1.5 equivalents of both PPh₃ and DEAD/DIAD relative to the limiting reagent are used.[9]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Non-polar solvents generally lead to faster reactions.[10]

    • Solution: Tetrahydrofuran (THF) is the most commonly used and often the best solvent for Mitsunobu reactions.[9] Other options include dichloromethane (DCM) or dioxane.[9] Chlorinated solvents often give high yields but may not be suitable for industrial scale.[11]

  • Order of Addition: The sequence of adding reagents can influence the outcome.

    • Solution: The standard protocol involves dissolving the alcohol, nucleophile, and PPh₃ in the solvent, cooling to 0 °C, and then adding the DEAD/DIAD dropwise.[2][9] If this fails, pre-forming the betaine by adding DEAD/DIAD to PPh₃ at 0 °C before adding the alcohol and then the nucleophile can sometimes improve results.[2]

  • Reaction Temperature and Time: While many Mitsunobu reactions proceed at room temperature, some may require heating.

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be beneficial.[7]

Question: I am having difficulty purifying my product from the Mitsunobu reaction byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.

Answer:

Purification is a well-known challenge in Mitsunobu reactions.[12][13] Here are some strategies:

  • Crystallization: If your product is crystalline, this can be an effective purification method.

  • Chromatography: This is the most common method. Careful selection of the solvent system is crucial for separating the product from the byproducts.

  • Modified Reagents:

    • Polymer-supported reagents: Using polymer-bound PPh₃ can simplify purification as the resulting TPPO can be removed by filtration.[9]

    • Fluorous reagents: Employing fluorous phosphines and/or azodicarboxylates allows for purification by fluorous solid-phase extraction or liquid-liquid extraction.[14]

  • Workup Procedures:

    • Washing the reaction mixture with dilute acid can help remove some phosphine-related impurities if your product is stable to acid.

    • Precipitation of TPPO can sometimes be achieved by concentrating the reaction mixture and adding a non-polar solvent like ether or hexanes.[7]

Part 2: Photolytic Deprotection (Cleavage)

The cleavage of the 4-Fluoro-2-nitrobenzyl protecting group is achieved by UV irradiation, which proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected molecule.

Question: My photolytic deprotection is incomplete or very slow. How can I optimize the cleavage?

Answer:

Incomplete or slow photolysis can be due to several factors related to the irradiation conditions and the reaction setup.

  • Wavelength of Irradiation: The o-nitrobenzyl group absorbs in the near-UV region.

    • Solution: Irradiation at wavelengths between 300 nm and 365 nm is typically effective.[15] A common wavelength used is 350 nm or 365 nm.[15] It's important to choose a wavelength that is absorbed by the protecting group but minimizes damage to the substrate.

  • Light Source and Intensity: The intensity of the light source will directly affect the reaction time.

    • Solution: Use a photochemical reactor with a suitable UV lamp (e.g., mercury lamp). Ensure the reaction vessel is made of a material that is transparent to the chosen UV wavelength (e.g., quartz). The distance from the light source will also play a role.

  • Solvent: The solvent should be transparent at the irradiation wavelength and should not quench the excited state of the protecting group.

    • Solution: Common solvents for photolysis include acetonitrile, methanol, dichloromethane, and aqueous buffers. It is advisable to perform a small-scale test to find the optimal solvent for your specific substrate.

  • Concentration: High concentrations can lead to the absorption of light by the product and byproducts, reducing the efficiency of the reaction.

    • Solution: Perform the reaction at a relatively low concentration to ensure light can penetrate the solution.

  • Oxygen: The presence of oxygen can sometimes lead to side reactions.

    • Solution: Degassing the solvent by bubbling with nitrogen or argon before irradiation can be beneficial.

Question: I am observing side products in my photolysis reaction. What are they and how can I minimize them?

Answer:

The primary byproduct of the photolysis of a 2-nitrobenzyl protecting group is the corresponding 2-nitrosobenzaldehyde or a derivative thereof.[1]

  • Imine Formation: If the deprotected molecule is a primary amine, it can react with the 2-nitrosobenzaldehyde byproduct to form an imine.

    • Solution: This can sometimes be minimized by performing the reaction at a lower pH or by adding a scavenger for the aldehyde byproduct.

  • Further Photoreactions of the Byproduct: The 2-nitrosobenzaldehyde itself can undergo further photochemical reactions.

    • Solution: Minimizing the irradiation time by using a more intense light source or optimizing the wavelength can help reduce the formation of secondary photoproducts. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal irradiation time.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of the 4-Fluoro-2-nitrobenzyl protecting group?

A1: The o-nitrobenzyl group is generally stable to a wide range of conditions, making it a robust protecting group. It is typically stable to:

  • Acidic conditions: It can withstand acidic conditions used for the removal of other protecting groups like Boc.

  • Basic conditions: It is generally stable to basic conditions. However, a protocol for the cleavage of o- and p-nitrobenzyl ethers and amides using 20% aqueous NaOH in methanol at 75 °C has been reported.[16]

  • Reductive and Oxidative conditions: Its stability to specific redox reagents should be evaluated on a case-by-case basis. The nitro group can be susceptible to reduction.

This stability profile allows for its use in orthogonal protection strategies.[17][18][19]

Q2: Can I use this compound to protect carboxylic acids?

A2: Yes, this compound can be used to protect carboxylic acids, forming a photolabile ester. The esterification can be achieved using standard methods, including the Mitsunobu reaction.[20]

Q3: How can I synthesize the activated form, 4-Fluoro-2-nitrobenzyl chloride, for alkylations?

A3: While direct use of the alcohol in a Mitsunobu reaction is common, you can also convert it to the corresponding chloride for use in SN2 reactions. A general method for preparing nitrobenzoyl chlorides involves reacting the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[21][22][23] For the synthesis of 2-fluoro-4-nitrobenzoyl chloride, a similar approach starting from 2-fluoro-4-nitrobenzoic acid has been described.[24]

Q4: Are there any safety precautions I should take when working with this compound and during photolysis?

A4: Yes, standard laboratory safety precautions should always be followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Photolysis: UV radiation is harmful. Ensure the photochemical reactor is properly shielded to prevent exposure to your eyes and skin.

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction

This protocol provides a general guideline for the esterification of a carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Reagent Typical Equivalents Purpose
Carboxylic Acid1.0Nucleophile
This compound1.2Electrophile precursor
Triphenylphosphine (PPh₃)1.5Activates the alcohol
DEAD or DIAD1.5Oxidant
Protocol 2: General Procedure for Photolytic Deprotection

This protocol outlines a general procedure for the cleavage of the 4-Fluoro-2-nitrobenzyl protecting group.

Materials:

  • 4-Fluoro-2-nitrobenzyl protected compound

  • Photolysis-grade solvent (e.g., acetonitrile, methanol)

  • Photochemical reactor with a UV lamp (e.g., 350 nm or 365 nm)

  • Quartz reaction vessel

Procedure:

  • Dissolve the 4-Fluoro-2-nitrobenzyl protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be low enough to allow for efficient light penetration.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photochemical reactor and irradiate with UV light (e.g., 350 nm or 365 nm) at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the deprotected product by an appropriate method (e.g., chromatography, crystallization, or extraction) to remove the 4-fluoro-2-nitrosobenzaldehyde byproduct.

Parameter Recommendation Rationale
Wavelength350-365 nmMatches the absorbance of the o-nitrobenzyl chromophore.
SolventAcetonitrile, MethanolShould be transparent at the irradiation wavelength.
ConcentrationDiluteTo ensure efficient light penetration.
AtmosphereInert (N₂ or Ar)To prevent potential side reactions with oxygen.

Visualizations

Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Alcohol 4-Fluoro-2-nitrobenzyl a lcohol Mixing 1. Mix Alcohol, Nucleophile, & PPh₃ in THF Alcohol->Mixing Nucleophile Nucleophile (e.g., R-COOH) Nucleophile->Mixing PPh3 PPh₃ PPh3->Mixing DEAD DEAD/DIAD Addition 3. Add DEAD/DIAD dropwise DEAD->Addition Cooling 2. Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring 4. Stir at RT Addition->Stirring Concentration 5. Concentrate Stirring->Concentration Purification 6. Purify (Chromatography) Concentration->Purification Product Protected Product Purification->Product

Caption: Workflow for the Mitsunobu reaction.

Photolytic Deprotection Workflow

Deprotection_Workflow cluster_preparation Preparation cluster_photolysis Photolysis cluster_workup Workup & Purification Protected_Compound Protected Compound Dissolve 1. Dissolve Protected_Compound->Dissolve Solvent Solvent Solvent->Dissolve Degas 2. Degas with N₂/Ar Dissolve->Degas Irradiation 3. Irradiate with UV Light (350-365 nm) Degas->Irradiation Concentration 4. Concentrate Irradiation->Concentration Purification 5. Purify Concentration->Purification Deprotected_Product Deprotected Product Purification->Deprotected_Product Byproduct Byproduct (4-Fluoro-2-nitrosobenzaldehyde) Purification->Byproduct

Caption: Workflow for photolytic deprotection.

References

Side reactions of "4-Fluoro-2-nitrobenzyl alcohol" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-2-nitrobenzyl alcohol (FNBA). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My purpose here is to provide not just troubleshooting steps, but a deeper, mechanistically-grounded understanding of the side reactions you may encounter. By anticipating these challenges, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.

The unique electronic properties of FNBA, stemming from the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom, dictate its reactivity.[1][2] While these features make it an excellent building block, they also predispose it to specific, and often predictable, side reactions. This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered when FNBA is subjected to oxidation, reduction, nucleophilic substitution, and photochemical cleavage.

Section 1: Oxidation Reactions

FAQ 1.1: I am trying to oxidize FNBA to 4-fluoro-2-nitrobenzaldehyde, but I am seeing low yields and the formation of a carboxylic acid byproduct. How can I prevent this over-oxidation?

Root Cause Analysis: This is a classic case of over-oxidation. Primary alcohols, like FNBA, are first oxidized to an aldehyde.[3] If the reaction conditions are too harsh or if the aldehyde is not removed from the reaction mixture, it can be further oxidized to a carboxylic acid.[3][4] Strong, water-based oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent) are particularly prone to causing this, as they readily form a hydrate with the intermediate aldehyde, which is then susceptible to a second oxidation step.[5]

Troubleshooting & Protocol:

To favor the formation of the aldehyde and prevent its subsequent oxidation, you must use a milder oxidizing agent and carefully control the reaction conditions.

Recommended Protocol (Dess-Martin Periodinane Oxidation):

  • Inert Atmosphere: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Dissolve the alcohol in a dry, non-polar solvent such as Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction's exothermicity.

  • Reagent Addition: Slowly add Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) portion-wise to the stirred solution. The use of a slight excess of DMP ensures complete conversion of the starting material.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Why this works: DMP is an anhydrous, mild oxidizing agent that selectively converts primary alcohols to aldehydes without the aqueous medium necessary for hydrate formation and subsequent over-oxidation.[5]

Data Summary: Comparison of Oxidizing Agents for FNBA

Oxidizing AgentTypical ConditionsPrimary ProductCommon Side Product(s)
KMnO₄ / H₂CrO₄ Aqueous, Acidic, HeatCarboxylic AcidAldehyde (minor)
PCC / PDC Anhydrous DCMAldehydeMinor over-oxidation
Dess-Martin (DMP) Anhydrous DCM, RTAldehyde (High Yield) None significant
Swern Oxidation Anhydrous DCM, -78 °CAldehydePotential for Pummerer rearrangement byproducts

Logical Workflow for Troubleshooting Oxidation:

G start Problem: Low yield of aldehyde, over-oxidation observed reagent_check Is the oxidizing agent strong and aqueous? (e.g., KMnO4, Jones) start->reagent_check switch_reagent Action: Switch to a mild, anhydrous reagent (e.g., DMP, PCC). reagent_check->switch_reagent Yes conditions_check Are reaction conditions too harsh? (High temp, long time) reagent_check->conditions_check No success Outcome: Selective formation of 4-fluoro-2-nitrobenzaldehyde switch_reagent->success optimize_conditions Action: Lower temperature (e.g., 0°C) and monitor reaction closely by TLC. conditions_check->optimize_conditions Yes conditions_check->success No optimize_conditions->success

Caption: Troubleshooting workflow for FNBA oxidation.

Section 2: Reduction of the Nitro Group

FAQ 2.1: I'm reducing the nitro group of FNBA to get 2-amino-4-fluorobenzyl alcohol, but catalytic hydrogenation (H₂/Pd/C) is giving me complex mixtures. What is happening?

Root Cause Analysis: While catalytic hydrogenation is a powerful method for nitro group reduction, standard palladium on carbon (Pd/C) can be too aggressive for substrates like FNBA.[6] The issue is multi-faceted:

  • Benzylic Hydrogenolysis: The benzyl C-O bond is susceptible to cleavage under harsh hydrogenation conditions, leading to the formation of 5-fluoro-2-methylaniline as a significant byproduct.

  • Dehalogenation: Aromatic fluorine atoms can be removed (hydrodefluorination) by certain hydrogenation catalysts, particularly Pd/C, leading to 2-aminobenzyl alcohol.

  • Incomplete Reduction: Formation of intermediate species like nitroso and hydroxylamine compounds can occur, which can then undergo condensation reactions to form azoxy or azo compounds, especially if the reaction stalls.

Troubleshooting & Protocol:

To achieve a clean and selective reduction of the nitro group while preserving the alcohol and fluorine substituents, a chemoselective reducing agent is required.

Recommended Protocol (Iron in Acidic Media):

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Acidification: Add a mild acid, such as acetic acid or a stoichiometric amount of ammonium chloride (NH₄Cl).

  • Reagent Addition: Heat the mixture to reflux (or near reflux, ~70-80 °C) and add iron powder (Fe, ~5-10 eq) portion-wise. The large excess of iron drives the reaction to completion.

  • Monitoring: The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC until the starting material is fully consumed.

  • Work-up: After completion, cool the reaction and filter it hot through a pad of Celite to remove the iron salts.

  • Purification: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with sodium carbonate or ammonia to precipitate the product. The product can then be extracted with an organic solvent like ethyl acetate.

Why this works: Reduction with metals like iron or tin in acidic media is a classic and highly chemoselective method for converting aromatic nitro groups to amines.[6][7] It operates via a series of single-electron transfers and is far less likely to cause hydrogenolysis of the benzylic alcohol or dehalogenation compared to catalytic hydrogenation.[6]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

FAQ 3.1: I am attempting to displace the fluorine atom on FNBA with an amine nucleophile, but the reaction is sluggish and requires high temperatures, leading to decomposition. How can I improve this SNAr reaction?

Root Cause Analysis: For a successful Nucleophilic Aromatic Substitution (SNAr) reaction, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8] In this compound, the powerful nitro group (EWG) is ortho to the benzyl alcohol group but meta to the fluorine leaving group. The meta positioning provides only weak inductive activation and no resonance stabilization for the negatively charged intermediate (Meisenheimer complex).[8] This results in a high activation energy barrier, requiring harsh conditions which can lead to side reactions like polymerization or reaction at the benzylic alcohol.

Mechanistic Insight: The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex.[9] The stability of this complex is key. When the EWG is ortho or para to the site of attack, the negative charge can be delocalized onto the EWG via resonance, stabilizing the intermediate. This is not possible when the EWG is in the meta position.[8][10]

G cluster_0 Meta-Activation (FNBA) cluster_1 Para-Activation (Ideal Substrate) fnba This compound meisenheimer_meta Meisenheimer Complex (Charge NOT delocalized onto NO2 group) fnba->meisenheimer_meta Nu- attack product_meta SNAr Product meisenheimer_meta->product_meta - F- meisenheimer_para Meisenheimer Complex (Charge IS delocalized onto NO2 group) label_high High Energy Unstable Intermediate ideal e.g., 2-Fluoro-5-nitrobenzyl alcohol ideal->meisenheimer_para Nu- attack product_para SNAr Product meisenheimer_para->product_para - F- label_low Low Energy Stable Intermediate

Caption: Comparison of SNAr intermediate stability.

Troubleshooting & Strategy: Direct SNAr on FNBA is challenging. If your synthetic route allows, consider an alternative strategy:

  • Isomer Selection: If possible, start with an isomer where the EWG provides proper activation, such as 2-fluoro-5-nitrobenzyl alcohol, where the nitro group is para to the fluorine.

  • Protecting Group Strategy: Protect the benzylic alcohol group (e.g., as a silyl ether) before attempting the SNAr. This prevents the alcohol from acting as a competing nucleophile or being deprotonated under basic conditions, which could lead to other side reactions.

  • Alternative Coupling: Consider alternative cross-coupling reactions, such as the Buchwald-Hartwig amination, which follows a different, metal-catalyzed mechanism and is not reliant on the same electronic activation pattern as SNAr.

Section 4: Photochemical Cleavage

FAQ 4.1: I'm using an FNBA-derived ether as a photoremovable protecting group, but the cleavage is inefficient and I observe a 2-nitrosobenzaldehyde byproduct. What's wrong?

Root Cause Analysis: The 2-nitrobenzyl moiety is a well-known photolabile protecting group.[11] Upon UV irradiation (typically ~340-365 nm), an intramolecular hydrogen abstraction occurs from the benzylic carbon by the excited nitro group.[12][13] This generates an aci-nitro intermediate, which then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde or 2-nitrosobenzoic acid derivative.[12][13][14]

Common Issues & Solutions:

  • Inefficient Cleavage: This can be due to an incorrect wavelength of UV light, insufficient irradiation time or intensity, or solvent effects (quantum yields can be solvent-dependent).

    • Solution: Ensure you are using a light source with an appropriate wavelength (e.g., 365 nm). Increase the irradiation time or use a more powerful lamp. Perform the reaction in a solvent known to be effective for this cleavage, such as aqueous buffers or acetonitrile/water mixtures.[15]

  • Formation of Side Products: The primary byproduct of the cleavage is the corresponding 2-nitroso species.[12] This species can sometimes react further or interfere with downstream applications. While its formation is inherent to the cleavage mechanism, ensuring complete conversion minimizes the presence of starting material and intermediates.

    • Solution: Monitor the cleavage by HPLC to ensure the reaction goes to completion.[11][15] If the nitroso byproduct is problematic, purification via chromatography after cleavage is necessary. The literature confirms that with sufficient irradiation, the cleavage can be nearly complete with no other significant side products observed.[11]

Section 5: Stability Under Acidic Conditions

FAQ 5.1: My reaction mixture containing FNBA turned into a complex mess after heating in strong acid. What reactions are occurring?

Root Cause Analysis: Under strongly acidic and heated conditions, 2-nitrobenzyl alcohols can undergo complex intramolecular redox reactions and condensations.[16] The protonated hydroxyl group becomes a good leaving group (water), but its departure is assisted by the neighboring nitro group. This initiates a cascade of events. Studies on the parent 2-nitrobenzyl alcohol in strong acid (trifluoromethanesulfonic acid) have shown it can rearrange to form products like 4-amino-3-carboxyphenyl trifluoromethanesulfonate.[17] Other work under acidic reflux conditions has identified products resulting from condensation reactions, such as azoxybenzene and indazole derivatives.[16]

Troubleshooting & Recommendations: The key takeaway is that This compound exhibits poor stability under harsh acidic and thermal conditions.

  • Avoid Strong Acids: Whenever possible, avoid using strong, non-nucleophilic acids (like H₂SO₄, TfOH) at elevated temperatures in your synthetic step involving FNBA.

  • Use Milder Conditions: If an acid catalyst is required, opt for milder acids (e.g., p-toluenesulfonic acid in catalytic amounts, acetic acid) and lower reaction temperatures.

  • Protecting Groups: If the chemistry requires harsh acidic conditions, protect the benzyl alcohol moiety beforehand. A silyl ether, for example, would be more stable under many acidic conditions than the free alcohol.

By understanding these potential pitfalls and their underlying chemical mechanisms, you can design more robust and efficient synthetic routes utilizing this compound.

References

Troubleshooting incomplete cleavage of 4-fluoro-2-nitrobenzyl linkers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-2-Nitrobenzyl Linkers

Welcome to the technical support resource for the 4-fluoro-2-nitrobenzyl linker and related photolabile systems. This guide is designed for researchers, chemists, and drug development professionals who utilize photolabile linkers in their work. Here, we address common challenges, provide in-depth explanations for experimental outcomes, and offer robust, field-tested protocols to ensure you achieve complete and efficient cleavage in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing incomplete cleavage of my 4-fluoro-2-nitrobenzyl linker. What are the most common causes?

Incomplete cleavage is the most frequently encountered issue. The root cause typically falls into one of three categories: issues with the photolysis setup, chemical/environmental factors, or substrate-specific hindrances.

Primary Checklist:

  • Light Source: Is the wavelength correct? o-Nitrobenzyl groups have a maximum absorbance around 340-365 nm.[1][2][3] Using a light source outside this range will result in poor excitation and inefficient cleavage.

  • Light Intensity & Duration: Is the light source powerful enough and is the irradiation time sufficient? The total dose of photons delivered to the sample is critical. A low-intensity lamp will require a proportionally longer exposure time to achieve the same degree of cleavage. A faster cleavage can often be achieved by simply increasing the light intensity.[3]

  • Reaction Setup: Is your sample vessel transparent to UV light at the required wavelength? Standard borosilicate glass (Pyrex) will absorb a significant amount of UV light below 350 nm. It is imperative to use quartz or other UV-transparent vessels for the reaction.

This troubleshooting flowchart provides a systematic approach to diagnosing the issue.

G start Incomplete Cleavage Observed check_light 1. Verify Light Source - Wavelength (365 nm)? - Intensity sufficient? - UV-transparent vessel (Quartz)? start->check_light check_chem 2. Assess Chemical Environment - Solvent quenching? - pH appropriate? - Degradation of linker? check_light->check_chem Yes solution_light Adjust light source: - Use 365 nm lamp - Increase intensity/time - Switch to quartz vessel check_light->solution_light No check_substrate 3. Analyze Substrate - Steric hindrance near linker? - Substrate absorbing UV light? - Side reactions? check_chem->check_substrate Yes solution_chem Modify reaction conditions: - Change solvent (e.g., to MeCN/H2O) - Add buffer - Use fresh reagents/linker check_chem->solution_chem No solution_substrate Redesign conjugate or cleavage conditions: - Add scavenger - Alter linker attachment point check_substrate->solution_substrate No complete Cleavage Complete check_substrate->complete Yes solution_light->complete solution_chem->complete solution_substrate->complete

Caption: A logical flowchart for troubleshooting incomplete linker cleavage.

Q2: What is the underlying mechanism of cleavage, and how does that inform troubleshooting?

Understanding the photocleavage mechanism is crucial for rational troubleshooting. The process is an intramolecular redox reaction that occurs upon UV irradiation.

  • Excitation: The nitro group absorbs a photon (hν), promoting it to an excited state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement: This leads to the formation of an aci-nitro intermediate.

  • Cyclization & Cleavage: The intermediate rearranges and cyclizes, ultimately leading to the cleavage of the benzylic bond and release of the payload. The process typically yields a 2-nitrosobenzaldehyde or related byproduct.

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl Linker A 1. Ground State o-Nitrobenzyl Linker B 2. Excited State (n,π*) A->B hν (UV Light) ~365 nm C 3. Aci-Nitro Intermediate B->C Intramolecular H-Abstraction D 4. Cleavage & Products (Payload + Nitroso byproduct) C->D Rearrangement

Caption: The key steps in the photocleavage of an o-nitrobenzyl linker.

This mechanism highlights why certain factors are critical. For instance, if the benzylic hydrogen is sterically hindered, the intramolecular hydrogen abstraction step can be inhibited, reducing cleavage efficiency. Similarly, solvents that can quench the excited state of the nitro group can also halt the reaction before cleavage occurs.

Q3: How does my choice of solvent affect cleavage efficiency?

Solvent choice is a critical parameter that is often overlooked. Solvents can influence the reaction in several ways:

  • Quenching: Solvents like dimethyl sulfoxide (DMSO) or those containing reactive species can quench the excited state of the nitrobenzyl group, preventing the cleavage reaction.

  • Side Reactions: Some solvents can participate in side reactions with the excited linker or the released payload.

  • Solubility: Ensure your substrate is fully dissolved. Precipitated material will not be efficiently irradiated.

For consistent results, start with a simple solvent system known to be compatible with o-nitrobenzyl photolysis.

Solvent SystemSuitabilityComments
Methanol (MeOH) GoodGenerally inert and provides good solubility for many substrates.
Acetonitrile/Water ExcellentA versatile system, often used for biomolecules like DNA.[1] The water component can help with solubility of polar molecules.
p-Dioxane GoodSuitable for less polar substrates.
Phosphate-Buffered Saline (PBS) GoodIdeal for biological applications, but ensure all components are soluble and that the buffer itself does not quench the reaction.
Dimethylformamide (DMF) Use with CautionCan sometimes be used, but is known to be problematic in some photochemical reactions. Test on a small scale first.
Dimethyl Sulfoxide (DMSO) Not RecommendedKnown to quench photo-excited states and can lead to complex side reactions.
Q4: My cleavage is complete, but I'm seeing unexpected side products or degradation of my payload. What can I do?

The cleavage of the o-nitrobenzyl linker generates a highly reactive 2-nitrosobenzaldehyde byproduct. This species can react with your released payload, particularly if it contains nucleophilic groups like thiols or amines.

Solution: Use a Scavenger

A scavenger is a compound added to the reaction mixture to trap reactive byproducts. For nitroso species, a mild reducing agent or a dienophile is effective.

  • 1,3,5-Trimethoxybenzene: A commonly used scavenger that can help prevent side reactions.

  • Dithiothreitol (DTT): While primarily a reducing agent, it can also act as a scavenger in some contexts, but be mindful of its potential to reduce other functional groups in your molecule.

Experimental Protocol: General Photolysis for Linker Cleavage

  • Sample Preparation: Dissolve the substrate-linker conjugate in a suitable, UV-transparent solvent (e.g., Acetonitrile/Water) in a quartz cuvette or vial. The concentration should be low enough to ensure light can penetrate the entire solution (typically in the µM to low mM range).

  • Deoxygenation (Optional but Recommended): Oxygen can quench the excited triplet state of the nitrobenzyl moiety. For sensitive substrates or to maximize quantum yield, gently bubble argon or nitrogen through the solution for 5-10 minutes.

  • Irradiation: Place the sample in a photolysis apparatus equipped with a suitable lamp (e.g., a 365 nm mercury lamp or LED array). Ensure the sample is stirred or agitated during irradiation to ensure uniform exposure.

  • Monitoring: Follow the reaction progress by a suitable analytical method, such as HPLC or LC-MS. Withdraw small aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal irradiation time.

  • Work-up: Once the reaction is complete, the solvent can be removed in vacuo. The crude product can then be purified by standard chromatographic techniques.

Q5: How can I accurately quantify my cleavage efficiency?

Visual inspection is not sufficient. A quantitative analytical method is required to determine the percentage of cleaved versus uncleaved material.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for monitoring these reactions.

  • Develop a Method: Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

  • Inject Standards: Inject pure samples of your starting material (uncleaved conjugate) and, if available, the expected cleaved payload to determine their retention times.

  • Analyze Reaction Samples: Inject aliquots from your photolysis reaction at different time points.

  • Quantify: The cleavage efficiency can be calculated by monitoring the disappearance of the starting material peak and the appearance of the cleaved product peak. The percentage cleavage is determined from the integrated peak areas at a wavelength where both species absorb.[1]

Example HPLC Analysis: A study on the photocleavage of a 2-nitrobenzyl linker attached to DNA utilized HPLC to monitor the reaction. The disappearance of the starting material peak and the appearance of two new peaks corresponding to the cleaved products were clearly observed and quantified over a 10-minute irradiation period.[1][3]

References

Technical Support Center: Purification Strategies for 4-Fluoro-2-nitrobenzyl (FNB) Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Fluoro-2-nitrobenzyl (FNB) protected compounds. The FNB group is a versatile protecting group, often employed for its stability and specific cleavage conditions, particularly via reduction or photolysis.[1][2] However, the purification of compounds post-deprotection can present unique challenges, primarily due to the nature of the cleavage byproducts and the physicochemical properties of the target molecule.

This guide is structured as a problem-solving resource. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design effective purification strategies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent issues encountered during the deprotection and subsequent purification of FNB-protected compounds in a direct question-and-answer format.

Question 1: My deprotection reaction is incomplete. How can I drive it to completion?

Answer:

Incomplete cleavage is a common issue that complicates purification from the outset. The key is to optimize the reaction conditions based on the cleavage method employed. The FNB group is typically removed under reductive conditions, although photolytic cleavage is also a primary application for ortho-nitrobenzyl groups.[1][3][4]

For Reductive Cleavage (e.g., using SnCl₂, Zn, or catalytic hydrogenation):

  • Causality: The reduction of the nitro group initiates the cleavage. If the reducing agent is depleted, improperly activated, or if the reaction time is insufficient, the reaction will stall.

  • Solutions:

    • Increase Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., 5-10 equivalents of SnCl₂ or activated Zinc dust).

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Do not proceed to work-up until the FNB-protected starting material is consumed.

    • Ensure Proper pH: For reagents like SnCl₂, mildly acidic conditions are often required to facilitate the reduction.[5]

    • Solvent Choice: The reaction must be performed in a solvent that solubilizes both the substrate and the reducing agent (or allows for efficient mixing in a slurry). Protic solvents like ethanol or acetic acid are often used in conjunction with others like DMF.

For Photolytic Cleavage (UV Irradiation):

  • Causality: The cleavage mechanism involves photoisomerization to an aci-nitro intermediate, which then rearranges to release the protected functional group and form a 4-fluoro-2-nitrosobenzaldehyde byproduct.[3][4] Insufficient photon exposure or inappropriate wavelength will result in low conversion.

  • Solutions:

    • Optimize Wavelength: While many nitrobenzyl groups cleave with broad UV light (e.g., 350-365 nm), the optimal wavelength can be substrate-dependent.[1]

    • Increase Irradiation Time/Intensity: Extend the exposure time in increments, monitoring by TLC/LC-MS. Ensure the light source is powerful enough and positioned correctly.

    • Solvent & Concentration: Use a UV-transparent solvent. Highly concentrated solutions can lead to an "inner filter effect," where molecules on the surface absorb all the light, preventing it from reaching molecules deeper in the solution. Dilution can sometimes improve yields.

Question 2: My yield is extremely low after purification. Where could my product have gone?

Answer:

Low recovery is a multifaceted problem. The following decision tree can help diagnose the root cause.

Low_Yield_Troubleshooting Start Low Final Yield CheckReaction Check Reaction Mixture by LC-MS/TLC Start->CheckReaction WorkupLoss Product Lost During Work-up? CheckReaction->WorkupLoss Product is Present IncompleteReaction Incomplete Reaction (See Q1) CheckReaction->IncompleteReaction Starting Material Present Degradation Product Degradation (Side Reactions) CheckReaction->Degradation Multiple Byproducts PurificationLoss Product Lost During Purification? WorkupLoss->PurificationLoss No Precipitation Precipitation During Extraction (Check aqueous layer) WorkupLoss->Precipitation Yes Emulsion Stable Emulsion Formation (Break with brine/centrifugation) WorkupLoss->Emulsion Yes ChromatographyIssue Chromatography Issue (Sticking to column, wrong solvent) PurificationLoss->ChromatographyIssue Chromatography Used RecrystallizationIssue Recrystallization Issue (Too soluble in mother liquor) PurificationLoss->RecrystallizationIssue Recrystallization Used

Caption: Troubleshooting workflow for low product yield.

  • Loss During Work-up: Your deprotected compound may have different solubility properties. If it becomes water-soluble after deprotection (e.g., unmasking a primary amine to form a salt), it may be lost to the aqueous phase during extraction. Analyze the aqueous layer by LC-MS.

  • Loss During Chromatography: Highly polar compounds, especially amines, can irreversibly bind to silica gel. To mitigate this, consider deactivating the silica with a small amount of triethylamine (~0.5-1%) in your eluent.[6] Alternatively, use a different stationary phase like alumina.

  • Loss During Recrystallization: The compound might be too soluble in the chosen solvent, even at low temperatures. In this case, most of your product remains in the mother liquor. Concentrate the mother liquor and attempt to recover a second crop of crystals.[7]

Question 3: I can't separate my product from a persistent, colored impurity.

Answer:

This is almost certainly due to the cleavage byproduct. Reductive cleavage of the FNB group generates byproducts like 4-fluoro-2-aminobenzyl alcohol, while photolytic cleavage produces 4-fluoro-2-nitrosobenzaldehyde, which can be further transformed. These byproducts are often colored (yellow/orange) and can be challenging to remove.[5][8]

Purification Strategies:

  • Column Chromatography: This is the most reliable method. The key is to find a solvent system that provides good separation (ΔRf > 0.2) on TLC.

    • Expertise: The FNB-protected starting material is significantly less polar than the deprotected product (e.g., a free amine) and the aminobenzyl alcohol byproduct. The nitrosobenzaldehyde byproduct is of intermediate polarity. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is highly effective.[6][9]

    • Example: Start with 100% Hexanes, elute the non-polar impurities, then gradually introduce Ethyl Acetate to elute your product, leaving the more polar byproducts on the column.

  • Acid/Base Extraction: If your deprotected molecule has an acidic or basic handle (like a free amine or carboxylic acid), you can use liquid-liquid extraction.

    • Workflow: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with an acidic solution (e.g., 1M HCl) to protonate a basic product, pulling it into the aqueous layer and leaving neutral byproducts behind. Then, basify the aqueous layer and re-extract your product back into an organic solvent. The reverse logic applies for acidic products.

  • Recrystallization: This can be effective if there is a significant difference in solubility between your product and the byproduct.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, acetone/water) to find one where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[10][11]

Purification MethodProsConsBest For...
Flash Chromatography High resolution, applicable to most mixtures.Can be time-consuming and solvent-intensive; risk of product loss on column.Complex mixtures with similarly polar compounds.[12]
Acid/Base Extraction Fast, scalable, and inexpensive.Only works for compounds with acidic or basic functional groups.Purifying amines, carboxylic acids, or phenols from neutral impurities.
Recrystallization Can yield highly pure material; cost-effective.Finding a suitable solvent can be difficult; susceptible to "oiling out".[7]Crystalline solids where impurities have different solubility profiles.
Caption: Comparison of primary purification techniques.

Frequently Asked Questions (FAQs)

  • Q: What are the standard cleavage conditions for the FNB group?

    • A: For reductive cleavage, SnCl₂·2H₂O (5-10 eq.) in a solvent like DMF or Ethanol at room temperature to 50°C is common.[5] For photolytic cleavage, irradiation with UV light around 365 nm in a UV-transparent solvent is standard.[1][4]

  • Q: How should I monitor the deprotection reaction?

    • A: Thin Layer Chromatography (TLC) is the quickest method. Stain with a visualizing agent like ninhydrin if you are deprotecting an amine. The deprotected product should have a much lower Rf value (be more polar) than the FNB-protected starting material. LC-MS provides definitive confirmation of mass and conversion.

  • Q: What is the purpose of adding scavengers during cleavage?

    • A: While more common in peptide synthesis with acid-labile protecting groups, scavengers are used to "trap" reactive intermediates that can be formed during deprotection, preventing them from causing side reactions with your target molecule.[13][14] For FNB cleavage, this is less of a concern unless other sensitive functional groups are present.

  • Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. To fix this: 1) Add more solvent to keep the compound dissolved at a lower temperature, 2) Try a different solvent system entirely, 3) Ensure you are cooling the solution slowly without agitation, and 4) Try scratching the inside of the flask with a glass rod to initiate crystallization.[10][15]

Experimental Protocols

Protocol 1: General Reductive Cleavage of an FNB-Protected Amine
  • Dissolution: Dissolve the FNB-protected compound (1.0 eq.) in DMF or a 1:1 mixture of Ethanol/Ethyl Acetate.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq.) to the solution. If needed, add a small amount of acid (e.g., 1M HCl) to aid the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC every 30 minutes until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8-9.

    • A thick white precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography Purification

Chromatography_Workflow Start Crude Product TLC 1. Determine Solvent System via TLC (Aim for product Rf ≈ 0.3) Start->TLC Pack 2. Pack Column with Silica Gel (Dry or slurry pack) TLC->Pack Load 3. Load Sample (Dissolve in minimal solvent or dry-load) Pack->Load Elute 4. Elute with Solvent System (Use gradient if necessary) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine

Caption: Standard workflow for flash column chromatography.

  • Solvent Selection: Identify a suitable mobile phase using TLC. A good starting point for many deprotected amines is a mixture of Hexanes and Ethyl Acetate, often with 0.5% triethylamine added.[6] Find a ratio that gives your desired product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial non-polar solvent or by dry packing followed by careful wetting.[16]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the resulting dry powder to the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with your determined solvent system, applying positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

Technical Support Center: Synthesis of 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-2-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is the reduction of 4-Fluoro-2-nitrobenzaldehyde. This approach is favored due to the commercial availability of the starting material and the typically high yields and selectivity achieved. The reduction of the aldehyde group to a primary alcohol is a well-established transformation in organic chemistry.

Q2: Which reducing agent is most effective for the synthesis of this compound?

A2: Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this transformation. It is known for its chemoselectivity in reducing aldehydes and ketones without affecting other reducible functional groups like the nitro group.[1] This makes it a mild and safe option compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Q3: My this compound product appears discolored (e.g., yellow). What is the likely cause?

A3: Discoloration, often a yellowish tint, in the final product can be due to the presence of impurities. One common cause is the formation of nitroso or hydroxylamino intermediates resulting from incomplete reduction of the nitro group.[3] It is also possible that trace amounts of the starting aldehyde remain, which can undergo side reactions or degradation over time.

Q4: How can I effectively purify this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A solvent system such as a mixture of hexane and ethyl acetate is typically used for elution.[4] Recrystallization can also be a viable purification technique to obtain a highly pure product.

Q5: What are the primary applications of this compound?

A5: this compound is a versatile intermediate in organic synthesis.[5] The nitro group can be readily converted to other functional groups, such as amines, which are precursors to more complex molecules.[5] The presence of the fluorine atom provides a handle for cross-coupling reactions and influences the molecule's electronic properties.[6] This compound and its derivatives are of interest in medicinal chemistry and materials science.[6]

Troubleshooting Guides

The synthesis of this compound via the reduction of 4-fluoro-2-nitrobenzaldehyde is generally straightforward. However, issues such as low yield and impurity formation can arise. This section provides a structured approach to troubleshooting these common problems.

Low Product Yield

A diminished yield can be a significant concern. The following table outlines potential causes and the corresponding troubleshooting steps.

Observed Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Insufficient Reducing Agent: Not enough NaBH₄ to fully reduce the aldehyde.1. Increase the molar equivalents of NaBH₄. It is advisable to use a slight excess to ensure the reaction goes to completion.
2. Reaction Time or Temperature: The reaction may not have had enough time to complete, or the temperature was too low.2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Gentle warming may also increase the reaction rate.[7]
3. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.3. Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product before extraction. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.[3]
4. Impure Starting Material: Impurities in the 4-fluoro-2-nitrobenzaldehyde can inhibit the reaction.4. Ensure the purity of the starting material. If necessary, purify the aldehyde before use.
Presence of Impurities in the Final Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

Observed Problem Potential Cause(s) Troubleshooting Steps
Presence of Starting Material (4-Fluoro-2-nitrobenzaldehyde) in Product 1. Incomplete Reaction: Insufficient reducing agent or reaction time.1. As with low yield, increase the amount of NaBH₄ and/or extend the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.
Formation of 4-Fluoro-2-aminobenzyl alcohol 1. Over-reduction: The nitro group is reduced in addition to the aldehyde. While NaBH₄ is generally selective, certain conditions or catalysts can promote nitro group reduction.[2][8]1. Avoid the use of catalysts known to enhance the reducing power of NaBH₄ for nitro groups, such as certain transition metal salts (e.g., NiCl₂, CoCl₂).[9][10] Stick to a simple NaBH₄ reduction in an alcoholic solvent.
Cannizzaro Reaction Byproducts 1. Disproportionation of the Aldehyde: In the presence of a strong base, the aldehyde can undergo a Cannizzaro reaction to form the corresponding carboxylic acid and alcohol.[7]1. While NaBH₄ reductions are typically performed under neutral or slightly basic conditions, avoid strongly basic conditions to minimize this side reaction.
Visualization of Troubleshooting Logic

The following diagram illustrates a systematic approach to troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Conc.) Start->ReviewConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) Start->AnalyzeCrude CheckPurity->ReviewConditions OptimizeConditions Optimize Reaction Conditions (e.g., increase NaBH4, time) ReviewConditions->OptimizeConditions SideProducts Side Products Identified? AnalyzeCrude->SideProducts SideProducts->OptimizeConditions Yes Purification Improve Purification Technique SideProducts->Purification No Success Yield Improved OptimizeConditions->Success Purification->Success

Caption: A workflow for troubleshooting low yields.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Fluoro-2-nitrobenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 4-Fluoro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism for the sodium borohydride reduction of 4-fluoro-2-nitrobenzaldehyde.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack by Hydride cluster_step2 Step 2: Protonation Aldehyde 4-Fluoro-2-nitrobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide H⁻ attack on carbonyl carbon Borohydride NaBH₄ Solvent Solvent (e.g., MeOH) Alcohol This compound Alkoxide->Alcohol Protonation of alkoxide

Caption: The two-step mechanism of aldehyde reduction.

References

Technical Support Center: Photolysis of 4-Fluoro-2-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the photolysis of 4-Fluoro-2-nitrobenzyl alcohol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize the 2-nitrobenzyl photoremovable protecting group (PPG) chemistry. As a widely used PPG, its successful application hinges on understanding not just the primary cleavage reaction but also the formation of byproducts that can influence reaction efficiency, yield, and downstream applications. This guide provides in-depth, experience-driven answers to common challenges encountered during your experiments.

Section 1: The Core Reaction - Mechanism and Expected Byproducts

Q1: What is the primary photolysis reaction of this compound, and what is the main byproduct I should expect?

A1: The photolysis of this compound, like other o-nitrobenzyl compounds, proceeds through a well-established intramolecular mechanism upon irradiation with UV light, typically in the 350-365 nm range.[1][2] The process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This forms a transient aci-nitro intermediate.[1][3][4] This intermediate is unstable and undergoes a series of rearrangements, ultimately leading to the release of the protected alcohol and the formation of the primary byproduct: 4-Fluoro-2-nitrosobenzaldehyde .[4][5][6]

The overall transformation is designed to be a clean cleavage, but the reactivity of the 4-Fluoro-2-nitrosobenzaldehyde byproduct is a critical factor that often complicates experiments. Understanding this core pathway is the first step in troubleshooting any unexpected results.

Primary_Photolysis_Pathway cluster_start Starting Material cluster_process Photochemical Process cluster_end Products Start This compound Excited Excited State (n,π*) Start->Excited hv (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Byproduct 4-Fluoro-2-nitrosobenzaldehyde (Primary Byproduct) AciNitro->Byproduct Released Released Substrate (e.g., Alcohol, Amine) AciNitro->Released

Caption: Primary photolysis pathway of 4-Fluoro-2-nitrobenzyl derivatives.

Section 2: Troubleshooting Guide

Q2: My reaction is incomplete, or the yield of my deprotected substrate is consistently low. What factors should I investigate?

A2: Low yield is one of the most common issues and can be traced back to several experimental parameters. The cause is often suboptimal irradiation conditions or the unintended consequences of byproduct formation. A systematic approach is key to identifying the root cause.

Causality-Driven Troubleshooting for Low Yield:

Potential Cause Scientific Rationale Recommended Action & Protocol
Incorrect Wavelength The o-nitrobenzyl chromophore has a specific absorption maximum. Irradiating outside this window leads to poor photon absorption and inefficient cleavage. Wavelengths that are too short (<300 nm) can cause degradation of your target molecule or byproducts.[7]Verify your light source. Use a lamp with a peak emission between 350-365 nm. Confirm the output using a spectrometer if possible. Avoid broad-spectrum lamps without appropriate filters.
Insufficient Irradiation Photon delivery is stoichiometric. An insufficient number of photons (due to low lamp intensity or short exposure time) will result in an incomplete reaction.Perform a time-course experiment. Irradiate small aliquots and quench the reaction at various time points (e.g., 5, 15, 30, 60, 120 min). Analyze yield by HPLC to determine the optimal irradiation time for your specific setup.
"Internal Filter" Effect The 4-Fluoro-2-nitrosobenzaldehyde byproduct and its subsequent degradation products are often colored and absorb light in the same UV region used for cleavage.[8] As the reaction progresses, these byproducts compete for photons, slowing down and eventually stalling the reaction.1. Lower the concentration. Dilute the reaction mixture (e.g., to <1 mM). This increases the path length for light to reach the starting material.[9] 2. Improve mixing. Ensure the solution is stirred vigorously to prevent localized high concentrations of byproducts at the light-exposed surface. 3. Consider a flow chemistry setup for larger scales to ensure uniform irradiation and minimize byproduct interference.
Solvent Incompatibility The photolysis mechanism involves polar intermediates. The choice of solvent can affect the stability of these intermediates and the overall quantum yield.[3][4] Some solvents may also absorb the incident UV light.Ensure solvent transparency at the irradiation wavelength. For substrates with poor aqueous solubility, use co-solvents like acetonitrile (ACN), methanol (MeOH), or dimethylformamide (DMF) mixed with water or an appropriate buffer. See Table 3 for recommendations.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#5F6368", fontcolor="#202124", fontsize=9];

Start [label="Low Deprotection Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Wavelength [label="Is Wavelength 350-365 nm?", shape=diamond, fillcolor="#FBBC05"]; Check_Time [label="Is Irradiation Time Optimized?", shape=diamond, fillcolor="#FBBC05"]; Check_Conc [label="Is Concentration < 1 mM?", shape=diamond, fillcolor="#FBBC05"]; Check_Solvent [label="Is Solvent Appropriate?", shape=diamond, fillcolor="#FBBC05"];

Fix_Wavelength [label="Action: Use Filtered\n365 nm Light Source", shape=box, fillcolor="#F1F3F4"]; Fix_Time [label="Action: Run Time-Course\nExperiment via HPLC", shape=box, fillcolor="#F1F3F4"]; Fix_Conc [label="Action: Dilute Reaction\n& Improve Mixing", shape=box, fillcolor="#F1F3F4"]; Fix_Solvent [label="Action: Check Solvent UV Cutoff\n& Use Co-Solvent (Table 3)", shape=box, fillcolor="#F1F3F4"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Wavelength; Check_Wavelength -> Check_Time [label="Yes"]; Check_Wavelength -> Fix_Wavelength [label="No"]; Fix_Wavelength -> Check_Wavelength;

Check_Time -> Check_Conc [label="Yes"]; Check_Time -> Fix_Time [label="No"]; Fix_Time -> Check_Time;

Check_Conc -> Check_Solvent [label="Yes"]; Check_Conc -> Fix_Conc [label="No"]; Fix_Conc -> Check_Conc;

Check_Solvent -> Success [label="Yes"]; Check_Solvent -> Fix_Solvent [label="No"]; Fix_Solvent -> Check_Solvent; }

Caption: Troubleshooting workflow for low photolysis yield.

Q3: I'm observing unexpected byproducts, especially when deprotecting an amine. What is happening?

A3: This is a classic issue with o-nitrobenzyl PPGs. The primary byproduct, 4-Fluoro-2-nitrosobenzaldehyde, contains a highly reactive aldehyde functional group. If your released substrate is a primary or secondary amine, it can readily react with this aldehyde to form an imine, which will appear as a new, often colored, byproduct in your analysis.[8][10]

This side reaction is detrimental because it consumes your desired product and complicates purification. The most effective solution is to "trap" the aldehyde as it's formed using a carbonyl scavenger.

Protocol: Mitigating Imine Formation with a Carbonyl Scavenger

  • Scavenger Selection: Semicarbazide hydrochloride is a common and effective choice.[8] It is highly reactive towards aldehydes but generally inert to other functional groups under these conditions.

  • Concentration: Add the carbonyl scavenger to your reaction mixture before starting the irradiation. A 5- to 10-fold molar excess relative to your 4-Fluoro-2-nitrobenzyl-protected substrate is recommended.

  • pH Adjustment: Semicarbazide works optimally under slightly acidic conditions (pH 4-5). If your reaction buffer is neutral or basic, adjust the pH accordingly. This protonates the carbonyl, making it more electrophilic and accelerating the trapping reaction.

  • Execution: Proceed with the photolysis as optimized. The scavenger will react with the 4-Fluoro-2-nitrosobenzaldehyde as it is generated, preventing it from reacting with your released amine.

Imine_Formation Byproduct 4-Fluoro-2-nitrosobenzaldehyde (from photolysis) Imine Imine Byproduct (Undesired) Byproduct->Imine Trapped Trapped Aldehyde (Inert Hydrazone) Byproduct->Trapped Amine Released Primary Amine (Product) Amine->Imine Scavenger Carbonyl Scavenger (e.g., Semicarbazide) Scavenger->Trapped

Caption: Competing reactions of the aldehyde byproduct.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the optimal wavelength for cleaving the 4-Fluoro-2-nitrobenzyl group?

A4: The optimal wavelength is in the UV-A range, typically 350 nm or 365 nm . This is a crucial parameter for experimental success. The methoxy-substituted variant, 2-methoxy-5-nitrobenzyl, is designed to red-shift the absorption, allowing for cleavage at slightly longer, less phototoxic wavelengths.[2] While the unsubstituted o-nitrobenzyl group absorbs strongly below 300 nm, using these shorter wavelengths is highly discouraged in biological or complex chemical systems as they can damage sensitive molecules and lead to a host of unwanted side reactions.[7]

Q5: How does solvent choice impact the photolysis reaction?

A5: Solvent polarity and protic nature significantly influence the decay pathways of the transient aci-nitro intermediate.[3][4] In aqueous solutions at near-neutral pH (3-8), the mechanism often proceeds through a cyclic benzisoxazolidine intermediate.[4][11] In aprotic solvents or at very high/low pH, a different pathway involving hydrated nitroso compounds can prevail.[4][11] For practical purposes, the key is to ensure your substrate is fully solvated and the solvent is transparent at the irradiation wavelength.

Table 3: Recommended Solvents and Co-solvents

Solvent System Use Case Considerations
Aqueous Buffer (e.g., PBS, HEPES) Biological applications, water-soluble substrates.Ensure buffer components do not absorb at 365 nm. pH can affect reaction rates.[3]
Acetonitrile (ACN) / Water Good for a wide range of polarities.ACN is transparent above 200 nm. Adjust the ratio to fully dissolve the substrate.
Methanol (MeOH) / Water Alternative to ACN, good solvating power.MeOH is transparent above 210 nm. Can act as a hydrogen donor in some side reactions.
Dimethylformamide (DMF) High solvating power for difficult substrates.Has a higher UV cutoff (~270 nm), but is generally acceptable for 365 nm irradiation. Must be high purity.
Q6: What are the best analytical methods for monitoring the reaction and identifying byproducts?

A6: A multi-pronged analytical approach is recommended for robust results.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the workhorse method. It allows you to quantify the disappearance of your starting material and the appearance of your deprotected product over time. An isocratic or gradient method can typically resolve these key components.

  • Byproduct Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[12][13] A high-resolution mass spectrometer (such as Time-of-Flight, ToF, or Orbitrap) provides accurate mass measurements, which are critical for proposing elemental compositions of unknown byproducts.[12][13]

  • Structural Confirmation: For definitive identification of a persistent or problematic byproduct, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[14]

References

Technical Support Center: Optimization of Wavelength for 4-fluoro-2-nitrobenzyl (FNB) Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a specialized resource for optimizing the photocleavage of the 4-fluoro-2-nitrobenzyl (FNB) photolabile protecting group (PPG). As Senior Application Scientists, we have structured this center to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot and refine your uncaging experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new experiment. What is the generally accepted optimal wavelength for FNB photocleavage?

The foundational ortho-nitrobenzyl (ONB) chromophore, from which FNB is derived, exhibits a broad absorption band in the near-UV spectrum. Photocleavage is typically most efficient with wavelengths between 340 nm and 365 nm .[1][2] A 365 nm LED or filtered mercury arc lamp is a common and effective starting point for most applications. However, the true optimum can be influenced by the specific chemical structure of your caged molecule and the solvent system, making empirical validation crucial for demanding applications.

Q2: My uncaging efficiency is poor, even at 365 nm. What are the likely causes?

Low uncaging efficiency is a common challenge that can often be traced to one of the following factors:

  • Insufficient Light Dose: The total number of photons delivered to the sample may be too low. This is a function of both the light source's power density (irradiance, typically in mW/cm²) and the total exposure time.

  • Low Quantum Yield (Φ): Quantum yield is the intrinsic efficiency of the photochemical reaction (the fraction of absorbed photons that result in a cleavage event). For ONB derivatives, this value can be low, often in the range of 0.01 to 0.1, and is highly dependent on the molecular structure and environment.[3] Substituents on the benzylic carbon, for instance, can alter the quantum efficiency by orders of magnitude.[4]

  • Inner Filter Effect: At high concentrations, the caged compound itself can absorb most of the incident light at the surface of the sample, preventing photons from penetrating deeper. This self-shielding effect leads to incomplete uncaging in the sample's interior.

  • Competitive Absorption: If other molecules in your solution (e.g., media components, buffers, or the uncaged substrate itself) absorb light at the same wavelength, they will compete with the FNB group for photons, reducing the effective light dose it receives.[5]

Q3: I'm concerned about phototoxicity in my live-cell experiments. Can I use a longer, less damaging wavelength?

Yes, this is a critical consideration for cellular applications. While direct single-photon uncaging of FNB requires UV light, which can cause DNA damage and cellular stress[6][7][8], there are two primary strategies to mitigate this:

  • Red-Shifted Derivatives: While you are using FNB, it's worth noting that other ONB derivatives have been engineered with electron-donating groups (like methoxy groups) to shift their absorption into the violet or blue range (up to 420 nm), which is generally less phototoxic.[9]

  • Two-Photon Excitation (2PE): This is the preferred method for high-precision, low-toxicity uncaging in thick samples or live tissue.[10][11] By using a high-intensity, pulsed near-infrared (NIR) laser (typically around 730 nm for an FNB group that absorbs at 365 nm), the chromophore can simultaneously absorb two lower-energy photons to reach the same excited state.[9] This confines the uncaging to the focal point of the laser, drastically reducing off-target damage and allowing for deeper tissue penetration.[10][12]

Troubleshooting Guide

Problem: High variability and poor reproducibility between uncaging experiments.

Causality: Inconsistent photon delivery is the most common source of experimental variability. The photochemical reaction rate is directly proportional to the number of photons absorbed per unit time.

  • Solution 1: Characterize Your Light Source. The output of arc lamps can drift over time. Use a calibrated photodiode power meter to measure the irradiance at the sample plane before each set of experiments. For LEDs, ensure the power supply is stable and allow for a warm-up period.

  • Solution 2: Implement a Rigid Experimental Geometry. Ensure the distance and angle between the light source and the sample are identical for every experiment. Use fixed mounting hardware for your sample holders and light source.

  • Solution 3: Monitor and Control Temperature. Photochemical reactions can have a thermal component, and significant heating from a high-power light source can alter reaction kinetics. Use a temperature-controlled stage or a water jacket if necessary.

Problem: Evidence of sample degradation or unexpected side-reactions.

Causality: The photocleavage of ortho-nitrobenzyl groups is known to produce a highly reactive ortho-nitrosobenzaldehyde byproduct.[13][14] This species can decompose and react with other molecules in your system, leading to undesired adducts and potential toxicity.

  • Solution 1: Use a Scavenger. The inclusion of a mild reducing agent or a dienophile can trap the reactive nitroso byproduct. Diene scavengers, in particular, have been shown to effectively trap the nitroso group via a hetero-Diels-Alder reaction, improving the overall efficiency and cleanliness of the photodegradation.[13]

  • Solution 2: Optimize the Light Dose. Perform a dose-response curve (irradiating for different lengths of time at a constant power) to find the minimum light exposure required to achieve the desired level of uncaging. This minimizes both direct phototoxicity and the accumulation of harmful byproducts. Doses below 1.6 J/cm² are often found to have no significant cellular response.[15]

  • Solution 3: Filter Your Light Source. Ensure your light source uses appropriate bandpass filters to eliminate shorter, more damaging UV wavelengths (e.g., UVC and UVB) that are not necessary for FNB cleavage.

Experimental Protocol: Determining the Action Spectrum for Optimal Photocleavage

This protocol provides a systematic method to determine the most effective wavelength for your specific FNB-caged compound. The "action spectrum" is a plot of photochemical efficiency versus wavelength.

Core Principle: To accurately compare the efficiency at different wavelengths, each sample must be exposed to the same number of photons. Since the output of a lamp/monochromator system varies with wavelength, the exposure time must be adjusted accordingly.

Materials:

  • FNB-caged compound

  • Appropriate buffer or solvent

  • Broadband light source (e.g., Xenon arc lamp)

  • Monochromator

  • Calibrated photodiode power meter with a sensor for the UV range

  • UV-transparent cuvettes or multi-well plate

  • UV-Vis Spectrophotometer or HPLC system for analysis

Methodology:

  • Initial Spectrum: Prepare a dilute solution of your FNB-caged compound and record its full UV-Vis absorption spectrum to identify the wavelength of maximum absorbance (λ_max).[16] This provides a starting point for your investigation.

  • Light Source Calibration: a. Position the power meter sensor at the exact location where the sample will be irradiated. b. Set the monochromator to the first wavelength to be tested (e.g., 320 nm). c. Measure the power density (P) in mW/cm². d. Repeat this measurement for every wavelength you intend to test (e.g., in 10 nm increments from 320 nm to 400 nm).

  • Photon Flux Normalization: a. Calculate the relative photon flux at each wavelength (λ) using the formula: Photon Flux ∝ P * λ. b. Choose a reference wavelength (e.g., 365 nm) and calculate the irradiation time required at every other wavelength to deliver an equivalent number of photons. Time(λ) = Time(ref) * [Photon Flux(ref) / Photon Flux(λ)].

  • Sample Irradiation: a. Prepare multiple identical aliquots of your FNB-caged compound. b. Irradiate each aliquot at a different wavelength using the calculated exposure times from Step 3. Include a "dark" control that is not irradiated.

  • Quantify Uncaging: a. Analyze the extent of photocleavage in each sample using a suitable method. This can be done by: i. Spectrophotometry: Measuring the decrease in absorbance at the λ_max of the caged compound or the increase in absorbance of a chromophoric product. ii. HPLC: Separating the caged and uncaged species and quantifying their respective peak areas.

  • Data Analysis: a. Calculate the percentage of uncaged compound for each wavelength. b. Plot the uncaging percentage versus wavelength. The peak of this graph represents the optimal wavelength for your specific experimental conditions.

Diagram: Workflow for Determining Optimal Photocleavage Wavelength

workflow cluster_setup Phase 1: Preparation & Calibration cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Measure Absorbance Spectrum (Find approx. λmax) B Calibrate Light Source Power (Measure mW/cm² vs. λ) A->B C Calculate Photon-Matched Irradiation Times B->C D Irradiate Aliquots (One per wavelength) C->D E Quantify Photocleavage (HPLC or Spectrophotometry) D->E F Plot % Cleavage vs. Wavelength E->F G Identify Optimal Wavelength (λopt) F->G

Caption: A systematic workflow for identifying the optimal uncaging wavelength.

Quantitative Data Summary

ParameterTypical Value / RangeSignificance & Expert Insight
One-Photon λ_max ~340 - 365 nmThis is the primary absorption range. Minor structural changes can shift this peak.[9][17]
Two-Photon Excitation ~700 - 800 nmIdeal for in vivo/deep tissue applications to minimize scattering and phototoxicity.[9][12]
Quantum Yield (Φ) 0.003 - 0.1This is a critical determinant of overall efficiency. It is not constant across the absorption band.[3][4]
Molar Extinction (ε) ~3,000 - 6,000 M⁻¹cm⁻¹A higher ε at the chosen wavelength leads to more efficient photon absorption.
Recommended Light Dose Application-dependentFor cell studies, aim for the lowest effective dose; start titration below 1.6 J/cm².[15]

References

Technical Support Center: HPLC Analysis of 4-Fluoro-2-nitrobenzyl alcohol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the dedicated technical support guide for the HPLC analysis of 4-Fluoro-2-nitrobenzyl alcohol and its associated reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, routine analysis, and troubleshooting. Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific chromatographic problems in a question-and-answer format, explaining the root causes and providing actionable, step-by-step solutions.

Question 1: Why am I seeing significant peak tailing for my this compound peak?

Answer:

Peak tailing is a common issue, particularly with polar and aromatic compounds like this compound. It typically indicates undesirable secondary interactions between the analyte and the stationary phase or other system components.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar alcohol and nitro functional groups of your analyte via hydrogen bonding.[1] This is a common cause of tailing for polar compounds.

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).[2] At this acidic pH, most residual silanols are protonated, minimizing their ability to interact with your analyte.[1]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or Phenyl column. End-capping "shields" many of the residual silanols, reducing the potential for secondary interactions.

    • Solution 3: Consider a Polar-Embedded Column: Columns with embedded polar groups (e.g., amide or carbamate) can offer improved peak shape for polar analytes and are often more compatible with highly aqueous mobile phases.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Systematically reduce the injection volume or dilute your sample. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities from your reaction mixture can create active sites on the column, causing tailing.

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase).[4] If this doesn't resolve the issue, replace the guard column. If the problem persists, the analytical column may need to be replaced.[5]

Question 2: I'm struggling to resolve the starting material (this compound) from a closely eluting impurity. What should I do?

Answer:

Achieving adequate resolution between structurally similar compounds is a central challenge in analyzing reaction mixtures. The key is to manipulate the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities. Methanol, for instance, can enhance pi-pi interactions with phenyl-based stationary phases, which could be beneficial for separating aromatic compounds.[1][6]

    • Adjust pH: Modifying the mobile phase pH can alter the ionization state of certain impurities, significantly changing their retention and potentially improving separation. A pH screening study (e.g., testing pH 3, 5, and 7) can be highly effective.[7]

    • Utilize a Ternary Mobile Phase: A mobile phase consisting of a buffer, acetonitrile, and methanol can provide unique selectivity that cannot be achieved with a binary system.[2]

  • Modify the Stationary Phase:

    • Switch Column Chemistry: If a C18 column is not providing sufficient resolution, consider a different stationary phase. A Phenyl-Hexyl column, for example, offers alternative selectivity through pi-pi interactions, which can be highly effective for separating aromatic isomers or compounds with similar hydrophobicity.[8][9]

  • Adjust the Gradient Profile:

    • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will increase the run time but often significantly improves the resolution of closely eluting peaks. Start by halving the slope in the region where your peaks of interest are eluting.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed step1 Decrease Gradient Slope start->step1 step2 Switch Organic Modifier (ACN <-> MeOH) step1->step2 If resolution is still poor step3 Change Column Chemistry (e.g., C18 to Phenyl) step2->step3 If resolution is still poor step4 Adjust Mobile Phase pH step3->step4 If resolution is still poor end_node Resolution Achieved step4->end_node If successful

Caption: A systematic approach to improving peak resolution.

Question 3: My baseline is noisy and drifting, making quantification unreliable. What are the likely causes?

Answer:

An unstable baseline can originate from several sources, including the mobile phase, the HPLC system itself, or the detector.

Common Causes and Solutions

CauseSolution
Mobile Phase Issues
Inadequate DegassingDegas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved air, which can cause baseline noise.[5]
Contaminated SolventsUse high-purity, HPLC-grade solvents and water. Prepare fresh mobile phase daily to prevent microbial growth or degradation.[10]
Poor MixingIf using a gradient, ensure the pump's mixer is functioning correctly. Manually premixing the mobile phase for isocratic runs can confirm if the mixer is the issue.[11]
System & Hardware Issues
Pump MalfunctionLeaking pump seals or faulty check valves can cause pressure fluctuations and a noisy baseline. Check for leaks and listen for unusual pump noises.[4][12]
Column ContaminationA contaminated column can slowly bleed impurities, causing baseline drift. Flush the column or replace it if necessary.[5]
Detector Flow Cell ContaminationContaminants in the flow cell can cause noise and drift. Flush the flow cell with a strong, appropriate solvent.[10]
Detector Issues
Failing Detector LampA lamp nearing the end of its life can cause a noisy baseline. Check the lamp energy and replace it if it's low.[10]
Temperature FluctuationsEnsure the column oven is on and set to a stable temperature. Room temperature fluctuations can affect retention times and the baseline.[10]

Frequently Asked Questions (FAQs)

Question 1: What is a good starting HPLC method for analyzing a this compound reaction mixture?

Answer:

A robust starting point for method development is crucial. For a compound like this compound, a reversed-phase HPLC method is the most logical choice.[13] The polarity of the molecule, along with its aromatic nature, suggests that a C18 or a Phenyl stationary phase would be suitable.

Here is a recommended starting protocol:

Step-by-Step Starting HPLC Method

  • Column Selection:

    • Primary Choice: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a versatile starting point for many reversed-phase separations.[8]

    • Alternative: A Phenyl-Hexyl column can provide alternative selectivity due to pi-pi interactions with the aromatic ring of your analyte and related impurities.[6][9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. This provides a low pH to ensure good peak shape.[14]

    • Mobile Phase B: Acetonitrile (ACN).

    • Note: Always use HPLC-grade solvents and reagents.

  • Initial Gradient Profile:

    • A broad "scouting" gradient is excellent for determining the approximate elution conditions for all components in your mixture.[15]

Time (min)% Mobile Phase B (ACN)
0.010
20.090
25.090
25.110
30.010
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: UV/DAD (Diode Array Detector). Monitor at a wavelength where this compound has strong absorbance (e.g., ~254 nm, but confirm with a UV scan of your standard). A DAD is highly recommended as it allows for peak purity analysis.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture in a solvent compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[11]

From this initial run, you can optimize the gradient to improve resolution and reduce the run time.

Question 2: How can I ensure my analytical method is "stability-indicating"?

Answer:

A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any degradation products, impurities, or excipients.[16][17] To establish this, you must perform forced degradation studies.[18][19]

The goal of these studies is to intentionally stress your drug substance to generate potential degradants. The typical stress conditions are:

  • Acid Hydrolysis: Expose the analyte to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).[17]

  • Base Hydrolysis: Expose the analyte to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[17]

  • Oxidation: Treat the analyte with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[20]

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 90 °C).[20]

  • Photolytic Degradation: Expose a solution of the analyte to UV and visible light.[19][20]

After stressing the samples, you analyze them with your HPLC method. The method is considered stability-indicating if you can demonstrate that the peaks for the degradation products are well-resolved from the main this compound peak. Using a Diode Array Detector (DAD) to perform peak purity analysis on the main peak in the stressed samples is a critical step in this validation.[7]

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis analysis Analyze with HPLC-DAD Method Acid->analysis Base Base Hydrolysis Base->analysis Oxidation Oxidation Oxidation->analysis Thermal Thermal Thermal->analysis Photo Photolytic Photo->analysis start 4-Fluoro-2-nitrobenzyl alcohol Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo evaluation Evaluate Peak Resolution & Peak Purity analysis->evaluation result Method is Stability-Indicating evaluation->result

Caption: Workflow for a forced degradation study.

Question 3: What are the potential degradation pathways for this compound?

Answer:

Based on its chemical structure, this compound has several functional groups that could be susceptible to degradation under stress conditions.

  • Oxidation of the Alcohol: The primary alcohol group (-CH₂OH) can be oxidized, first to an aldehyde (4-fluoro-2-nitrobenzaldehyde) and potentially further to a carboxylic acid (4-fluoro-2-nitrobenzoic acid). This is a very common degradation pathway for benzyl alcohols.[20]

  • Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction, which could lead to the formation of nitroso, hydroxylamino, or amino (-NH₂) derivatives. This is less common under standard forced degradation conditions but can occur.

  • Etherification: Under certain acidic conditions or high temperatures, self-condensation could occur, leading to the formation of an ether dimer.

  • Photosensitivity: Nitroaromatic compounds are often photosensitive and can undergo complex degradation pathways upon exposure to light.[19]

When analyzing your reaction and stability samples, it is crucial to be aware of these potential byproducts. If unknown peaks appear, LC-MS analysis would be the ideal next step for identification.

References

Validation & Comparative

A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and dynamic fields of chemical biology and drug development, the ability to initiate, terminate, or modulate biological activity with temporal and spatial control is a significant advantage. Photolabile protecting groups (PPGs), also known as photocages, are powerful tools that offer this level of control by using light as a traceless reagent to release a bioactive molecule. This guide provides an in-depth comparative study of common PPGs, focusing on their performance characteristics, supported by experimental data, and offering practical protocols for their evaluation.

The Core Principle: Caging and Uncaging with Light

The fundamental concept of a PPG is to temporarily mask a key functional group of a bioactive molecule, rendering it inactive.[1][2] This "caged" molecule can be introduced into a system, such as a living cell or a complex chemical reaction, without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule, a process termed "uncaging."[1][3][4] The ideal PPG should be stable in the dark, be efficiently cleaved by light (preferably at longer, less phototoxic wavelengths), and generate non-toxic, non-interfering byproducts.[1][5][6]

photolysis_mechanism Caged Molecule\n(Inactive) Caged Molecule (Inactive) Excited State Excited State Caged Molecule\n(Inactive)->Excited State Photon Absorption Light\n(hν) Light (hν) Light\n(hν)->Excited State Active Molecule Active Molecule Excited State->Active Molecule Cleavage PPG Byproduct PPG Byproduct Excited State->PPG Byproduct

Figure 1. Generalized mechanism of photolytic cleavage. A caged molecule absorbs a photon, leading to an excited state that rapidly cleaves to release the active molecule and a byproduct.

A Comparative Analysis of Widely Used Photolabile Protecting Groups

Several classes of PPGs have been developed, each with distinct photochemical properties. The choice of a PPG is critical and depends on the specific application, including the nature of the molecule to be caged and the experimental conditions.

Protecting Group ClassTypical Wavelength (nm)One-Photon Quantum Yield (Φ)Two-Photon Cross-Section (GM)Key AdvantagesKey Disadvantages
o-Nitrobenzyl 300-365[2]0.01 - 0.5[7]Low[7]Well-established chemistry, versatile for many functional groups.[2][3]Requires UV light which can be phototoxic; byproducts can be reactive.[5][6]
Coumarin-based 350-450[1]0.01 - 0.3[8]Moderate to High[1]Longer wavelength absorption reduces phototoxicity; byproducts are often fluorescent.[1][4]Can be synthetically complex; may be sensitive to hydrolysis.[1]
Quinolone-based 350-420[9][10]0.1 - 0.88[11]Moderate to High[10][11]High quantum yields; good two-photon sensitivity.[11][12]Can have limited solubility.[9]
BODIPY-based 450-550[1]0.1 - 0.5High[1]Cleavage with visible light; high two-photon cross-sections.[1][13]Prone to photobleaching.[13]

Table 1. Comparative properties of major photolabile protecting group classes. Quantum yield (Φ) is the efficiency of photon absorption to product formation. Two-photon cross-section is measured in Goeppert-Mayer (GM) units.

The Classic Workhorse: o-Nitrobenzyl Derivatives

The o-nitrobenzyl group is one of the most extensively studied and utilized PPGs.[2][3] Its photolysis mechanism proceeds via a Norrish Type II reaction, where an intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[2]

Key Features:

  • Versatility: Can protect a wide range of functional groups, including alcohols, amines, carboxylates, and phosphates.[2]

  • Predictable Photochemistry: The photolytic behavior of o-nitrobenzyl compounds is well-documented.[3][14]

Limitations:

  • Phototoxicity: The requirement for UV irradiation can be damaging to living cells.[1]

  • Reactive Byproducts: The o-nitrosoaldehyde byproduct can react with cellular nucleophiles, potentially causing unwanted side effects.[5][6]

Moving to Safer Wavelengths: Coumarin-based PPGs

The development of coumarin-based PPGs was a significant step towards more biocompatible photoactivation.[1] These PPGs absorb light in the near-UV to visible range, minimizing cellular damage.[4] The photolysis mechanism involves a heterolytic bond cleavage in the excited state.[8]

Key Features:

  • Biocompatibility: The use of longer wavelength light is less harmful to biological samples.[4]

  • Fluorescent Monitoring: The coumarin byproduct is often fluorescent, which allows for the real-time tracking of the uncaging event.[1]

Limitations:

  • Synthetic Complexity: The synthesis of coumarin-based PPGs can be more intricate compared to o-nitrobenzyl derivatives.[1]

High-Efficiency Uncaging: Quinolone-based PPGs

Quinolone-based PPGs have emerged as highly efficient alternatives, often exhibiting high quantum yields and good two-photon absorption cross-sections.[10][11][12] This makes them particularly suitable for applications requiring rapid and spatially precise uncaging.

Key Features:

  • High Quantum Yields: Efficient conversion of absorbed photons into cleaved product.[11]

  • Two-Photon Sensitivity: Enables deep tissue penetration and subcellular spatial resolution.[10][11]

Limitations:

  • Solubility: Some quinolone derivatives may have poor aqueous solubility.[9]

Experimental Protocols for Performance Evaluation

Objective comparison of PPGs requires standardized experimental protocols to quantify their key performance metrics.

Protocol 1: Determination of One-Photon Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed per photon absorbed.[5]

Materials:

  • UV-Vis Spectrophotometer

  • Calibrated light source (e.g., laser or lamp with monochromator)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Quartz cuvettes

  • HPLC system

Procedure:

  • Actinometry: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer according to established procedures.

  • Sample Preparation: Prepare a solution of the caged compound in the desired solvent with an absorbance of approximately 0.1 at the irradiation wavelength.

  • Irradiation: Irradiate the sample solution for a known period, ensuring that the total conversion is kept below 10% to avoid inner filter effects from the photoproducts.

  • Analysis: Quantify the amount of photolyzed product using a calibrated HPLC method.

  • Calculation: Calculate the quantum yield using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

quantum_yield_workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Calibrate Light Source\n(Actinometry) Calibrate Light Source (Actinometry) Irradiate Sample\n(<10% conversion) Irradiate Sample (<10% conversion) Calibrate Light Source\n(Actinometry)->Irradiate Sample\n(<10% conversion) Prepare Caged\nCompound Solution Prepare Caged Compound Solution Prepare Caged\nCompound Solution->Irradiate Sample\n(<10% conversion) Quantify Product\n(HPLC) Quantify Product (HPLC) Irradiate Sample\n(<10% conversion)->Quantify Product\n(HPLC) Calculate\nQuantum Yield Calculate Quantum Yield Quantify Product\n(HPLC)->Calculate\nQuantum Yield

Figure 2. Experimental workflow for the determination of quantum yield.

Protocol 2: Measurement of Two-Photon Absorption (2PA) Cross-Section (δ₂)

The 2PA cross-section is a measure of a molecule's ability to simultaneously absorb two photons. This property is crucial for applications requiring high spatial resolution.[11][15]

Materials:

  • Femtosecond pulsed laser (e.g., Ti:Sapphire laser)

  • Fluorescence microscope with a high-NA objective

  • Sensitive photodetector (e.g., photomultiplier tube)

  • Reference compound with a known 2PA cross-section (e.g., fluorescein)

Procedure:

  • Sample Preparation: Prepare solutions of the caged compound and the reference compound at the same concentration in the same solvent.

  • Fluorescence Measurement: Measure the two-photon excited fluorescence intensity of both the sample and the reference as a function of the incident laser power.

  • Quadratic Dependence Verification: Confirm that the fluorescence intensity is proportional to the square of the excitation power, a hallmark of the two-photon absorption process.

  • Calculation: Calculate the 2PA cross-section of the sample relative to the reference using the following equation: δsample = δref * (Isample / Iref) * (Φref / Φsample) * (cref / csample) * (nref / nsample) where δ is the 2PA cross-section, I is the integrated fluorescence intensity, Φ is the fluorescence quantum yield, c is the concentration, and n is the refractive index of the solvent.

Future Directions and Conclusion

The development of new PPGs is a vibrant area of research. The future lies in creating PPGs that are efficiently cleaved by low-energy, long-wavelength light (red to near-infrared) to enable deep tissue penetration and minimize phototoxicity.[1][4] Furthermore, the design of PPGs with large two-photon cross-sections and the generation of truly "scarless" byproducts remain key objectives. The careful selection and rigorous characterization of PPGs, as outlined in this guide, are essential for the successful application of this powerful technology in basic research and therapeutic development.

References

The Fluorine Advantage: A Comparative Guide to 4-Fluoro-2-nitrobenzyl Alcohol as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and chemical biology, the precise control over chemical reactions is paramount. Photoremovable protecting groups (PPGs), often termed "caged compounds," have emerged as indispensable tools, offering spatial and temporal control over the release of bioactive molecules. Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold has been a workhorse due to its synthetic accessibility and versatile applications.[1] This guide delves into a specific, yet potentially advantageous, derivative: 4-Fluoro-2-nitrobenzyl alcohol . We will objectively compare its projected performance against other common nitrobenzyl alcohols, supported by an analysis of substituent effects and foundational experimental principles.

While direct comparative kinetic data for this compound is not extensively available in peer-reviewed literature, this guide will synthesize established knowledge on oNB photochemistry and the electronic effects of substituents to provide a scientifically grounded perspective on its potential advantages.

The Photochemistry of ortho-Nitrobenzyl Alcohols: A Foundation for Comparison

The photochemical behavior of ortho-nitrobenzyl derivatives is the cornerstone of their utility as PPGs. Upon irradiation with UV light, typically in the 340-365 nm range, an intramolecular hydrogen abstraction occurs. The excited nitro group abstracts a benzylic hydrogen atom, leading to the formation of a transient aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately liberating the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and generating a 2-nitrosobenzaldehyde byproduct.[2][3]

dot graph "Photocleavage_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes oNB [label="o-Nitrobenzyl Protected\nSubstrate (R-X)", fillcolor="#F1F3F4"]; Excited [label="Excited State", fillcolor="#F1F3F4"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="Rearrangement", fillcolor="#F1F3F4"]; Products [label="Released Substrate (R-H)\n+ 2-Nitrosobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges oNB -> Excited [label="hν (UV light)"]; Excited -> AciNitro [label="Intramolecular\nH-abstraction"]; AciNitro -> Rearrangement; Rearrangement -> Products; } dot Figure 1: Generalized photocleavage mechanism of ortho-nitrobenzyl protecting groups.

The efficiency of this process is characterized by the quantum yield (Φ), which represents the number of molecules undergoing photoreaction per photon absorbed. For the parent 2-nitrobenzyl alcohol, quantum yields of around 0.6 have been reported for the formation of 2-nitrosobenzaldehyde.[3]

The Unseen Advantage: The Role of the 4-Fluoro Substituent

While extensive research has explored various substituents on the o-nitrobenzyl ring, a systematic study of the 4-fluoro derivative is less common. However, we can infer its potential advantages by considering the electronic properties of fluorine and the known effects of other substituents.

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a weak, electron-donating mesomeric effect (+M). In the para position, the inductive effect is generally considered to be dominant.

Hypothesized Advantages of this compound:

  • Enhanced Photosensitivity: The electron-withdrawing nature of the fluorine atom could potentially increase the quantum yield of photolysis. While a simple linear correlation between electron-withdrawing strength and cleavage rate has been shown to be an oversimplification[4], the electronic perturbation of the aromatic system can influence the efficiency of the initial photoexcitation and subsequent intramolecular hydrogen abstraction.

  • Minimal Impact on Absorption Wavelength: Unlike strong electron-donating groups (e.g., methoxy) which can cause a significant red-shift in the absorption maximum[2], the fluorine substituent is expected to have a more subtle effect. This allows for the use of standard photolysis wavelengths (around 365 nm) without the need for specialized equipment.

  • Improved Stability and Handling: The presence of a fluorine atom can enhance the thermal and chemical stability of the molecule, potentially leading to a longer shelf-life and greater robustness in synthetic protocols.

  • Fine-Tuning of Reactivity: The unique electronic properties of fluorine may offer a way to fine-tune the photorelease kinetics, providing a valuable alternative to more commonly used derivatives.

Comparative Analysis of Nitrobenzyl Alcohols

To contextualize the potential of this compound, it is useful to compare it with other common isomers and derivatives.

Feature2-Nitrobenzyl Alcohol4-Nitrobenzyl Alcohol4,5-Dimethoxy-2-nitrobenzyl AlcoholThis compound (Projected)
Photocleavage EfficientPhotochemically inactive for releaseEfficientExpected to be efficient
Quantum Yield (Φ) ~0.6 (for aldehyde formation)[3]N/AVaries with leaving groupPotentially enhanced due to -I effect
Absorption λmax ~260 nm, with tailing to >350 nm~275 nmRed-shifted (>400 nm)[2]Minor shift from 2-nitrobenzyl alcohol
Byproduct 2-NitrosobenzaldehydeN/A4,5-Dimethoxy-2-nitrosobenzaldehyde4-Fluoro-2-nitrosobenzaldehyde
Key Advantage Well-established, versatileUsed as a chemical intermediate[5]Longer wavelength cleavagePotentially higher quantum yield, good stability
Key Disadvantage Byproduct can be reactiveNot a photoremovable protecting groupCan be too labile for some applicationsLack of extensive characterization data

Note: The properties for this compound are projected based on established photochemical principles and the electronic effects of the fluorine substituent. Experimental verification is required.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a protected substrate and its subsequent photolytic cleavage. These should be optimized for specific applications.

Protocol 1: Synthesis of a 4-Fluoro-2-nitrobenzyl Ether

This protocol describes the Williamson ether synthesis to "cage" an alcohol with the 4-Fluoro-2-nitrobenzyl group.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Fluoro-2-nitrobenzyl bromide\n+ Alcohol (R-OH)", fillcolor="#F1F3F4"]; Reaction [label="Reaction with a non-nucleophilic base\n(e.g., NaH, DBU) in an aprotic solvent (e.g., THF, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4"]; Purification [label="Purification by\nColumn Chromatography", fillcolor="#F1F3F4"]; Product [label="Protected Alcohol\n(4-Fluoro-2-nitrobenzyl ether)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Figure 2: Experimental workflow for the synthesis of a 4-Fluoro-2-nitrobenzyl ether.

Materials:

  • 4-Fluoro-2-nitrobenzyl bromide

  • Alcohol to be protected

  • Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-Fluoro-2-nitrobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-Fluoro-2-nitrobenzyl ether.

Protocol 2: Photolytic Cleavage and Analysis

This protocol outlines a general procedure for the UV-induced deprotection of a caged compound.

dot graph "Photolysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes SamplePrep [label="Prepare a solution of the\nprotected compound in a\nUV-transparent solvent", fillcolor="#F1F3F4"]; Irradiation [label="Irradiate with a UV lamp\n(e.g., 365 nm) in a quartz vessel", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor reaction progress\nby TLC, HPLC, or LC-MS", fillcolor="#F1F3F4"]; Workup [label="Post-reaction workup\n(if necessary)", fillcolor="#F1F3F4"]; Analysis [label="Isolate and characterize\nthe deprotected product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> Irradiation; Irradiation -> Monitoring; Monitoring -> Workup; Workup -> Analysis; } dot Figure 3: Experimental workflow for the photolytic cleavage of a nitrobenzyl-protected compound.

Materials:

  • 4-Fluoro-2-nitrobenzyl protected compound

  • UV-transparent solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

  • Quartz reaction vessel or cuvette

  • UV lamp (e.g., mercury lamp with a 365 nm filter)

  • Stir plate and stir bar

  • Analytical instruments (TLC, HPLC, LC-MS)

Procedure:

  • Prepare a dilute solution of the protected compound in a suitable UV-transparent solvent. The concentration should be optimized to ensure efficient light absorption.

  • Transfer the solution to a quartz reaction vessel equipped with a stir bar.

  • Irradiate the solution with a UV lamp while stirring. The irradiation time will depend on the quantum yield of the compound, the concentration, and the intensity of the light source.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, HPLC, or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The deprotected product can be purified from the 4-Fluoro-2-nitrosobenzaldehyde byproduct by standard chromatographic techniques if necessary.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, photoremovable protecting group. Based on fundamental principles of physical organic chemistry, the introduction of a 4-fluoro substituent is anticipated to confer advantages in terms of photosensitivity and stability without significantly altering the absorption wavelength. While this guide provides a strong theoretical and practical foundation, further quantitative studies are essential to fully elucidate the photochemical and photophysical properties of this compound. Researchers are encouraged to perform comparative kinetic and quantum yield studies to validate the projected benefits and expand the toolkit of photoremovable protecting groups available for advanced applications in drug delivery, materials science, and chemical biology.

References

A Senior Application Scientist's Guide to the Validation of 4-Fluoro-2-nitrobenzyl Alcohol as a Novel Photolabile Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug delivery, the ability to precisely control the release of active molecules is paramount. Photolabile linkers, molecular entities that cleave upon exposure to light, offer an unparalleled level of spatiotemporal control, enabling researchers to dictate where and when a compound is activated. The ortho-nitrobenzyl (ONB) scaffold has long been a workhorse in this domain, valued for its robust chemistry and reliable cleavage.[1][2] This guide introduces a next-generation candidate, 4-Fluoro-2-nitrobenzyl alcohol , and provides a comprehensive framework for its validation against established photolabile linkers.

The strategic placement of a fluorine atom at the 4-position of the ONB core is hypothesized to confer unique advantages. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring, potentially enhancing the quantum yield of photocleavage and modifying the linker's stability and lipophilicity.[3] However, empirical data is essential to substantiate these theoretical benefits. This document, therefore, serves as both a comparative analysis of existing technologies and a detailed experimental roadmap for the rigorous validation of this promising new tool.

The Landscape of Photolabile Linkers: A Comparative Overview

The selection of a photolabile linker is a critical experimental design choice, contingent on the specific application's requirements for cleavage wavelength, efficiency, and potential side reactions. Below is a comparison of this compound's anticipated properties against widely used alternatives.

Linker FamilyTypical Cleavage Wavelength (nm)Key AdvantagesPotential Limitations
o-Nitrobenzyl (ONB) 300-365Well-established chemistry, predictable cleavage.[2]Moderate quantum yields, potential for side reactions.[4]
4-Fluoro-2-nitrobenzyl Hypothesized: 300-365Potentially higher quantum yield and modified stability due to the fluoro substituent.[3]Lack of empirical validation data.
Nitroveratryl (NV) 350-400Red-shifted absorption, higher quantum yields than ONB.[1][5]More complex synthesis.
Coumarin-based 350-450High two-photon absorption cross-section, suitable for in vivo applications.[6][7]Can have more complex photochemistry and byproducts.[8]

The Mechanism of Action: Photocleavage of the o-Nitrobenzyl Group

The photocleavage of o-nitrobenzyl derivatives is a well-documented process initiated by the absorption of a photon. This excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. A subsequent electronic rearrangement results in the formation of an aci-nitro intermediate, which then cyclizes and ultimately fragments, releasing the caged molecule and forming a 2-nitrosobenzaldehyde byproduct.

Photocleavage Mechanism A o-Nitrobenzyl Linker-Substrate B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Released Substrate + Nitrosobenzaldehyde D->E Fragmentation

Caption: Photocleavage of an o-Nitrobenzyl Linker.

Experimental Validation of this compound: A Step-by-Step Protocol

The following sections outline a comprehensive experimental workflow to rigorously validate this compound as a photolabile linker and compare its performance against established standards.

Synthesis and Functionalization

The initial step is the synthesis of the this compound core and its subsequent functionalization to enable conjugation with a model substrate. A common approach involves the reduction of the corresponding carboxylic acid or aldehyde.

Protocol 1: Synthesis of a Model Conjugate

  • Synthesis of this compound: While various synthetic routes exist for nitrobenzyl alcohols, a common method involves the reduction of the corresponding commercially available 4-fluoro-2-nitrobenzoic acid.

  • Activation of the alcohol: Convert the benzylic alcohol to a more reactive species, such as a bromide or tosylate, to facilitate coupling with a substrate.

  • Conjugation to a model substrate: React the activated linker with a model substrate containing a suitable nucleophile (e.g., a carboxylic acid, amine, or thiol). For comparative purposes, a fluorescent dye like fluorescein is an excellent choice as its release can be easily monitored.

  • Purification and Characterization: Purify the resulting conjugate using column chromatography and confirm its identity and purity via NMR and mass spectrometry.

Determination of Photochemical Properties

The core of the validation lies in quantifying the efficiency and rate of photocleavage.

Protocol 2: Quantum Yield Determination

The quantum yield (Φ) is the ultimate measure of photocleavage efficiency, representing the number of molecules cleaved per photon absorbed.[9]

  • Actinometry: Determine the photon flux of the light source (e.g., a 365 nm UV lamp) using a chemical actinometer like potassium ferrioxalate.[10]

  • Sample Preparation: Prepare solutions of the 4-Fluoro-2-nitrobenzyl-fluorescein conjugate and a standard (e.g., an o-nitrobenzyl-fluorescein conjugate) in a suitable solvent (e.g., acetonitrile/water).

  • Irradiation and Analysis: Irradiate the samples for varying time intervals. At each time point, quench the reaction and analyze the concentration of the starting material and the released fluorescein using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.[10][11]

  • Calculation: The quantum yield is calculated by comparing the rate of disappearance of the conjugate to the measured photon flux.

Quantum Yield Determination Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Actinometer Solution C Irradiate Actinometer A->C B Prepare Sample & Standard Solutions D Irradiate Sample & Standard B->D E Analyze Actinometer (Spectrophotometry) C->E F Analyze Samples (HPLC) D->F G Calculate Photon Flux E->G H Determine Cleavage Rate F->H I Calculate Quantum Yield G->I H->I

Caption: Workflow for Quantum Yield Determination.

Analysis of Photolysis Byproducts

Identifying the byproducts of photocleavage is crucial for assessing the "cleanliness" of the reaction and ensuring that the byproducts do not interfere with the biological system of interest. The expected byproduct is 4-fluoro-2-nitrosobenzaldehyde.

Protocol 3: Byproduct Identification

  • Preparative Scale Photolysis: Irradiate a concentrated solution of the conjugate until the starting material is fully consumed.

  • Extraction and Separation: Extract the reaction mixture and separate the components using column chromatography.

  • Spectroscopic Analysis: Characterize the isolated byproducts using NMR and mass spectrometry to confirm their structures.

Stability Assessment

A reliable photolabile linker must be stable under various experimental conditions until light is applied.

Protocol 4: Stability Studies

  • Solvent and pH Stability: Incubate the conjugate in a range of buffered solutions (e.g., pH 4, 7.4, 9) and common organic solvents.[12][13]

  • Thermal Stability: Assess the stability of the conjugate at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Monitoring Degradation: At various time points, analyze the samples by HPLC to quantify any degradation of the conjugate.

Interpreting the Data: Building a Case for a Superior Linker

The collective data from these experiments will provide a robust validation of this compound as a photolabile linker.

Comparative Performance Metrics:

Parameter4-Fluoro-2-nitrobenzyl (Hypothesized)o-Nitrobenzyl (Typical)Nitroveratryl (Typical)Coumarin (Typical)
Quantum Yield (Φ) Higher than ONB~0.1 - 0.3~0.2 - 0.5Variable (can be high)
Cleavage Half-life (t½) Shorter than ONBMinutes to hoursFaster than ONBCan be very fast
Byproducts 4-fluoro-2-nitrosobenzaldehyde2-nitrosobenzaldehyde4,5-dimethoxy-2-nitrosobenzaldehydeVarious
Stability (pH 7.4, 37°C) HighGenerally highHighGenerally high

A significantly higher quantum yield for the 4-fluoro derivative would translate to shorter irradiation times and lower light doses, which is particularly advantageous for applications involving sensitive biological samples. Modified stability profiles could also open up new formulation and application possibilities.

Conclusion: A Call for Empirical Exploration

The theoretical advantages of incorporating a fluorine atom into the o-nitrobenzyl scaffold make this compound a compelling candidate for the next generation of photolabile linkers. Its validation, following the comprehensive experimental framework outlined in this guide, will provide the necessary empirical data to confirm its utility and performance characteristics. By systematically evaluating its photochemical properties, byproduct profile, and stability, researchers can make informed decisions about its suitability for their specific applications, from fundamental biological studies to the development of innovative light-activated therapeutics.

References

A Comparative Guide to Photoremovable Protecting Groups: In-depth Analysis of 4-Fluoro-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the reaction kinetics and mechanism of 4-Fluoro-2-nitrobenzyl alcohol, a photoremovable protecting group (PPG) of significant interest in fields requiring spatiotemporal control of bioactive molecules. This document moves beyond a simple recitation of facts to offer a comparative perspective, positioning this compound within the broader landscape of commonly employed PPGs. We will delve into the causality behind experimental designs and provide the technical details necessary for reproducing and validating the discussed concepts.

Introduction: The Critical Role of Photoremovable Protecting Groups

The ability to control the release of biologically active compounds with spatial and temporal precision is a cornerstone of modern chemical biology and drug delivery. Photoremovable protecting groups, or "photocages," are chemical moieties that can be attached to a molecule, rendering it inactive.[1][2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule.[1][2] This light-triggered activation offers unparalleled control over biological processes, enabling researchers to study complex signaling pathways and develop targeted therapeutic strategies.[3]

Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold has been a workhorse due to its synthetic accessibility and broad applicability.[2] this compound belongs to this prominent class. The introduction of a fluorine atom at the 4-position is anticipated to modulate the electronic properties of the chromophore, potentially influencing its photophysical and photochemical behavior. This guide will explore the knowns and unknowns of this compound's performance and compare it with established alternatives.

The Photochemistry of ortho-Nitrobenzyl Derivatives: A Mechanistic Overview

The photochemistry of o-nitrobenzyl derivatives is initiated by the absorption of UV light, which excites the molecule to a singlet excited state. This is followed by intersystem crossing to a triplet state. The key mechanistic step is an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of a transient aci-nitro intermediate.[4] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[5]

G A o-Nitrobenzyl Derivative (Ground State) B Excited State (S1/T1) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule + 2-Nitrosobenzaldehyde D->E Cleavage

Caption: Generalized photolysis pathway of o-nitrobenzyl protecting groups.

The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, photorelease) to the number of photons absorbed. The rate of photorelease is another critical parameter, determining how quickly the active molecule is liberated upon illumination.

Performance Analysis of this compound: An Evidence-Based Projection

The fluorine atom at the 4-position is an electron-withdrawing group. Studies on other substituted o-nitrobenzyl derivatives have shown that electron-withdrawing groups can have a complex influence on photolysis efficiency. While some electron-withdrawing groups have been shown to slightly increase quantum yields in certain contexts, the overall effect is not always predictable and can be influenced by other factors such as the nature of the leaving group.[3] It is plausible that the fluorine atom in this compound could subtly modulate the electronic properties of the excited state, potentially impacting the rate of hydrogen abstraction and subsequent rearrangement. However, without direct experimental validation, this remains a hypothesis.

Comparative Analysis with Alternative Photoremovable Protecting Groups

To provide a comprehensive evaluation, we will compare the anticipated performance of this compound with two widely used classes of PPGs: p-hydroxyphenacyl (pHP) and coumarin derivatives.

Photoremovable Protecting GroupTypical Quantum Yield (Φ)Release RateExcitation Wavelength (nm)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB) Derivatives 0.01 - 0.5[2][6]Varies (µs to ms)[3]300 - 365Versatile, well-understood chemistry.[2]Formation of reactive nitroso byproduct, relatively slow release for some applications.[3][5]
p-Hydroxyphenacyl (pHP) 0.1 - 1.0[7][8]Very fast (ns)[7][8]~300 - 360[7]High quantum yields, rapid release, cleaner byproducts.[3][7]Generally limited to longer UV-A wavelengths.[7]
Coumarin Derivatives 0.01 - 0.3 (can be higher with substitution)[9][10]Fast (ns to µs)[11]350 - 450+ (tunable)[9][12]Tunable absorption, often fluorescent for monitoring.[2]Can have lower quantum yields depending on structure.[2]
p-Hydroxyphenacyl (pHP): The High-Efficiency Alternative

The p-hydroxyphenacyl (pHP) group has emerged as a powerful alternative to oNB derivatives, often exhibiting significantly higher quantum yields and much faster release rates (on the nanosecond timescale).[7][8] The photochemistry of pHP proceeds through a different mechanism, a photo-Favorskii rearrangement, which is less prone to side reactions and produces less reactive byproducts.[7] A broad investigation into substituted pHP esters demonstrated that common substituents like fluorine have little effect on the rate and quantum efficiencies of photorelease.[7]

The primary advantage of pHP cages is their high efficiency and rapid release kinetics, making them ideal for time-resolved studies of fast biological processes.[3][8] However, their absorption is typically in the near-UV range, similar to oNB derivatives.

Coumarin Derivatives: The Tunable and Fluorescent Option

Coumarin-based PPGs offer the distinct advantage of having tunable absorption properties that can extend into the visible light spectrum, which can be beneficial for applications in living systems to minimize photodamage.[2][12] Furthermore, many coumarin derivatives are fluorescent, providing a convenient handle for monitoring the location and cleavage of the caged compound.[2]

Recent research has focused on engineering coumarin derivatives to enhance their quantum yields, with some newer designs showing significant improvements.[9][10] The release rates of coumarin-caged compounds are generally fast, often in the nanosecond to microsecond range.[11] The trade-off with coumarins can be that achieving both long-wavelength absorption and high quantum yield can be challenging.[2]

Experimental Protocols for Characterization

To ensure scientific integrity, the performance of any PPG must be rigorously characterized. The following are standard, self-validating protocols for determining the key kinetic parameters of a photoremovable protecting group like this compound.

Quantum Yield Determination (Relative Method)

The quantum yield of photolysis (Φ) is determined relative to a well-characterized actinometer with a known quantum yield at the irradiation wavelength.

Methodology:

  • Prepare Solutions: Prepare optically matched solutions of the sample (e.g., a 4-fluoro-2-nitrobenzyl-caged compound) and the actinometer (e.g., potassium ferrioxalate) in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate both solutions under identical conditions (wavelength, light intensity, and geometry) for a series of time intervals.

  • Analysis: Analyze the extent of photoconversion of both the sample and the actinometer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_act * (k_sample / k_act) * (A_act / A_sample)

    where Φ_act is the quantum yield of the actinometer, k is the rate of photoconversion, and A is the fraction of light absorbed by the solution.

G cluster_0 Sample Preparation cluster_1 Irradiation cluster_2 Analysis & Calculation A Prepare Sample & Actinometer Solutions (Optically Matched) B Irradiate both solutions (Identical Conditions) A->B C Monitor Photoconversion (e.g., HPLC, UV-Vis) B->C D Calculate Quantum Yield (Relative to Actinometer) C->D

Caption: Workflow for determining the quantum yield of a photoremovable protecting group.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to identify and characterize the short-lived intermediates involved in the photochemical reaction, providing crucial insights into the reaction mechanism.

Methodology:

  • Sample Preparation: Prepare a solution of the PPG in a suitable solvent.

  • Excitation: Excite the sample with a short laser pulse (the "pump" pulse) at a wavelength where the PPG absorbs.

  • Probing: After a specific time delay, probe the sample with a second, broad-spectrum light pulse (the "probe" pulse).

  • Detection: Measure the change in absorbance of the probe pulse as a function of wavelength.

  • Time-Resolved Data: Repeat steps 2-4 for a range of time delays between the pump and probe pulses to build up a time-resolved spectral map of the transient species.

By analyzing the rise and decay kinetics of the transient absorption signals, one can determine the lifetimes of the excited states and intermediates, and thus elucidate the photorelease mechanism.

Conclusion and Future Directions

This compound represents a potentially valuable addition to the toolkit of photoremovable protecting groups. Based on the established principles of o-nitrobenzyl photochemistry, the 4-fluoro substituent is expected to subtly influence its photophysical properties. However, a definitive assessment of its performance necessitates direct experimental characterization of its quantum yield and photorelease kinetics.

Compared to its alternatives, the o-nitrobenzyl framework, including the 4-fluoro derivative, offers a balance of synthetic accessibility and versatility. For applications demanding the highest quantum efficiencies and fastest release rates, p-hydroxyphenacyl PPGs may be a more suitable choice. For experiments requiring long-wavelength activation and built-in reporters, coumarin-based PPGs present a compelling option.

Future research should focus on the synthesis and detailed photophysical characterization of 4-fluoro-2-nitrobenzyl-caged compounds. Such studies will provide the necessary experimental data to definitively place this PPG within the performance landscape and guide its rational application in chemical biology and drug development.

References

A Senior Application Scientist's Guide to the Quantum Yield of 4-Fluoro-2-nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Photolabile Protecting Groups for Spatiotemporal Control

For researchers and professionals in drug development and chemical biology, the ability to initiate biological processes with light offers unparalleled spatiotemporal precision. Photolabile protecting groups (PPGs), or "caged" compounds, are the cornerstone of this approach, acting as molecular light-switches. The efficiency of these switches is quantified by their quantum yield (Φ), a measure of how many molecules are released per photon absorbed.

Among the most foundational and widely utilized PPGs is the ortho-nitrobenzyl (oNB) scaffold. This guide provides an in-depth comparison of the 4-fluoro-2-nitrobenzyl (4F-NB) group, a lesser-documented but potentially valuable oNB derivative. We will objectively compare its performance with established alternatives, grounded in mechanistic principles and supporting experimental data, to inform your selection of the optimal PPG for demanding research applications.

The Photocleavage Mechanism: A Norrish Type II Reaction

The uncaging of 2-nitrobenzyl derivatives proceeds through a well-established Norrish Type II intramolecular reaction mechanism.[1] Upon absorption of a photon (typically in the UV-A range, 300-365 nm), the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then undergoes an irreversible cyclization and rearrangement, ultimately releasing the caged substrate and forming a 2-nitrosobenzaldehyde byproduct.[2][3] Understanding this pathway is critical, as any structural modification—such as the addition of a fluorine atom—will influence the efficiency of these intermediate steps.

G cluster_ground Ground State cluster_excited Photochemical Steps cluster_release Thermal Steps A 4F-NB-Substrate B Excited State [4F-NB-Substrate]* A->B 1. Photon Absorption (hν) C aci-Nitro Intermediate B->C 2. Intramolecular H-Abstraction D Cyclic Intermediate C->D 3. Cyclization E Released Substrate + 4-Fluoro-2-nitrosobenzaldehyde D->E 4. Rearrangement & Release

Caption: Photocleavage mechanism of a 4-Fluoro-2-nitrobenzyl (4F-NB) caged compound.

Performance Metrics: A Comparative Data Analysis

The selection of a PPG is a multi-parameter decision. Key metrics include the absorption maximum (λmax), the molar extinction coefficient (ε), and the quantum yield of release (Φ). The product of Φ and ε represents the overall uncaging efficiency at a given wavelength and is a crucial metric for practical applications.[4] While specific quantum yield data for the 4-fluoro-2-nitrobenzyl group is not prominently reported in foundational literature, we can infer its likely performance based on the electronic effects of its substituents relative to more common derivatives.

The table below compares key performance indicators for the parent o-nitrobenzyl group and several widely used alternatives.

Photolabile Protecting Group (PPG)Typical λmax (nm)Typical Photolysis λ (nm)Quantum Yield (Φ)Key Features & Considerations
o-Nitrobenzyl (oNB) 260-350300-3650.01 - 0.3Baseline Standard: Well-understood chemistry. Requires UV light, which can be phototoxic. Photobyproducts can be reactive.[5]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350350-3650.006 - 0.16Red-Shifted: Better absorption at 365 nm. Quantum yield is often lower than the parent oNB.[5][6]
4-Fluoro-2-nitrobenzyl (4F-NB) ~340-350 (Est.)300-365Likely ≤ 0.1 (Est.)Hypothesized Performance: The electron-withdrawing fluoro group may slightly decrease the quantum yield compared to oNB by affecting H-abstraction, but could offer altered solubility or stability.
p-Hydroxyphenacyl (pHP) 300-350300-3500.1 - 0.4High Efficiency: Often exhibits higher quantum yields and rapid release. Produces clean, non-absorbing photoproducts.[5][7]
Coumarin-based (e.g., DEACM) 350-450365-4500.01 - 0.2+Visible Light Absorption: Reduces phototoxicity. Often fluorescent, enabling tracking. Quantum yield can be highly sensitive to the caged molecule.[8]
BODIPY-based 480-520488-5300.1 - 0.5Visible Light & High ε: Excellent for two-photon applications due to high molar absorptivity. Synthetically more complex.[8]

Factors Influencing Quantum Yield in Nitrobenzyl Cages

The quantum yield of 2-nitrobenzyl derivatives is not a fixed value; it is highly dependent on the molecular and environmental context.

  • Aromatic Ring Substituents: The electronic nature of substituents on the aromatic ring plays a critical role. Electron-donating groups (like the methoxy groups in DMNB) red-shift the absorption spectrum, allowing for excitation at longer, less damaging wavelengths.[9] However, they can also stabilize excited states that are non-productive for the uncaging reaction, sometimes lowering the quantum yield.[10] Conversely, electron-withdrawing groups, such as the fluorine atom in 4F-NB, can influence the acidity of the benzylic protons and the stability of the key aci-nitro intermediate, which may impact the overall quantum yield.

  • The Leaving Group: The nature of the molecule being released can significantly affect the quantum yield. Groups that stabilize a radical on the benzylic carbon tend to increase the efficiency of the photorelease.[11] This is because they weaken the C-H bond that must be broken during the initial hydrogen abstraction step, lowering the activation barrier for this critical process.[11]

  • Solvent and pH: The reaction environment can alter the lifetime and reaction pathways of the charged intermediates in the photocleavage mechanism, thereby affecting the final release efficiency.[2]

Experimental Protocol: Measuring Photocleavage Quantum Yield

Trustworthy comparison requires a robust, validated method for determining the quantum yield. The relative method, using a well-characterized chemical actinometer, is a common and reliable approach.[12][13]

Objective: To determine the photocleavage quantum yield (Φ) of a 4F-NB-caged compound relative to a standard chemical actinometer (e.g., potassium ferrioxalate).

Causality Behind Key Choices:

  • Chemical Actinometer: A chemical actinometer is a substance with a precisely known quantum yield (Φref). By irradiating it under the exact same conditions as the sample, it allows for accurate measurement of the photon flux (photons/second) of the light source.[14]

  • Low Absorbance: All solutions (sample and reference) should have a low absorbance (<0.1) at the irradiation wavelength. This ensures that light penetrates the solution uniformly and that the relationship between absorbance and concentration remains linear, simplifying calculations.[14]

  • Online Monitoring: Using a UV-Vis spectrometer to monitor the reaction in real-time provides high-quality kinetic data, allowing for the accurate determination of the initial reaction rate, which is crucial for the calculation.[12]

Step-by-Step Methodology:

  • Preparation of Actinometer: Prepare a solution of the chosen chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄).

  • Preparation of Sample: Prepare a solution of the 4F-NB caged compound in a suitable solvent (e.g., buffered aqueous solution or acetonitrile). The concentration should be adjusted to have an absorbance < 0.1 at the chosen irradiation wavelength (e.g., 365 nm).

  • Determine Photon Flux (I₀): a. Place the actinometer solution in a cuvette inside a spectrophotometer equipped for irradiation. b. Irradiate the solution for a short, defined time period. c. Develop the actinometer (e.g., for ferrioxalate, add a buffered solution of 1,10-phenanthroline to form a colored complex). d. Measure the absorbance of the colored product and use the known molar extinction coefficient and quantum yield of the actinometer to calculate the number of photons that entered the solution per unit time (I₀).

  • Photolysis of the 4F-NB Sample: a. Place the 4F-NB sample solution in the identical experimental setup. b. Irradiate the sample while continuously monitoring the change in the UV-Vis spectrum. Record the decrease in absorbance of the 4F-NB compound or the increase in absorbance of the released product over time.

  • Data Analysis and Calculation: a. Plot the change in concentration of the 4F-NB compound versus time. The initial slope of this curve represents the initial rate of the photoreaction (-dC/dt). b. The quantum yield of the sample (Φsample) is calculated using the formula: Φsample = (dC/dt) / (I₀ * F) where:

    • dC/dt is the initial rate of photoreaction (mol L⁻¹ s⁻¹).

    • I₀ is the photon flux determined with the actinometer (einstein L⁻¹ s⁻¹).

    • F is the fraction of light absorbed by the sample, calculated from its absorbance.

G cluster_setup 1. Experimental Setup cluster_actinometry 2. Photon Flux Calibration cluster_photolysis 3. Sample Photolysis cluster_calc 4. Quantum Yield Calculation A Prepare Actinometer & Sample Solutions (Abs < 0.1) C UV-Vis Spectrometer A->C B Calibrated Light Source (e.g., 365 nm LED) B->C Irradiation Path D Irradiate Actinometer C->D E Measure Product Formation D->E F Calculate Photon Flux (I₀) using known Φ_ref E->F G Irradiate 4F-NB Sample F->G Use Calibrated I₀ H Monitor Absorbance Change Over Time G->H I Determine Initial Rate (-dC/dt) H->I J Calculate Φ_sample using Rate, I₀, and Absorbance I->J

Caption: Workflow for determining photocleavage quantum yield via chemical actinometry.

Conclusion and Outlook

The 4-fluoro-2-nitrobenzyl protecting group represents a subtle but potentially useful modification of the classic oNB scaffold. While it adheres to the same fundamental photocleavage mechanism, the strong electron-withdrawing nature of the fluorine substituent likely modulates its quantum yield and photochemical properties in ways that require direct experimental validation.

For applications requiring the highest possible release efficiency, PPGs like p-hydroxyphenacyl may be superior. For those demanding visible-light activation to minimize phototoxicity, coumarin or BODIPY-based cages are the clear choice. However, the 4F-NB group may offer a unique balance of properties, potentially altering solubility, stability, or interaction with biological systems in beneficial ways. Researchers should consider synthesizing and characterizing this derivative for their specific application, using the robust protocols outlined here to generate the precise, comparative data needed to make an informed decision.

References

A Comparative Analysis of Cleavage Efficiency in Fluorinated vs. Non-Fluorinated Nitrobenzyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photolabile protecting groups and linkers, the ortho-nitrobenzyl (o-NB) backbone has long been a cornerstone for its utility in the spatiotemporal control of chemical and biological processes. The ability to trigger the release of a caged molecule with a pulse of light offers unparalleled precision in applications ranging from drug delivery to materials science. A key parameter governing the utility of these linkers is their cleavage efficiency, a composite of their molar extinction coefficient and quantum yield. This guide provides an in-depth comparison of the cleavage efficiency of traditional non-fluorinated o-nitrobenzyl linkers and their fluorinated counterparts, supported by experimental data and detailed protocols.

The Underlying Mechanism: A Shared Photochemical Pathway

Both fluorinated and non-fluorinated o-nitrobenzyl linkers operate on the same fundamental photochemical principle. Upon absorption of UV light, typically in the range of 340-365 nm, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic C-O or C-N bond and the release of the caged molecule. The primary photoproducts are the released substrate and an o-nitrosobenzaldehyde or a related derivative.

graph "Photocleavage_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="o-Nitrobenzyl Linker", fillcolor="#F1F3F4"]; Excited [label="Excited State", fillcolor="#F1F3F4"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#F1F3F4"]; Cyclic [label="Cyclic Intermediate", fillcolor="#F1F3F4"]; Cleavage [label="Cleavage", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Released Substrate +\no-Nitrosobenzaldehyde", fillcolor="#F1F3F4"];

// Edges Start -> Excited [label="UV Light (hv)"]; Excited -> AciNitro [label="Intramolecular\nH-abstraction"]; AciNitro -> Cyclic [label="Rearrangement"]; Cyclic -> Cleavage; Cleavage -> Products; }

Figure 1: Generalized photocleavage mechanism of o-nitrobenzyl linkers.

The Impact of Fluorination on Cleavage Efficiency: An Experimental Perspective

The introduction of fluorine atoms to the aromatic ring of the o-nitrobenzyl linker can significantly modulate its electronic properties and, consequently, its photocleavage efficiency. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This electronic perturbation can influence the stability of the excited state and the intermediates in the photocleavage pathway.

A Case Study: 4-Fluoro-benzyl Ester vs. Benzyl Ester of an o-Nitrobenzyl Linker

A study by Studer et al. (2021) provides a direct comparison of the photocleavage kinetics of a 4-fluoro-benzyl ester substituted o-nitrobenzyl linker and its non-fluorinated benzyl ester counterpart. The cleavage was monitored by time-resolved NMR spectroscopy upon UV irradiation.

LinkerLeaving GroupRate Constant (k) [s⁻¹]
Non-fluorinatedBenzyl ester48.4 × 10⁻⁵
Fluorinated4-Fluoro-benzyl ester54.1 × 10⁻⁵
Table 1: Comparison of photocleavage rate constants for a fluorinated and non-fluorinated o-nitrobenzyl linker. Data sourced from Studer, P. et al. ACS Omega2021 , 6, 37, 24073–24081.[1][2]

The experimental data reveals that the 4-fluoro-benzyl ester derivative exhibits a slightly faster rate of photocleavage compared to the non-fluorinated analog. This suggests that in this specific case, the electron-withdrawing nature of the fluorine atom on the leaving group may facilitate the cleavage process. However, it is crucial to note that the effect of fluorine substitution on the core o-nitrobenzyl ring itself may have a different impact. Some studies suggest that strong electron-withdrawing groups on the nitroaromatic ring can be unfavorable for the photolysis reaction.[3]

Factors Influencing Cleavage Efficiency

Beyond fluorination, several other factors can be tuned to optimize the cleavage efficiency of o-nitrobenzyl linkers:

  • Substituents on the Aromatic Ring: Electron-donating groups, such as methoxy groups, at positions 4 and 5 of the nitrobenzyl ring (creating the so-called "nitroveratryl" scaffold) have been shown to increase the rate of cleavage.[4][5] This is attributed to a red-shift in the absorption maximum, allowing for excitation at longer, less damaging wavelengths, and potentially a higher quantum yield.

  • Substitution at the Benzylic Carbon: Introducing a methyl group at the benzylic carbon (the α-carbon) can significantly accelerate the photocleavage reaction.[5][6]

  • The Nature of the Leaving Group: The acidity of the leaving group can influence the cleavage kinetics. More acidic leaving groups have been correlated with faster decomposition rates.[1][2]

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of o-Nitrobenzyl Alcohol Precursors

The synthesis of the core photolabile unit typically begins with the corresponding o-nitrobenzyl alcohol.

Synthesis of 4-Fluoro-2-nitrobenzyl alcohol:

This compound can be synthesized from commercially available precursors.

Synthesis of 4-Nitrobenzyl alcohol:

A common laboratory synthesis involves the reduction of 4-nitrobenzaldehyde.

  • Dissolution: Dissolve 4-nitrobenzaldehyde (1 mmol) in dry dichloromethane (2 mL).

  • Addition of Reducing Agent: Add phenylboronic acid (1 mmol) to the solution and stir at room temperature until dissolved (approximately 20 minutes).

  • Reduction: Add tri-n-butyltin hydride (Bu₃SnH) (1 mmol) to the solution and continue stirring at room temperature, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, add 2-aminoethanol (1.1 mmol) and stir for 10 minutes to capture the boronic acid.

  • Purification: Load the reaction mixture onto a silica gel column and elute with a hexane/ethyl acetate gradient to obtain the pure 4-Nitrobenzyl alcohol.[7]

graph "Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Starting Material\n(e.g., 4-nitrobenzaldehyde)"]; Reaction [label="Reaction with Reducing Agent\n(e.g., Bu3SnH)"]; Workup [label="Quenching and Extraction"]; Purification [label="Column Chromatography"]; Product [label="o-Nitrobenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General workflow for the synthesis of o-nitrobenzyl alcohols.

Protocol 2: Determination of Photocleavage Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of a photocleavage reaction.

Materials:

  • Photolabile linker-substrate conjugate

  • Appropriate solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • UV light source (e.g., mercury lamp with appropriate filters or a UV LED)

  • Quartz cuvette or reaction vessel

Procedure:

  • Sample Preparation: Prepare a solution of the photolabile linker-substrate conjugate of a known concentration in the chosen solvent.

  • Initial Analysis: Inject an aliquot of the non-irradiated solution into the HPLC to obtain the initial peak corresponding to the intact conjugate.

  • Photolysis: Irradiate the solution in the quartz cuvette with the UV light source. It is crucial to maintain a constant distance from the light source and to stir the solution if necessary to ensure uniform irradiation.

  • Time-course Analysis: At specific time intervals, withdraw aliquots from the irradiated solution and inject them into the HPLC.

  • Data Analysis: For each time point, determine the peak area of the starting material and the cleavage product(s). Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the photocleavage reaction.

Protocol 3: Measurement of Relative Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Photolabile linker-substrate conjugate (the sample)

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Appropriate solvents

Procedure:

  • Absorbance Measurement: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of the same solutions in the fluorometer, using the same excitation wavelength.

  • Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

    where:

    • Φₛₜ is the quantum yield of the standard.

    • mₓ and mₛₜ are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[8][9][10]

graph "Quantum_Yield_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Prepare [label="Prepare Dilutions of\nSample and Standard"]; Absorbance [label="Measure Absorbance\n(UV-Vis)"]; Fluorescence [label="Measure Fluorescence\n(Fluorometer)"]; Plot [label="Plot Integrated Fluorescence\nvs. Absorbance"]; Calculate [label="Calculate Quantum Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prepare -> Absorbance; Prepare -> Fluorescence; Absorbance -> Plot; Fluorescence -> Plot; Plot -> Calculate; }

Figure 3: Workflow for the determination of relative quantum yield.

Conclusion and Future Outlook

The strategic placement of fluorine atoms on o-nitrobenzyl linkers presents a compelling avenue for fine-tuning their photocleavage properties. The limited available data suggests that fluorination of the leaving group can lead to a modest increase in the cleavage rate. However, a comprehensive understanding of the impact of fluorination on the core nitrobenzyl aromatic ring is still lacking. The strong electron-withdrawing nature of fluorine could potentially decrease the cleavage efficiency when directly attached to the photoreactive ring system.

Further systematic studies are required to fully elucidate the structure-activity relationships of fluorinated o-nitrobenzyl linkers. This includes the synthesis and photochemical characterization of a broader range of fluorinated derivatives with varying substitution patterns and the determination of their quantum yields. Such research will undoubtedly pave the way for the rational design of next-generation photolabile linkers with tailored cleavage efficiencies for a wide array of applications in chemistry, biology, and medicine.

References

The Strategic Advantage of Light: A Comparative Guide to 4-Fluoro-2-nitrobenzyl Alcohol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of total synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. While a plethora of protecting group strategies exist, the quest for orthogonality—the ability to selectively remove one protecting group in the presence of others—drives continuous innovation. Among the more elegant solutions are photolabile protecting groups (PPGs), which offer a level of control that traditional chemical reagents cannot match. This guide provides an in-depth comparison of 4-Fluoro-2-nitrobenzyl alcohol as a precursor to a key photolabile protecting group, benchmarking its performance against established alternatives through illustrative case studies and experimental considerations.

The Rise of Photolabile Protecting Groups: An Introduction

At its core, a protecting group acts as a temporary shield for a reactive functional group, preventing it from interfering with transformations elsewhere in the molecule.[1] The challenge lies in the removal of this shield. Traditional methods often rely on harsh acidic, basic, or reductive conditions, which can compromise the integrity of a complex molecule. Photolabile protecting groups circumvent this by utilizing light as a traceless reagent for deprotection, offering exceptional spatial and temporal control.[2][3]

The ortho-nitrobenzyl (ONB) framework is a cornerstone of photolabile protecting group chemistry.[4][5][6] Upon irradiation with UV light, typically in the 350-365 nm range, an intramolecular rearrangement occurs, leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[5]

ONB_Deprotection_Mechanism Protected_Substrate R-O-CH2-Ar(o-NO2) Excited_State [R-O-CH2-Ar(o-NO2)]* Protected_Substrate->Excited_State hν (UV light) Aci_Nitro_Intermediate Aci-nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H-abstraction Deprotected_Substrate R-OH Aci_Nitro_Intermediate->Deprotected_Substrate Rearrangement Byproduct 2-Nitrosobenzaldehyde Aci_Nitro_Intermediate->Byproduct Rearrangement

Caption: General mechanism of ortho-nitrobenzyl photodeprotection.

The 4-Fluoro-2-nitrobenzyl group, derived from the corresponding alcohol, is a specialized variant of this class. The introduction of a fluorine atom can subtly modulate the electronic properties and photophysical characteristics of the protecting group, potentially influencing the efficiency and wavelength requirements for cleavage.[7]

Case Study: Selective Deprotection in Polyfunctional Molecules

Consider a synthetic intermediate in a hypothetical total synthesis campaign, possessing multiple sensitive functional groups: a primary alcohol that needs to be revealed for a subsequent oxidation, a Boc-protected amine, and a silyl-protected secondary alcohol.

Synthetic Challenge: Selectively deprotect the primary alcohol without disturbing the Boc and TBDMS groups.

Strategy 1: The 4-Fluoro-2-nitrobenzyl (FNB) Approach

The primary alcohol is protected as a 4-fluoro-2-nitrobenzyl ether. This installation is typically achieved under standard etherification conditions.

Experimental Protocol: Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 4-fluoro-2-nitrobenzyl bromide (1.1 equiv) and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Purify the residue by flash column chromatography to yield the FNB-protected alcohol.

Deprotection: The FNB-protected intermediate is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and irradiated with a UV lamp (e.g., 365 nm).

Experimental Protocol: Photolytic Deprotection

  • Dissolve the FNB-protected substrate in a 9:1 mixture of acetonitrile:water to a concentration of 0.01 M.

  • Transfer the solution to a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp equipped with a Pyrex filter (to block wavelengths < 300 nm) at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the deprotected primary alcohol.

The key advantage here is the exceptional orthogonality. The Boc group is stable to photolysis but labile to acid, while the TBDMS group is stable to photolysis and mild acid but is cleaved by fluoride ions. Light provides a clean, non-invasive method for removing the FNB group.

Synthetic_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_deprotection Selective Deprotection cluster_next_step Further Transformation Start HO-(CH2)n-CH(OTBDMS)-R | NHBoc Protected FNB-O-(CH2)n-CH(OTBDMS)-R | NHBoc Start->Protected NaH, 4-Fluoro-2-nitrobenzyl bromide Deprotected HO-(CH2)n-CH(OTBDMS)-R | NHBoc Protected->Deprotected hν (365 nm) Acetonitrile/Water Oxidized OHC-(CH2)n-1-CH(OTBDMS)-R | NHBoc Deprotected->Oxidized Dess-Martin Periodinane

Caption: Synthetic workflow using FNB protecting group.

Alternative Strategies and Comparative Analysis
Protecting Group StrategyDeprotection ConditionsOrthogonality Concerns & CommentsTypical Yields
4-Fluoro-2-nitrobenzyl (FNB) Ether UV light (e.g., 365 nm), neutral conditionsExcellent. Orthogonal to acid-labile (Boc), base-labile, and fluoride-labile (silyl) groups. The fluorine substituent may slightly alter photochemical properties compared to the standard ONB group.Protection: >90%Deprotection: 70-95%
Standard o-Nitrobenzyl (ONB) Ether UV light (e.g., 365 nm), neutral conditionsExcellent. The most widely used photolabile protecting group for alcohols.[8] Byproducts can sometimes be problematic to remove.Protection: >90%Deprotection: 70-95%
p-Hydroxyphenacyl (pHP) Ether UV light (e.g., 300-350 nm)Very good. Often exhibits faster cleavage kinetics than ONB derivatives.[8] May have different wavelength requirements, offering "chromatic orthogonality".Protection: >85%Deprotection: >80%
Benzyl (Bn) Ether H₂, Pd/C (catalytic hydrogenation)Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups).Protection: >95%Deprotection: >95%
TBDMS Ether Tetrabutylammonium fluoride (TBAF)If multiple silyl ethers are present, selective deprotection can be challenging and depends on steric hindrance.Protection: >95%Deprotection: >95%

Causality Behind Experimental Choices:

  • Why Photolabile? In a molecule with multiple protecting groups sensitive to different chemical reagents (acid, base, fluoride), light offers a "reagent-free" deprotection pathway, minimizing the risk of unintended side reactions. This is the essence of an orthogonal strategy.[1]

  • Why ortho-Nitrobenzyl? The ortho-nitrobenzyl scaffold is well-established and its photochemical mechanism is understood.[5] The ortho positioning is crucial for the intramolecular hydrogen abstraction that initiates the cleavage process.

  • The Role of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom in the 4-position can influence the absorption maximum and quantum yield of the photolytic cleavage.[7] While specific data for the 4-fluoro derivative is sparse in readily available literature, substitutions on the aromatic ring are a known strategy to fine-tune the properties of ONB protecting groups, for instance, to red-shift their absorption wavelength.[9]

Conclusion: A Tool for Precision Synthesis

This compound, as a precursor to a photolabile protecting group, represents a valuable tool for complex organic synthesis. Its primary strength lies in the orthogonality of its removal, enabling chemists to unmask a specific functional group with high precision using light, leaving other sensitive parts of the molecule untouched. While it shares the fundamental advantages of the broader ortho-nitrobenzyl class, the fluoro-substitution offers potential for nuanced control over its photochemical properties.

In comparison to traditional protecting groups like benzyl or silyl ethers, the FNB group provides a unique deprotection pathway that can simplify synthetic routes and avoid harsh reagents. When compared to other photolabile groups like p-hydroxyphenacyl ethers, the choice may come down to specific wavelength requirements, cleavage kinetics, and the nature of the byproducts. For the synthetic chemist, the 4-fluoro-2-nitrobenzyl group is a key player in the ever-expanding toolkit for building molecular complexity with finesse and control.

References

Stability Showdown: A Comparative Guide to 4-Fluoro-2-nitrobenzyl Ethers and Esters as Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. Among the diverse arsenal available to chemists, photolabile protecting groups (PPGs) offer the unique advantage of removal under mild and specific light-based conditions, providing exceptional spatiotemporal control. The 2-nitrobenzyl scaffold has long been a workhorse in this domain. This guide provides an in-depth comparative analysis of the stability of two key derivatives: 4-fluoro-2-nitrobenzyl ethers and esters. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on protecting group strategy, supported by a blend of mechanistic insights and detailed experimental protocols.

Introduction: The "Why" Behind the 4-Fluoro-2-nitrobenzyl Moiety

The utility of a protecting group is defined by its stability across a range of chemical environments and its selective lability under desired conditions. The parent 2-nitrobenzyl group is renowned for its photocleavable nature. The introduction of a fluorine atom at the 4-position is not merely decorative; it serves to modulate the electronic properties of the aromatic ring. The strong electron-withdrawing nature of both the nitro and fluoro groups has a significant impact on the reactivity and, consequently, the stability of the benzylic position where the ether or ester linkage is formed.[1] This guide will dissect these electronic influences to provide a clear comparison of the chemical resilience of 4-fluoro-2-nitrobenzyl ethers and esters.

The Underlying Chemistry: A Tale of Two Linkages

The fundamental difference between an ether and an ester lies in the nature of the chemical bond connecting the 4-fluoro-2-nitrobenzyl group to the protected hydroxyl function. This seemingly subtle distinction has profound implications for their respective stabilities.

Ethers: Characterized by a C-O-C linkage, benzyl ethers are generally robust and exhibit high stability across a wide pH range.[2] Their cleavage typically requires harsh conditions, such as strong acids or reductive methods like catalytic hydrogenolysis.[3][4]

Esters: Featuring a C-O-C=O functionality, benzyl esters are more susceptible to nucleophilic attack at the carbonyl carbon. This makes them readily cleavable under basic conditions through saponification (hydrolysis).[2] Electron-withdrawing substituents on the benzyl ring, such as nitro and fluoro groups, are known to increase the stability of benzyl esters toward acid-catalyzed cleavage.[5]

Comparative Stability Analysis: Head-to-Head under Various Conditions

To provide a clear and objective comparison, we will evaluate the stability of 4-fluoro-2-nitrobenzyl ethers and esters under a range of conditions commonly encountered in synthetic chemistry.

Stability in Acidic Media

4-Fluoro-2-nitrobenzyl Ethers: Generally, benzyl ethers are stable to moderately acidic conditions.[2] The electron-withdrawing fluoro and nitro groups are expected to slightly destabilize the benzylic carbocation that would be formed during acid-catalyzed cleavage, thereby increasing their stability relative to unsubstituted benzyl ethers. Cleavage typically requires strong acids like HBr or HI.[6]

4-Fluoro-2-nitrobenzyl Esters: The presence of electron-withdrawing groups on the benzyl moiety enhances the stability of the ester linkage towards acid-catalyzed hydrolysis.[5] This is because these groups destabilize the protonated carbonyl intermediate, making nucleophilic attack by water less favorable. Therefore, 4-fluoro-2-nitrobenzyl esters are expected to be significantly more stable in acidic conditions compared to their unsubstituted benzyl counterparts.

Stability in Basic Media

4-Fluoro-2-nitrobenzyl Ethers: Benzyl ethers are known for their exceptional stability under basic conditions.[2] The C-O-C bond is not susceptible to nucleophilic attack by hydroxide ions.

4-Fluoro-2-nitrobenzyl Esters: Esters are inherently susceptible to base-catalyzed hydrolysis (saponification).[2] The electron-withdrawing nature of the 4-fluoro-2-nitrobenzyl group will make the carbonyl carbon even more electrophilic and thus more prone to nucleophilic attack by hydroxide. This suggests that these esters will be readily cleaved under basic conditions.

Stability towards Reductive Cleavage

4-Fluoro-2-nitrobenzyl Ethers: A key feature of benzyl ethers is their lability to catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][4] This provides a mild and efficient method for deprotection.

4-Fluoro-2-nitrobenzyl Esters: Benzyl esters are also cleaved under catalytic hydrogenolysis conditions.

Enzymatic Stability

The use of enzymes for selective deprotection is a growing area in organic synthesis.

4-Fluoro-2-nitrobenzyl Ethers: Ether linkages are generally resistant to cleavage by common hydrolases. However, specific etherases exist, but their application is not as widespread as that of esterases.

4-Fluoro-2-nitrobenzyl Esters: Esterases and lipases are well-known to catalyze the hydrolysis of a wide range of esters, including substituted benzyl esters.[7] The presence of the fluoro and nitro groups may influence the rate of enzymatic hydrolysis, but cleavage is generally expected to be feasible.

Quantitative Data Summary

Condition4-Fluoro-2-nitrobenzyl Ether4-Fluoro-2-nitrobenzyl Ester
Acidic (e.g., 1M HCl) High StabilityModerate to High Stability
Basic (e.g., 1M NaOH) Very High StabilityLow Stability (Readily Cleaved)
Reductive (H₂/Pd-C) LabileLabile
Enzymatic (e.g., Lipase) Generally StablePotentially Labile
Photochemical (UV Light) LabileLabile

Experimental Protocols

To facilitate the application of these protecting groups, we provide detailed, step-by-step methodologies for their synthesis and for a comparative stability analysis.

Synthesis of 4-Fluoro-2-nitrobenzyl Ethers and Esters

Synthesis cluster_ether Ether Synthesis (Williamson) cluster_ester Ester Synthesis (Fischer-Speier) A Alcohol (R-OH) B NaH, THF A->B Deprotonation C 4-Fluoro-2-nitrobenzyl bromide B->C Nucleophilic Substitution D 4-Fluoro-2-nitrobenzyl Ether C->D E Carboxylic Acid (R-COOH) F 4-Fluoro-2-nitrobenzyl alcohol E->F Esterification G H₂SO₄ (cat.), Toluene, Reflux H 4-Fluoro-2-nitrobenzyl Ester G->H

Caption: Synthetic routes to 4-fluoro-2-nitrobenzyl ethers and esters.

Protocol 5.1.1: Synthesis of a 4-Fluoro-2-nitrobenzyl Ether (Williamson Ether Synthesis)

  • To a solution of the alcohol to be protected (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-fluoro-2-nitrobenzyl bromide (1.1 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5.1.2: Synthesis of a 4-Fluoro-2-nitrobenzyl Ester (Fischer-Speier Esterification)

  • To a solution of the carboxylic acid to be protected (1.0 eq) and this compound (1.2 eq) in toluene (0.5 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Stability Analysis Protocol

Stability_Test cluster_conditions Test Conditions cluster_substrates Substrates cluster_analysis Analysis Acid 1M HCl in THF/H₂O Analysis HPLC or GC-MS at t=0, 1, 4, 24h Acid->Analysis Base 1M NaOH in THF/H₂O Base->Analysis Enzyme Lipase in buffer Enzyme->Analysis Ether 4-Fluoro-2-nitrobenzyl Ether Ether->Acid Ether->Base Ether->Enzyme Ester 4-Fluoro-2-nitrobenzyl Ester Ester->Acid Ester->Base Ester->Enzyme

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Fluoro-2-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Fluoro-2-nitrobenzyl alcohol. However, responsible chemical stewardship extends beyond the benchtop; it culminates in the safe and compliant disposal of waste. This guide provides a comprehensive, technically grounded protocol for managing waste streams containing this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are built upon the foundational principles of hazard recognition, waste segregation, and regulatory compliance.

Core Principles: Hazard Identification and Safety

Understanding the inherent risks of a chemical is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 1043416-40-5) is not widely available, we can extrapolate its hazard profile from closely related structural analogs, such as other halogenated nitrobenzyl alcohols.[1][2][3][4] This approach, rooted in established chemical principles, allows for a robust risk assessment.

Inferred Hazard Profile

The combination of a nitro group, a fluorine atom, and a benzyl alcohol moiety suggests the following potential hazards.

Property Value / Classification Source/Rationale
Molecular Formula C₇H₆FNO₃[5]
CAS Number 1043416-40-5[5]
Physical State Solid (Assumed based on analogs)Analogs are typically solids at room temperature.[1]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on 2-Nitrobenzyl alcohol and 4-Nitrobenzyl alcohol.[2][6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on 2-Nitrobenzyl alcohol and 3-Fluoro-4-nitrobenzyl alcohol.[2][4][6]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Consistent across multiple analogs.[2][3][4][6]
Target Organ Toxicity May cause respiratory irritationBased on 2-Nitrobenzyl alcohol and 3-Fluoro-4-nitrobenzyl alcohol.[2][4][6]
Essential Personal Protective Equipment (PPE)

Given the hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound in any form, including its waste products.

Protection Type Specification Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[8]
Eye Protection Safety goggles with side-shields or a face shieldTo protect against dust, splashes, and serious eye irritation.[7]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A dust mask (e.g., N95) may be appropriate for handling fine powders.To prevent inhalation of dust and potential respiratory tract irritation.[9]

The Regulatory Imperative: EPA and OSHA Compliance

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final disposal.[12] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste operations.[13][14][15]

The most critical determination for disposing of this compound is its classification as a halogenated organic compound due to the presence of fluorine.[16][17] This classification dictates its segregation from non-halogenated waste streams, as the disposal methods—and associated costs—differ significantly. Halogenated wastes typically require high-temperature incineration to prevent the formation of toxic byproducts.[18] Mixing halogenated and non-halogenated waste results in the entire volume being treated as halogenated, leading to a substantial and unnecessary increase in disposal costs.[17]

Standard Operating Procedure for Disposal

This protocol provides a systematic approach to waste management, from the point of generation to the final handoff to disposal professionals.

Step 1: Waste Segregation and Collection
  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solids." If dissolving the compound in a solvent for a reaction, the resulting liquid waste must be collected in a container labeled "Halogenated Organic Liquids."

  • Causality: As mandated by the EPA and best practices, segregating halogenated waste is crucial for proper disposal and cost management.[17][18] Co-mingling with non-halogenated streams contaminates the entire batch.

Step 2: Container Selection and Labeling
  • Action: Use a container made of a material compatible with the waste (e.g., HDPE or glass for liquids, a sealable bag or drum for solids). The container must be in good condition with a secure, screw-top lid.[18][19] Affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.

  • Labeling Requirements: The label must, at a minimum, include:

    • The words "Hazardous Waste" [8]

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate percentages.[19] Do not use abbreviations.

    • The date accumulation started.

  • Causality: Proper labeling is a primary RCRA requirement.[10] It ensures the contents are clearly identified, preventing accidental mixing of incompatible chemicals and providing critical information for emergency responders and disposal technicians.

Step 3: On-Site Accumulation and Storage
  • Action: Keep the waste container sealed except when adding waste.[19] Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator and away from general traffic.

  • Incompatible Materials: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][6][20][21] Accidental mixing could lead to a dangerous reaction.

  • Causality: Safe storage minimizes the risk of spills, reactions, and exposure. Keeping containers closed prevents the release of vapors and complies with regulatory standards.

Step 4: Arranging for Final Disposal
  • Action: Once the container is full or you are discontinuing the project, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Causality: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][22] The recommended disposal method is high-temperature incineration equipped with scrubbers to handle the halogenated components.[8]

DisposalWorkflow start_node Waste Generated (this compound) decision_node decision_node start_node->decision_node Identify Waste Type process_node process_node decision_node->process_node Solid Waste (Pure compound, contaminated labware) node_liquid node_liquid decision_node->node_liquid Liquid Waste (Solutions) node_container node_container decision_node->node_container Empty Container waste_stream Container: 'Halogenated Organic Solid Waste' process_node->waste_stream Place in Container final_step Contact EHS for Pickup (Licensed Disposal) waste_stream->final_step waste_stream_liquid Container: 'Halogenated Organic Liquid Waste' node_liquid->waste_stream_liquid Place in Container waste_stream_liquid->final_step node_rinse node_rinse node_container->node_rinse Triple Rinse with appropriate solvent node_rinse->waste_stream_liquid Collect first rinse as hazardous waste node_dispose_container node_dispose_container node_rinse->node_dispose_container Deface label & dispose of container in trash

Caption: Disposal decision workflow for this compound waste.

Emergency Procedures: Spill and Exposure

Accidents can happen, and preparedness is key. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Management (Small, Solid Spill)
  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Secure the area to prevent the spread of the powder.

  • PPE: Don the appropriate PPE as described in Section 1.2.

  • Cleanup: Gently sweep up the spilled material using a dustpan and brush or absorbent pads.[6] Avoid creating dust. Place all contaminated materials into your designated "Halogenated Organic Solid Waste" container.[9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

First Aid Measures

These measures are based on protocols for similar hazardous compounds and should be followed by immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][23]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Management of Empty Containers

An "empty" container that once held this compound is not benign and must be managed as hazardous waste until properly decontaminated.

  • Procedure: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[19]

  • Critical Step: The first rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste."[19] Subsequent rinses may be collected as well, depending on local regulations.

  • Final Disposal: Once thoroughly rinsed and air-dried in a fume hood, the original label must be defaced or removed, and the container can then be disposed of in the regular trash or recycled.[19]

By adhering to this structured and well-documented disposal protocol, you not only ensure the safety of your laboratory and community but also uphold the principles of scientific integrity and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-nitrobenzyl alcohol
Reactant of Route 2
4-Fluoro-2-nitrobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.